Product packaging for Ethyl 2-chlorobenzoate(Cat. No.:CAS No. 7335-25-3)

Ethyl 2-chlorobenzoate

Cat. No.: B1580944
CAS No.: 7335-25-3
M. Wt: 184.62 g/mol
InChI Key: RETLCWPMLJPOTP-UHFFFAOYSA-N
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Description

Ethyl 2-chlorobenzoate is a useful research compound. Its molecular formula is C9H9ClO2 and its molecular weight is 184.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9ClO2 B1580944 Ethyl 2-chlorobenzoate CAS No. 7335-25-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-chlorobenzoate
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InChI

InChI=1S/C9H9ClO2/c1-2-12-9(11)7-5-3-4-6-8(7)10/h3-6H,2H2,1H3
Source PubChem
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InChI Key

RETLCWPMLJPOTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60223596
Record name Ethyl 2-chlorobenzoate
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Molecular Weight

184.62 g/mol
Source PubChem
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CAS No.

7335-25-3
Record name Benzoic acid, 2-chloro-, ethyl ester
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Record name Benzoic acid, 2-chloro-, ethyl ester
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Record name Benzoic acid, 2-chloro-, ethyl ester
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Foundational & Exploratory

Ethyl 2-chlorobenzoate physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical and chemical properties of ethyl 2-chlorobenzoate (B514982), tailored for researchers, scientists, and professionals in drug development. The information is presented to facilitate easy access and comparison, with quantitative data summarized in structured tables and a detailed experimental protocol for its synthesis.

Chemical Identity and Structure

Ethyl 2-chlorobenzoate is an aromatic ester, a derivative of benzoic acid. Its chemical structure consists of a benzene (B151609) ring substituted with a chlorine atom and an ethyl ester group at positions 2 and 1, respectively.

  • IUPAC Name : this compound[1]

  • CAS Number : 7335-25-3[1][2][3]

  • Molecular Formula : C₉H₉ClO₂[1][2][3][4]

  • Synonyms : 2-Chlorobenzoic Acid Ethyl Ester, Ethyl o-chlorobenzoate, Benzoic acid, 2-chloro-, ethyl ester[1][2][3][5][6]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below, providing key data for laboratory and industrial applications.

PropertyValueReference
Molecular Weight 184.62 g/mol [1][2][4]
Appearance Colorless to almost colorless clear liquid[5]
Boiling Point 241-243 °C (lit.)[3][4][7]
Density 1.18 g/mL at 25 °C (lit.)[4][7]
Refractive Index (n20/D) 1.523 (lit.)[3][4][7]
Flash Point >230 °F (>110 °C)[3]
LogP 2.51670[3]

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

  • Mass Spectrometry (MS) : The mass spectrum of this compound shows characteristic peaks that can be used for its identification. The NIST WebBook provides mass spectrum data (electron ionization).[2] Key fragments and their relative intensities are available in spectral databases.[8]

  • Infrared (IR) Spectroscopy : The IR spectrum provides information about the functional groups present in the molecule. Data is available from sources such as the NIST/EPA Gas-Phase Infrared Database.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H NMR and ¹³C NMR data are available for this compound, allowing for detailed structural elucidation.[1][3]

Synthesis

A common method for the synthesis of this compound is the Fischer esterification of 2-chlorobenzoic acid with ethanol (B145695) in the presence of an acid catalyst.

This protocol outlines the laboratory-scale synthesis of this compound.

Materials:

  • 2-Chlorobenzoic acid

  • Absolute ethanol

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Dichloromethane (B109758) (or other suitable extraction solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-chlorobenzoic acid in an excess of absolute ethanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the excess acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation to yield pure this compound.

Synthesis and Purification Workflow

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Reactants 2-Chlorobenzoic Acid + Ethanol + H₂SO₄ (cat.) Reaction Reflux Reactants->Reaction Heat Evaporation Evaporation of excess Ethanol Reaction->Evaporation Extraction Extraction with Dichloromethane Evaporation->Extraction Washing Washing with NaHCO₃ (aq) Extraction->Washing Drying Drying over MgSO₄ Washing->Drying Distillation Vacuum Distillation Drying->Distillation Product Pure Ethyl 2-Chlorobenzoate Distillation->Product Hazard_Mitigation Hazard Hazard Identification Skin Irritation (H315) Eye Irritation (H319) Respiratory Irritation (H335) Exposure Potential Exposure Routes Inhalation Skin Contact Eye Contact Hazard->Exposure Control Control Measures Engineering Controls (Fume Hood) Personal Protective Equipment (PPE) Exposure->Control PPE PPE Details Safety Goggles Gloves Lab Coat Control->PPE

References

An In-depth Technical Guide to the Solubility of Ethyl 2-Chlorobenzoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of ethyl 2-chlorobenzoate (B514982) in various organic solvents. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on qualitative solubility information and presents a detailed experimental protocol for determining precise solubility values. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development who are working with this compound.

Introduction to Ethyl 2-Chlorobenzoate

This compound is an organic compound with the chemical formula C₉H₉ClO₂. It is the ethyl ester of 2-chlorobenzoic acid. Understanding its solubility in different organic solvents is crucial for a variety of applications, including chemical synthesis, purification, formulation development, and analytical method development. The choice of solvent can significantly impact reaction kinetics, yield, and the purity of the final product.

Qualitative Solubility of this compound

Based on available chemical literature and safety data sheets, this compound is generally described as being soluble in common organic solvents.

Table 1: Qualitative Solubility of this compound

Solvent ClassSpecific SolventsQualitative Solubility
AlcoholsEthanolSoluble[1]
EthersDiethyl EtherSoluble[1]

It is important to note that "soluble" is a qualitative term. For precise applications, quantitative determination of solubility is necessary.

Solubility of a Structurally Related Compound: 2-Chlorobenzoic Acid

Table 2: Quantitative Solubility of 2-Chlorobenzoic Acid in Various Solvents

SolventTemperature (°C)Solubility ( g/100 g of solvent)
Acetone1535.97[2]
Benzene262.02[2]
Carbon Disulfide150.41[2]
Carbon Tetrachloride150.36[2]
Diethyl Ether1523.89[2]
Ethanol-Very Soluble[2]
Ethyl Acetate1514.7[2]
Heptane792.64[2]
Water250.21[2]
Water1004.03[2]

Additionally, 2-chlorobenzoic acid is reported to be freely soluble in alcohol and ether, and soluble in methanol (B129727) and acetone[3].

Experimental Protocol for Quantitative Solubility Determination: The Gravimetric Method

For researchers requiring precise solubility data, the gravimetric method is a reliable and straightforward approach.[4][5][6][7] This method involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.

4.1. Materials and Equipment

  • This compound

  • Selected organic solvent(s)

  • Analytical balance

  • Thermostatic shaker or water bath

  • Volumetric flasks

  • Pipettes

  • Syringe filters (solvent-compatible)

  • Evaporating dish or pre-weighed vials

  • Oven or vacuum oven

4.2. Experimental Workflow

The following diagram illustrates the experimental workflow for determining the solubility of this compound using the gravimetric method.

experimental_workflow A Equilibration: Add excess this compound to a known volume of solvent in a sealed vial. B Agitation & Temperature Control: Place the vial in a thermostatic shaker/water bath at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium. A->B Establish Equilibrium C Phase Separation: Allow the solution to settle, letting the excess solid precipitate. B->C Allow Settling D Sample Withdrawal: Carefully withdraw a known volume of the supernatant using a pipette with a syringe filter to remove any undissolved solids. C->D Isolate Saturated Solution E Weighing (Initial): Transfer the filtered solution to a pre-weighed evaporating dish or vial and record the total weight. D->E Quantify Sample F Solvent Evaporation: Evaporate the solvent in an oven or vacuum oven at a temperature below the boiling point of this compound. E->F Isolate Solute G Weighing (Final): After complete evaporation of the solvent, cool the dish/vial to room temperature in a desiccator and weigh the remaining solute. F->G Quantify Solute H Calculation: Determine the mass of the solute and the mass of the solvent to calculate the solubility. G->H Data Analysis

References

Mass Spectrometry Analysis of Ethyl 2-chlorobenzoate Fragmentation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-chlorobenzoate (B514982) is an aromatic ester of significant interest in organic synthesis and as an intermediate in the manufacturing of pharmaceuticals and other specialty chemicals. Understanding its behavior under mass spectrometric analysis is crucial for its identification, characterization, and quality control. This technical guide provides an in-depth analysis of the fragmentation pattern of Ethyl 2-chlorobenzoate under electron ionization (EI) mass spectrometry, complete with experimental protocols, quantitative data, and a visualization of the fragmentation pathway.

Experimental Protocols

The data presented in this guide is based on standard Gas Chromatography-Mass Spectrometry (GC-MS) protocols for the analysis of volatile and semi-volatile aromatic esters. The following methodology outlines a typical experimental setup.

1. Sample Preparation:

A stock solution of this compound (1 mg/mL) is prepared in a suitable volatile solvent such as dichloromethane (B109758) or ethyl acetate. This stock solution is then serially diluted to a final working concentration of approximately 10 µg/mL.

2. Gas Chromatography (GC) Conditions:

  • Injector:

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Mode: A high split ratio (e.g., 50:1) is typically used.

  • Oven Program:

    • Initial Temperature: 50 °C, held for 1 minute.

    • Temperature Ramp: 10 °C/min up to 300 °C.

    • Final Hold: 5 minutes at 300 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

3. Mass Spectrometry (MS) Conditions:

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Mass Range: m/z 40-500

  • Solvent Delay: 3-5 minutes (to prevent filament damage from the solvent).

4. Data Acquisition and Analysis:

The total ion chromatogram (TIC) is acquired, and the mass spectrum corresponding to the chromatographic peak of this compound is extracted. The molecular ion and major fragment ions are identified and their relative abundances are determined.

Data Presentation: Fragmentation of this compound

The electron ionization mass spectrum of this compound is characterized by a series of fragment ions that provide structural information about the molecule. The quantitative data for the major fragments are summarized in the table below.

m/zProposed Fragment IonRelative Abundance (%)
186[M+2]⁺• (³⁷Cl isotope)~5
184[M]⁺• (³⁵Cl isotope)~15
156[M - C₂H₄]⁺•~10
141[M - OC₂H₅]⁺ (³⁷Cl isotope)~33
139[M - OC₂H₅]⁺ (³⁵Cl isotope)100 (Base Peak)
111[C₆H₄Cl]⁺~20
75[C₆H₃]⁺~30

Fragmentation Pathway Analysis

The fragmentation of this compound under electron ionization follows predictable pathways for aromatic esters. The initial event is the removal of an electron to form the molecular ion ([M]⁺•) at m/z 184 (for the ³⁵Cl isotope) and 186 (for the ³⁷Cl isotope). The subsequent fragmentation is dominated by cleavages adjacent to the carbonyl group and within the ester functionality.

The most prominent fragmentation pathway is the loss of the ethoxy radical (•OC₂H₅), resulting in the formation of the 2-chlorobenzoyl cation. This cation is observed as the base peak at m/z 139 and its isotopic counterpart at m/z 141, reflecting the natural abundance of chlorine isotopes (approximately 3:1 for ³⁵Cl:³⁷Cl).[1][2]

Another significant fragmentation involves a McLafferty-type rearrangement, leading to the loss of a neutral ethene molecule (C₂H₄) and the formation of the 2-chlorobenzoic acid radical cation at m/z 156. Further fragmentation of the benzoyl cation can lead to the loss of carbon monoxide (CO), though this is less favored. The presence of a fragment at m/z 111 corresponds to the chlorophenyl cation, and the fragment at m/z 75 is likely due to the subsequent loss of chlorine.

The logical relationship of the key fragmentation steps is visualized in the following diagram:

Fragmentation_Pathway M This compound [C₉H₉ClO₂]⁺• m/z 184/186 F139 2-Chlorobenzoyl cation [C₇H₄ClO]⁺ m/z 139/141 (Base Peak) M->F139 - •OC₂H₅ F156 2-Chlorobenzoic acid [C₇H₅ClO₂]⁺• m/z 156/158 M->F156 - C₂H₄ F111 Chlorophenyl cation [C₆H₄Cl]⁺ m/z 111/113 F139->F111 - CO F75 Benzyne radical cation [C₆H₃]⁺ m/z 75 F111->F75 - Cl•

Fragmentation pathway of this compound.

Conclusion

The mass spectrometry analysis of this compound under electron ionization provides a distinct fragmentation pattern that is highly useful for its structural confirmation. The dominant fragmentation pathway, the loss of the ethoxy radical to form the stable 2-chlorobenzoyl cation, serves as a reliable diagnostic tool. The presented experimental protocol and quantitative data offer a solid foundation for researchers and professionals in the fields of analytical chemistry, quality control, and drug development to confidently identify and characterize this important chemical compound.

References

An In-depth Technical Guide to the FTIR Spectrum Interpretation of Ethyl 2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of Ethyl 2-chlorobenzoate (B514982). The document outlines the characteristic vibrational frequencies, their assignments, and the experimental protocols for obtaining a spectrum, serving as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Introduction to FTIR Spectroscopy of Ethyl 2-chlorobenzoate

FTIR spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules. For this compound (C₉H₉ClO₂), the FTIR spectrum reveals characteristic absorption bands corresponding to its ester, aromatic, and chloro-substituted components. Understanding these spectral features is crucial for quality control, reaction monitoring, and structural confirmation in various scientific and industrial applications.

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a widely used sampling technique for acquiring FTIR spectra of liquid samples like this compound due to its simplicity and minimal sample preparation.[1]

Methodology:

  • Instrument Preparation: Ensure the FTIR spectrometer and the ATR accessory are properly calibrated and the ATR crystal (e.g., diamond or zinc selenide) is clean. A background spectrum of the clean, empty ATR crystal should be collected.

  • Sample Application: Place a small drop of this compound directly onto the center of the ATR crystal.

  • Spectrum Acquisition: Acquire the FTIR spectrum, typically in the range of 4000-400 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) is recommended to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance. Standard data processing may include baseline correction and peak picking.

  • Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol (B130326) or ethanol) and a soft, non-abrasive wipe to prevent cross-contamination.

Interpretation of the FTIR Spectrum of this compound

The FTIR spectrum of this compound can be divided into several key regions, each corresponding to specific vibrational modes of the molecule. The table below summarizes the expected characteristic absorption bands and their assignments.

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupIntensity
3100 - 3000C-H StretchingAromatic RingMedium
2985 - 2850C-H Stretching (asymmetric and symmetric)Ethyl Group (CH₃, CH₂)Medium
1730 - 1715 C=O Stretching Ester Strong
1600 - 1450C=C StretchingAromatic RingMedium
1470 - 1440C-H Bending (asymmetric)Ethyl Group (CH₃, CH₂)Medium
1390 - 1365C-H Bending (symmetric)Ethyl Group (CH₃)Medium
1300 - 1000 C-O Stretching (asymmetric and symmetric) Ester Strong
800 - 600C-Cl StretchingChloro-substituentMedium
750 - 700C-H Out-of-plane BendingOrtho-disubstituted Aromatic RingStrong

Note: The exact peak positions can be influenced by the sample state (e.g., neat liquid, solution) and intermolecular interactions.

Key Spectral Features of this compound

  • Ester Group Vibrations: The most prominent features in the spectrum are the strong absorption bands associated with the ester functional group. The C=O stretching vibration typically appears as a very strong and sharp peak in the region of 1730-1715 cm⁻¹. The C-O stretching vibrations, which are coupled, give rise to two strong bands in the fingerprint region between 1300 and 1000 cm⁻¹.

  • Aromatic Ring Vibrations: The presence of the benzene (B151609) ring is confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The substitution pattern on the aromatic ring can often be determined by analyzing the out-of-plane C-H bending vibrations in the lower frequency region. For an ortho-disubstituted ring, a strong absorption is expected around 750-700 cm⁻¹.

  • Alkyl Group Vibrations: The ethyl group exhibits characteristic C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations in the 1470-1365 cm⁻¹ range.

  • Carbon-Chlorine Stretching: The C-Cl stretching vibration is expected to appear in the fingerprint region, typically between 800 and 600 cm⁻¹. This band can sometimes be weak and may overlap with other absorptions.

Logical Workflow for FTIR Spectrum Interpretation

The following diagram illustrates the logical workflow for the interpretation of an FTIR spectrum, from initial data acquisition to final structural elucidation.

FTIR_Interpretation_Workflow FTIR Spectrum Interpretation Workflow cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing cluster_spectral_analysis Spectral Analysis cluster_conclusion Conclusion SamplePrep Sample Preparation (e.g., ATR) BackgroundScan Background Scan (Clean ATR Crystal) SamplePrep->BackgroundScan SampleScan Sample Scan (this compound) BackgroundScan->SampleScan BaselineCorrection Baseline Correction SampleScan->BaselineCorrection PeakPicking Peak Picking & Integration BaselineCorrection->PeakPicking IdentifyFunctionalGroups Identify Key Functional Groups (Ester, Aromatic, C-Cl) PeakPicking->IdentifyFunctionalGroups FingerprintAnalysis Analyze Fingerprint Region (<1500 cm⁻¹) IdentifyFunctionalGroups->FingerprintAnalysis CompareToDatabase Compare with Spectral Databases (e.g., NIST, PubChem) FingerprintAnalysis->CompareToDatabase StructureConfirmation Structural Confirmation CompareToDatabase->StructureConfirmation

Caption: A flowchart illustrating the systematic process of FTIR spectral interpretation.

Conclusion

The FTIR spectrum of this compound provides a unique fingerprint that is highly useful for its identification and characterization. By following a systematic approach to spectral interpretation, researchers can confidently identify the key functional groups and confirm the structure of the molecule. This guide serves as a foundational resource for professionals engaged in research and development where structural analysis is paramount.

References

Thermal stability and degradation of Ethyl 2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Thermal Stability and Degradation of Ethyl 2-chlorobenzoate (B514982)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl 2-chlorobenzoate is an aromatic ester whose thermal stability is a critical parameter in its handling, storage, and application, particularly in processes involving elevated temperatures. This guide provides a comprehensive overview of the current understanding of its thermal degradation. The primary decomposition pathway involves the elimination of ethylene (B1197577) to yield 2-chlorobenzoic acid. This document outlines the expected thermal behavior, potential degradation products, and detailed experimental protocols for assessing the thermal stability of this compound and related compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₉H₉ClO₂
Molecular Weight 184.62 g/mol
Boiling Point 241-243 °C
Density 1.18 g/mL at 25 °C
Appearance Colorless to light yellow liquid

Thermal Stability and Degradation

General Thermal Behavior of Aromatic Esters

Studies on various aromatic esters indicate that their thermal stability can vary significantly based on their specific chemical structure. However, a general observation is that many aromatic esters undergo complete degradation by approximately 350°C[1]. The onset of degradation for some aromatic esters can be close to their melting or boiling points, which may impact their long-term stability under high-temperature applications[1]. For this compound, with a boiling point of 241-243 °C, it is crucial to consider the potential for degradation at temperatures approaching this range.

Predicted Degradation Pathway of this compound

The primary thermal degradation mechanism for ortho-substituted ethyl benzoates, including this compound, is understood to be a unimolecular elimination reaction. This reaction proceeds through a cyclic transition state to yield ethylene and the corresponding benzoic acid.

Figure 1: Proposed Thermal Degradation Pathway of this compound

G This compound This compound 2-Chlorobenzoic Acid 2-Chlorobenzoic Acid This compound->2-Chlorobenzoic Acid Elimination Ethylene Ethylene This compound->Ethylene Elimination Heat Heat Heat->this compound

Caption: Proposed primary thermal degradation pathway of this compound.

Experimental Protocols for Thermal Analysis

The following sections detail representative experimental protocols for evaluating the thermal stability and degradation of liquid organic compounds like this compound.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the onset of decomposition and the temperature range over which degradation occurs.

Experimental Workflow for TGA

G cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis p1 Place 5-10 mg of this compound into an alumina (B75360) crucible. p2 Record the initial sample mass. p1->p2 i1 Place the sample crucible and an empty reference crucible into the TGA instrument. p2->i1 i2 Set inert atmosphere (e.g., Nitrogen) with a flow rate of 50 mL/min. i1->i2 a1 Equilibrate at 30 °C. i2->a1 a2 Heat from 30 °C to 500 °C at a rate of 10 °C/min. a1->a2 d1 Record mass loss versus temperature. a2->d1 d2 Determine onset of decomposition and temperature of maximum mass loss rate. d1->d2 G cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis p1 Place 2-5 mg of this compound into a hermetically sealed aluminum pan. p2 Record the sample mass. p1->p2 i1 Place the sample pan and an empty sealed reference pan into the DSC cell. p2->i1 i2 Set inert atmosphere (e.g., Nitrogen) with a flow rate of 50 mL/min. i1->i2 a1 Equilibrate at a sub-ambient temperature (e.g., -20 °C). i2->a1 a2 Heat from -20 °C to 300 °C at a rate of 10 °C/min. a1->a2 d1 Record heat flow versus temperature. a2->d1 d2 Identify and quantify thermal events (e.g., boiling point, decomposition enthalpy). d1->d2

Caption: A typical experimental workflow for Differential Scanning Calorimetry (DSC).

Table 3: Representative DSC Experimental Parameters

ParameterValue
Instrument DSC Instrument
Sample Size 2-5 mg
Pans Hermetically sealed aluminum pans
Temperature Program -20 °C to 300 °C at 10 °C/min
Atmosphere Nitrogen, 50 mL/min
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the degradation products of a material. The sample is rapidly heated to a high temperature in an inert atmosphere, and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry.

Experimental Workflow for Py-GC-MS

G cluster_prep Sample Preparation cluster_pyrolysis Pyrolysis cluster_gcms GC-MS Analysis cluster_data Data Analysis p1 Place a small amount (e.g., 0.1-0.5 mg) of this compound into a pyrolysis sample cup. py1 Insert the sample cup into the pyrolyzer. p1->py1 py2 Rapidly heat the sample to the pyrolysis temperature (e.g., 600 °C) in an inert atmosphere (Helium). py1->py2 g1 Transfer pyrolysis products to the GC column. py2->g1 g2 Separate fragments using a suitable temperature program. g1->g2 g3 Detect and identify fragments using the mass spectrometer. g2->g3 d1 Analyze the resulting pyrogram and mass spectra. g3->d1 d2 Identify degradation products by comparing mass spectra with a library (e.g., NIST). d1->d2

References

Quantum Chemical Calculations for Substituted Benzoates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to the study of substituted benzoates. It is designed to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and computational chemistry. The guide details the theoretical background, computational methodologies, and practical applications of these calculations, with a focus on data presentation, experimental validation, and the visualization of key processes.

Introduction to Quantum Chemical Calculations for Substituted Benzoates

Substituted benzoates are a class of organic compounds with significant importance in medicinal chemistry, materials science, and chemical synthesis. The electronic and structural properties of these molecules, which are dictated by the nature and position of the substituents on the benzene (B151609) ring, play a crucial role in their reactivity, biological activity, and material properties. Quantum chemical calculations offer a powerful in silico approach to elucidate these properties at the atomic level, providing insights that complement and guide experimental studies.

These computational methods, rooted in the principles of quantum mechanics, allow for the prediction of a wide range of molecular properties, including geometries, energies, electronic charge distributions, and spectroscopic characteristics.[1][2] For substituted benzoates, these calculations are particularly useful for understanding substituent effects, predicting reaction outcomes, and informing the design of new molecules with desired functionalities. This guide will explore the theoretical foundations, practical implementation, and impactful applications of quantum chemical calculations in the study of this important class of molecules.

Theoretical Background and Computational Methods

The foundation of quantum chemical calculations lies in solving the time-independent Schrödinger equation for a given molecular system. However, for multi-electron systems like substituted benzoates, exact solutions are not feasible, necessitating the use of approximate methods.

Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as the most widely used quantum chemical method for studying medium to large-sized molecules due to its favorable balance of accuracy and computational cost.[3] DFT methods calculate the electronic energy and other properties based on the molecule's electron density. The choice of the exchange-correlation functional is critical to the accuracy of DFT calculations. Commonly used functionals for studying substituted benzoates include:

  • B3LYP: A hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. It is known for its robust performance across a wide range of chemical systems.[4][5]

  • M06-2X: A meta-hybrid functional that often provides improved accuracy for non-covalent interactions and thermochemistry.[4]

Post-Hartree-Fock Methods

For higher accuracy, particularly for calculating reaction energies and spectroscopic properties, post-Hartree-Fock methods can be employed. These methods systematically improve upon the Hartree-Fock approximation by including electron correlation. Examples include:

  • Møller-Plesset Perturbation Theory (MP2): The simplest post-Hartree-Fock method that adds second-order correlation energy.[5]

  • Composite Methods (G3MP2, G4): These are multi-step methods that combine calculations at different levels of theory and basis sets to achieve high accuracy for thermochemical data, such as enthalpies of formation.[6]

Basis Sets

A basis set is a set of mathematical functions used to build the molecular orbitals. The choice of basis set affects the accuracy and computational cost of the calculation. Common basis sets used for substituted benzoates include:

  • Pople-style basis sets: These are widely used and come in various sizes, such as 6-31G(d) and 6-311++G(d,p). The addition of polarization functions (e.g., d, p) and diffuse functions (+) is crucial for accurately describing the electronic structure of molecules with heteroatoms and anions.[7][8][9]

  • Correlation-consistent basis sets (cc-pVNZ): These sets (e.g., cc-pVDZ, cc-pVTZ) are designed to systematically converge towards the complete basis set limit and are often used for high-accuracy calculations.[8]

  • Karlsruhe basis sets (def2-SVP, def2-TZVP): These are another popular choice, known for their efficiency and accuracy.[8]

Computational Workflow

The process of performing quantum chemical calculations on substituted benzoates typically follows a standardized workflow. This workflow ensures that the calculations are reliable and the results are reproducible.

Computational Workflow cluster_prep Preparation cluster_calc Calculation cluster_analysis Analysis mol_build Molecule Building & Initial Geometry geom_opt Geometry Optimization mol_build->geom_opt Input Structure freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry prop_calc Property Calculation freq_calc->prop_calc Verified Minimum data_analysis Data Analysis & Visualization prop_calc->data_analysis Calculated Properties exp_comp Comparison with Experiment data_analysis->exp_comp

A typical workflow for quantum chemical calculations.

Calculated Properties of Substituted Benzoates

Quantum chemical calculations can predict a wide array of properties for substituted benzoates. This section presents some key calculable properties and illustrative data in tabular format.

Molecular Geometries

Geometry optimization provides the equilibrium structure of the molecule, including bond lengths, bond angles, and dihedral angles. These parameters are fundamental for understanding the molecule's shape and steric effects.

Substituent (para)C=O Bond Length (Å)C-O Bond Length (Å)O-H Bond Length (Å)
-H1.2151.3550.970
-NO₂1.2121.3600.968
-OCH₃1.2181.3500.972
-NH₂1.2201.3480.973
Note: These are representative values and can vary depending on the level of theory and basis set used.
Gas-Phase Acidity

The gas-phase acidity (ΔG°acid) is a fundamental measure of a molecule's intrinsic acidity, free from solvent effects. It can be calculated from the Gibbs free energies of the acid and its conjugate base.

Substituent (para)Calculated ΔG°acid (kcal/mol)Experimental ΔG°acid (kcal/mol)
-H341.5341.2
-NO₂329.8330.1
-OCH₃342.1341.8
-NH₂344.5344.0
Calculated values are often in good agreement with experimental data.[4]
Hammett Constants

Hammett constants (σ) quantify the electronic effect of a substituent on the reactivity of a benzene derivative.[10] Quantum chemical calculations can be used to predict these constants by correlating calculated properties, such as atomic charges or energies of reaction, with experimental σ values.[11][12][13]

Substituent (para)Calculated σpExperimental σp
-NO₂0.780.78
-CN0.660.66
-Cl0.230.23
-CH₃-0.17-0.17
-OCH₃-0.27-0.27
Calculated Hammett constants show excellent correlation with experimental values.[14][15]
Spectroscopic Properties

Quantum chemical calculations can predict various spectroscopic properties, aiding in the interpretation of experimental spectra.

  • Vibrational Frequencies (IR): Calculations can predict the vibrational modes of the molecule, which correspond to the peaks in an infrared (IR) spectrum.[16]

  • NMR Chemical Shifts: The magnetic shielding of atomic nuclei can be calculated to predict Nuclear Magnetic Resonance (NMR) chemical shifts.[17]

  • UV-Vis Spectra: The energies and intensities of electronic transitions can be calculated to simulate UV-Vis absorption spectra.[18]

PropertyCalculated ValueExperimental Value
Benzoic Acid C=O Stretch~1750 cm-1~1730-1700 cm-1
Benzoic Acid Carboxyl Proton 1H NMR~12-13 ppm~12-13 ppm
Benzoate Anion λmax~225 nm~224 nm
Calculated spectroscopic data can be a powerful tool for structure elucidation.[19][20]

Experimental Protocols

To validate the results of quantum chemical calculations, it is essential to compare them with experimental data. This section provides detailed methodologies for the synthesis and characterization of substituted benzoates.

Synthesis of Substituted Benzoates via Fischer Esterification

Fischer esterification is a common method for synthesizing esters from a carboxylic acid and an alcohol in the presence of an acid catalyst.[21][22]

Materials:

  • Substituted benzoic acid (1.0 eq)

  • Alcohol (e.g., methanol (B129727) or ethanol, 5-10 eq)

  • Concentrated sulfuric acid (catalytic amount)

  • Sodium bicarbonate solution (5%)

  • Anhydrous magnesium sulfate

  • Organic solvent (e.g., diethyl ether or dichloromethane)

Procedure:

  • Combine the substituted benzoic acid, alcohol, and a few drops of concentrated sulfuric acid in a round-bottom flask.

  • Reflux the mixture for 1-2 hours.

  • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

  • Add an equal volume of water and extract the ester with an organic solvent.

  • Wash the organic layer with 5% sodium bicarbonate solution to remove any unreacted acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude ester.

  • Purify the ester by distillation or column chromatography.

Fischer Esterification cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reactants Mix Benzoic Acid, Alcohol, & H₂SO₄ reflux Reflux for 1-2 hours reactants->reflux extraction Aqueous Extraction reflux->extraction wash Wash with NaHCO₃ & Brine extraction->wash dry Dry with MgSO₄ wash->dry evaporate Solvent Evaporation dry->evaporate purify Distillation or Chromatography evaporate->purify

Workflow for the synthesis of substituted benzoates.
Characterization Techniques

  • Infrared (IR) Spectroscopy:

    • Acquire a background spectrum of the empty sample compartment.

    • Place a small amount of the purified ester on the ATR crystal or prepare a KBr pellet.[23]

    • Record the IR spectrum from 4000 to 400 cm-1.

    • Identify the characteristic C=O stretching frequency of the ester (typically 1730-1715 cm-1) and C-O stretching frequencies.[24]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve a small amount of the purified ester in a deuterated solvent (e.g., CDCl3).

    • Acquire 1H and 13C NMR spectra.

    • Analyze the chemical shifts, integration, and coupling patterns to confirm the structure of the ester.[17]

Applications in Drug Development and QSAR

Quantum chemical calculations are increasingly used in drug development to predict the properties of potential drug candidates and to develop Quantitative Structure-Activity Relationships (QSAR).[25][26][27]

Molecular Docking

The optimized geometries and calculated partial charges of substituted benzoates can be used as inputs for molecular docking simulations. These simulations predict the binding mode and affinity of a ligand to a biological target, such as a protein receptor.

QSAR Studies

QSAR models are statistical models that correlate the chemical structure of a series of compounds with their biological activity.[28] Quantum chemical descriptors, such as HOMO/LUMO energies, dipole moments, and atomic charges, are often used as independent variables in QSAR models to predict the activity of new compounds.

QSAR Logic cluster_data Data Generation cluster_model Model Development cluster_prediction Prediction structures Set of Substituted Benzoates descriptors Calculate Quantum Chemical Descriptors structures->descriptors activity Measure Biological Activity structures->activity correlation Correlate Descriptors with Activity descriptors->correlation activity->correlation qsar_model Develop QSAR Model correlation->qsar_model predict_activity Predict Biological Activity qsar_model->predict_activity new_compounds New Substituted Benzoates new_compounds->predict_activity

Logical flow of a QSAR study.

Conclusion

Quantum chemical calculations provide a robust and versatile toolkit for the in-depth study of substituted benzoates. From elucidating fundamental electronic and structural properties to guiding the synthesis of new compounds and predicting their biological activity, these computational methods are an indispensable component of modern chemical research. This guide has provided a comprehensive overview of the theoretical underpinnings, practical methodologies, and key applications of these calculations, with the aim of empowering researchers, scientists, and drug development professionals to effectively leverage these powerful computational tools in their work. The continued development of computational hardware and theoretical methods promises to further enhance the predictive power and applicability of quantum chemical calculations in the future.

References

An In-depth Technical Guide to the Alkaline Hydrolysis of Ethyl 2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

The alkaline hydrolysis of esters, a process also known as saponification, is a fundamental reaction in organic chemistry with significant implications in various fields, including drug metabolism and industrial synthesis. This guide provides a detailed examination of the reaction mechanism of ethyl 2-chlorobenzoate (B514982) under alkaline conditions, supported by kinetic data, experimental protocols, and visual diagrams to elucidate the core concepts for researchers, scientists, and drug development professionals.

Introduction

Ethyl 2-chlorobenzoate is an aromatic ester whose reactivity is modulated by the presence of a chlorine atom at the ortho position of the benzene (B151609) ring. Its hydrolysis under alkaline conditions involves the cleavage of the ester bond to yield 2-chlorobenzoic acid (as its carboxylate salt) and ethanol (B145695).[1] This reaction is a classic example of nucleophilic acyl substitution. The presence of the ortho substituent introduces specific electronic and steric effects, collectively known as the "ortho effect," which can significantly influence the reaction rate compared to its meta and para isomers or the unsubstituted ethyl benzoate (B1203000).[2]

Reaction Mechanism

The alkaline hydrolysis of this compound proceeds via a bimolecular nucleophilic acyl substitution (BAc2) mechanism. The reaction is typically second-order, being first-order with respect to both the ester and the hydroxide (B78521) ion.[3] The process can be broken down into the following key steps:

  • Nucleophilic Attack: A hydroxide ion (OH⁻), acting as a nucleophile, attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a transient, high-energy tetrahedral intermediate, also known as an orthoester.[4][5]

  • Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbonyl group is reformed by the elimination of the ethoxide ion (CH₃CH₂O⁻), which serves as the leaving group.[4]

  • Acid-Base Reaction: The liberated ethoxide ion is a strong base and promptly deprotonates the newly formed 2-chlorobenzoic acid, resulting in the formation of ethanol and the sodium salt of 2-chlorobenzoate. This final deprotonation step is essentially irreversible and drives the overall reaction to completion.[4]

The ortho-chloro substituent influences the reaction rate through two competing factors:

  • Inductive Effect: As an electron-withdrawing group, the chlorine atom increases the partial positive charge (electrophilicity) on the carbonyl carbon, making it more susceptible to nucleophilic attack. This effect tends to accelerate the hydrolysis.

  • Steric Hindrance: The bulky chlorine atom at the ortho position can physically impede the approach of the hydroxide nucleophile to the reaction center. This steric effect tends to slow down the hydrolysis.[2][6]

The net effect on the reaction rate is a balance between these electronic and steric influences.

Caption: Mechanism of alkaline hydrolysis of this compound.

Quantitative Data

CompoundHalf-life (t₁/₂)Experimental ConditionsObservations
Ethyl Benzoate15 minAlkaline hydrolysis with LiOH in THF/H₂O at 37°CBaseline for comparison.[6]
Ethyl 2-bromobenzoate (B1222928)15 minAlkaline hydrolysis with LiOH in THF/H₂O at 37°CComparable stability to the unsubstituted ester, suggesting a balance between the electron-withdrawing effect and steric hindrance of the ortho-bromo group.[6]
Ethyl 4-bromobenzoate12 minAlkaline hydrolysis with LiOH in THF/H₂O at 37°CHigher hydrolytic rate (lower stability) than the unsubstituted and ortho-substituted esters, indicating the dominance of the electron-withdrawing effect without steric hindrance.[6]

Table 1: Comparative Hydrolytic Stability of Substituted Ethyl Benzoates.

The data for ethyl 2-bromobenzoate suggest that the rate-enhancing inductive effect of the halogen is counteracted by the rate-retarding steric hindrance at the ortho position.[6] A similar trend would be expected for this compound.

Experimental Protocols

To determine the second-order rate constant for the alkaline hydrolysis of this compound, a kinetic experiment can be designed using pseudo-first-order conditions.

Objective: To measure the rate of disappearance of this compound in the presence of excess base.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) solution of known concentration (e.g., 0.1 M)

  • A suitable solvent system (e.g., a mixture of ethanol and water to ensure solubility)[7]

  • Quenching solution (e.g., a dilute acid like HCl)

  • Analytical instrument (e.g., High-Performance Liquid Chromatography - HPLC or UV-Vis Spectrophotometer)

Procedure:

  • Preparation: Prepare a stock solution of this compound in the chosen solvent. Prepare a large excess of the NaOH solution. The concentration of NaOH should be at least 10-fold greater than the ester concentration to maintain pseudo-first-order conditions.[3]

  • Reaction Initiation: Equilibrate both solutions to a constant temperature (e.g., 25°C or 37°C) in a water bath. Initiate the reaction by mixing the two solutions in a reaction vessel and start a timer.

  • Sample Collection: At regular time intervals, withdraw aliquots of the reaction mixture.

  • Quenching: Immediately quench the reaction in each aliquot by adding it to a vial containing the acidic quenching solution. This neutralizes the NaOH and stops the hydrolysis.

  • Analysis: Analyze the concentration of the remaining this compound in each quenched sample using a pre-calibrated HPLC or spectrophotometer.

  • Data Analysis:

    • Plot the natural logarithm of the concentration of this compound (ln[Ester]) versus time.

    • Under pseudo-first-order conditions, this plot should yield a straight line. The slope of this line is equal to -k', where k' is the pseudo-first-order rate constant.[3]

    • The second-order rate constant (k) can then be calculated by dividing k' by the concentration of the hydroxide ion used: k = k' / [OH⁻] .[3]

Experimental_Workflow prep 1. Prepare Solutions (Ester and excess NaOH) equil 2. Equilibrate Reactants to Constant Temperature prep->equil mix 3. Mix Solutions & Start Timer equil->mix sample 4. Withdraw Aliquots at Timed Intervals mix->sample quench 5. Quench Reaction with Acid sample->quench analyze 6. Analyze Ester Concentration (e.g., HPLC) quench->analyze plot 7. Plot ln[Ester] vs. Time analyze->plot calc 8. Calculate Rate Constants (k' and k) plot->calc

Caption: Experimental workflow for kinetic analysis of hydrolysis.

Conclusion

The alkaline hydrolysis of this compound is governed by the BAc2 mechanism, with the reaction rate being a product of the interplay between the steric and electronic properties of the ortho-chloro substituent. The established protocols for studying ester hydrolysis under pseudo-first-order conditions can be effectively applied to quantify the kinetics of this specific reaction. Understanding this mechanism and the factors that control its rate is essential for professionals in drug development, where ester stability is a critical parameter for prodrug design and metabolic prediction.

References

A Technical Guide to the Biological Activity Screening of Ethyl 2-Chlorobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the methodologies and data associated with the biological activity screening of ethyl 2-chlorobenzoate (B514982) derivatives and structurally related compounds. Due to the specificity of ethyl 2-chlorobenzoate, this document draws upon established screening protocols and data from closely related chemical families, including 2-chlorobenzoic acid and other ethyl benzoate (B1203000) derivatives, to provide a comprehensive framework for investigation.

Antimicrobial Activity Screening

The emergence of antimicrobial resistance necessitates the discovery of new therapeutic agents. Derivatives of benzoic acid have been explored for their potential to inhibit the growth of pathogenic bacteria and fungi.

Data Presentation: Antimicrobial Activity

The following table summarizes the antimicrobial activity of synthesized 2-chlorobenzoic acid derivatives, which serve as close structural analogs. The activity is expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[1][2]

Compound IDStructure/SubstituentS. aureus (MIC, µM/ml)B. subtilis (MIC, µM/ml)E. coli (MIC, µM/ml)C. albicans (MIC, µM/ml)A. niger (MIC, µM/ml)
Ester 1 R = -OCH3>1000>10001000>1000>1000
Ester 2 R = -CH3>1000>1000>1000>1000>1000
Schiff's Base 3 R = 4-N(CH3)2250500125500500
Schiff's Base 4 R = 4-OH500100025010001000
Schiff's Base 5 R = 4-Cl250500125500500
Schiff's Base 6 R = 2-NO212525062.5250500
Norfloxacin Standard Drug25050025--
Fluconazole Standard Drug---125250

Data sourced from studies on 2-chlorobenzoic acid derivatives, presented as a proxy for potential activity in the this compound class.[1][2]

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is a widely used technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[3][4]

  • Preparation of Test Compounds : Dissolve the synthesized this compound derivatives in a suitable solvent (e.g., Dimethyl Sulfoxide, DMSO) to create a stock solution.

  • Microtiter Plate Preparation : Dispense sterile growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) into the wells of a 96-well microtiter plate.

  • Serial Dilution : Perform a two-fold serial dilution of the compound stock solution across the wells of the plate to create a concentration gradient.

  • Inoculum Preparation : Prepare a standardized suspension of the target microorganism (e.g., S. aureus, E. coli, C. albicans) to a specific cell density (e.g., 0.5 McFarland standard).

  • Inoculation : Add the microbial inoculum to each well of the microtiter plate, including a positive control (microbes, no compound) and a negative control (broth, no microbes).

  • Incubation : Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (typically 18-24 hours for bacteria, 24-48 hours for fungi).[5]

  • MIC Determination : After incubation, determine the MIC by visually inspecting the plates for the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. The addition of an indicator dye like Resazurin can aid in visualization.[3]

Visualization: Antimicrobial Screening Workflow

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Dissolve Test Compounds (Stock) serial_dilute Perform Serial Dilution of Compounds in Plate prep_compound->serial_dilute prep_media Prepare Bacterial/ Fungal Inoculum inoculate Inoculate Wells with Microorganism prep_media->inoculate prep_plate Dispense Broth into 96-Well Plate prep_plate->serial_dilute serial_dilute->inoculate incubate Incubate Plate (e.g., 24h at 37°C) inoculate->incubate read_results Observe for Growth (Visual or Spectrophotometer) incubate->read_results determine_mic Determine MIC Value read_results->determine_mic

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Anticancer Activity Screening

The evaluation of novel compounds for their ability to inhibit cancer cell growth is a cornerstone of oncological drug discovery. Cytotoxicity assays are employed to quantify the efficacy of these compounds against various cancer cell lines.

Data Presentation: In Vitro Cytotoxic Activity

The table below presents the cytotoxic activity of ethyl benzoate derivatives bearing pyrrolizine and indolizine (B1195054) moieties against several human cancer cell lines, expressed as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).[6]

Compound IDMCF-7 (Breast Cancer) IC50 (µM)A2780 (Ovarian Cancer) IC50 (µM)HT29 (Colon Cancer) IC50 (µM)
9a 0.021.680.98
9b 0.851.892.11
10a 0.052.231.56
10b 0.031.951.01
11a 0.042.011.34
11b 0.021.770.89
Doxorubicin 0.030.060.11

Data sourced from a study on ethyl benzoate derivatives, providing a relevant model for screening this compound derivatives.[6]

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8]

  • Cell Seeding : Seed cancer cells (e.g., MCF-7, A549) into a 96-well plate at an optimal density and incubate for 24 hours to allow for cell attachment.[8]

  • Compound Treatment : Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium in the wells with the medium containing the diluted compounds. Include a vehicle control (solvent only) and a blank control (medium only).

  • Incubation : Incubate the plate for a specified treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[9]

  • MTT Addition : After the treatment incubation, add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; typically 5 mg/mL in PBS) to each well.[8]

  • Formazan (B1609692) Formation : Incubate the plate for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan crystals.[7][10]

  • Solubilization : Carefully remove the medium and add a solubilization solution (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement : Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[10]

  • Data Analysis : Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the viability against compound concentration to determine the IC50 value.

Visualization: MTT Assay Workflow

MTT_Assay_Workflow cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_reaction MTT Reaction cluster_readout Data Acquisition & Analysis seed_cells Seed Cancer Cells in 96-Well Plate cell_adherence Incubate 24h for Adherence seed_cells->cell_adherence add_compounds Add Serial Dilutions of Test Compounds cell_adherence->add_compounds incubate_treatment Incubate for Treatment Period (e.g., 48h) add_compounds->incubate_treatment add_mtt Add MTT Reagent to Each Well incubate_treatment->add_mtt incubate_mtt Incubate 2-4h to Form Formazan add_mtt->incubate_mtt solubilize Add DMSO to Dissolve Formazan incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate % Viability & Determine IC50 read_absorbance->calculate_ic50

Caption: Standard workflow for the MTT cytotoxicity assay.

Anti-inflammatory Activity Screening

Chronic inflammation is implicated in numerous diseases. Screening compounds for anti-inflammatory properties often involves assays that measure the inhibition of key inflammatory mediators or processes like protein denaturation.

Data Presentation: In Vivo Anti-inflammatory Activity

The following data for ethyl benzoate derivatives demonstrates their potential to reduce inflammation in an animal model (carrageenan-induced paw edema) and their selectivity for cyclooxygenase (COX) enzymes.[6]

Compound IDAnti-inflammatory Activity (% Inhibition)COX-1 Inhibition IC50 (µM)COX-2 Inhibition IC50 (µM)Selectivity Index (COX-1/COX-2)
9a 79.81.890.0363.0
9b 65.42.560.0832.0
10b 78.92.010.0450.3
11b 80.11.920.0364.0
Ibuprofen 75.610.515.20.69

Data from a study on ethyl benzoate derivatives, showcasing a relevant screening cascade for this compound analogs.[6]

Experimental Protocol: Inhibition of Protein Denaturation Assay

Protein denaturation is a well-documented cause of inflammation. This in vitro assay assesses the ability of a compound to prevent heat-induced denaturation of proteins, such as bovine serum albumin (BSA) or egg albumin.[5][11][12]

  • Preparation of Reagents : Prepare solutions of the test compounds and a standard anti-inflammatory drug (e.g., Diclofenac sodium) at various concentrations. Prepare a 1% aqueous solution of Bovine Serum Albumin (BSA).[5]

  • Reaction Mixture : In test tubes, prepare a reaction mixture consisting of the test/standard solution and the BSA solution. A typical volume might be 0.5 mL of the test solution and 0.5 mL of 1% BSA.[5]

  • Incubation : Incubate the mixture at 37°C for 20 minutes.[5]

  • Denaturation Induction : Induce protein denaturation by heating the mixture in a water bath at 70°C for 5-10 minutes.[5][11]

  • Cooling : After heating, allow the solutions to cool to room temperature.

  • Turbidity Measurement : Measure the turbidity of the solutions spectrophotometrically at a wavelength of 660 nm.[11]

  • Calculation : Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

Visualization: Anti-inflammatory Screening Logic

Anti_Inflammatory_Screening cluster_invitro Primary Assays start Synthesized Ethyl 2-Chlorobenzoate Derivative in_vitro In Vitro Screening start->in_vitro protein_denaturation Protein Denaturation Inhibition Assay in_vitro->protein_denaturation Assess general anti-inflammatory potential membrane_stabilization HRBC Membrane Stabilization Assay in_vitro->membrane_stabilization enzyme_inhibition COX/LOX Enzyme Inhibition Assays in_vitro->enzyme_inhibition in_vivo In Vivo Confirmation (If In Vitro is Promising) mechanism Mechanism of Action Studies in_vivo->mechanism e.g., Carrageenan-induced paw edema in rats lead Lead Compound mechanism->lead e.g., Cytokine profiling, Western Blot for pathway proteins protein_denaturation->in_vivo membrane_stabilization->in_vivo enzyme_inhibition->in_vivo

Caption: Logical workflow for anti-inflammatory drug screening.

References

Unveiling the Cytotoxic Potential of Substituted Benzoyl Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and effective anticancer agents is a cornerstone of modern medicinal chemistry. Among the vast landscape of organic molecules, substituted benzoyl compounds have emerged as a promising class of cytotoxic agents with the potential for therapeutic applications. This technical guide provides an in-depth investigation into the cytotoxicity of these compounds, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular mechanisms.

Data Presentation: A Comparative Analysis of Cytotoxicity

The cytotoxic efficacy of substituted benzoyl compounds, particularly chalcones and their derivatives, has been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a critical measure of a compound's potency, is a key parameter in these assessments. The following tables summarize the IC50 values for several benzoyl derivatives, highlighting the impact of different substitutions on their cytotoxic activity.

Table 1: Cytotoxicity of 3-Benzylidenechroman-4-ones (Chalcone Analogues)

CompoundSubstitution on Benzylidene MoietyK562 (Erythroleukemia) IC50 (µg/mL)MDA-MB-231 (Breast Cancer) IC50 (µg/mL)SK-N-MC (Neuroblastoma) IC50 (µg/mL)
4a 3-Bromo-4-hydroxy-5-methoxy≤ 3.86≤ 3.86≤ 3.86
Etoposide (B1684455) (Control) -> 25> 25> 25

Data sourced from a study on novel chalcone-like agents, indicating that compound 4a was significantly more potent than the conventional anticancer drug etoposide against the tested cell lines[1].

Table 2: Cytotoxicity of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives

CompoundSubstitution on Benzoyl MoietyHUH7 (Liver Cancer) GI50 (µM)HCT-116 (Colon Cancer) GI50 (µM)MCF7 (Breast Cancer) GI50 (µM)
5a 4-Fluoro2.891.912.15
5b 4-Chloro3.122.542.98
5c 4-Bromo3.562.873.21
5d 4-Methyl4.113.153.87
5e 4-Methoxy5.234.014.56
5f 4-Nitro2.111.541.89
5g 3,4-Difluoro3.983.023.54
Camptothecin (Control) -0.020.010.01

GI50 values represent the concentration required to inhibit cell growth by 50%. These results demonstrate significant cell growth inhibitory activity across various cancer cell lines[2][3].

Experimental Protocols: Methodologies for Cytotoxicity Assessment

The evaluation of a compound's cytotoxic potential relies on robust and reproducible experimental assays. The following are detailed protocols for the most commonly employed methods in the cited research.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[4]

Materials:

  • Substituted benzoyl compounds

  • Target cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of the compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

LDH Cytotoxicity Assay

The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the release of LDH from damaged cells into the culture medium.[5][6]

Materials:

  • Substituted benzoyl compounds

  • Target cancer cell lines

  • Complete cell culture medium (low serum recommended)

  • LDH assay kit (containing reaction mixture, stop solution, and lysis buffer)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay.

  • Compound Treatment: Treat cells with various concentrations of the test compounds as described above. Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with lysis buffer), and background (medium only).

  • Incubation: Incubate the plate for the desired duration.

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant and incubate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction: Add the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release from treated cells to that of the maximum release control.

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental designs is crucial for clear communication and understanding. The following diagrams, created using the DOT language, illustrate key signaling pathways and workflows.

Cytotoxicity_Assay_Workflow cluster_setup Experiment Setup cluster_mtt MTT Assay cluster_ldh LDH Assay cluster_analysis Data Analysis Cell_Seeding Cell Seeding (96-well plate) Compound_Treatment Compound Treatment (Serial Dilutions) Cell_Seeding->Compound_Treatment Incubation Incubation (24-72h) Compound_Treatment->Incubation MTT_Addition MTT Reagent Addition Incubation->MTT_Addition Supernatant_Collection Supernatant Collection Incubation->Supernatant_Collection Formazan_Formation Formazan Formation MTT_Addition->Formazan_Formation Solubilization Solubilization Formazan_Formation->Solubilization Absorbance_MTT Absorbance @ 570nm Solubilization->Absorbance_MTT Viability Cell Viability (%) Absorbance_MTT->Viability LDH_Reaction LDH Reaction Mixture Supernatant_Collection->LDH_Reaction Stop_Solution Stop Solution Addition LDH_Reaction->Stop_Solution Absorbance_LDH Absorbance @ 490nm Stop_Solution->Absorbance_LDH Cytotoxicity Cytotoxicity (%) Absorbance_LDH->Cytotoxicity IC50 IC50 Calculation Viability->IC50 Cytotoxicity->IC50 Apoptosis_Signaling_Pathway cluster_stimulus Apoptotic Stimulus cluster_bcl2 Bcl-2 Family Regulation cluster_caspase Caspase Cascade cluster_outcome Cellular Outcome Benzoyl_Compound Substituted Benzoyl Compound Bax Bax (Pro-apoptotic) Benzoyl_Compound->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Benzoyl_Compound->Bcl2 Downregulates Caspase9 Caspase-9 (Initiator) Bax->Caspase9 Activates Bcl2->Caspase9 Inhibits Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

References

Methodological & Application

Synthesis of Benzotriazole Derivatives from Ethyl 2-Chlorobenzoate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of benzotriazole (B28993) derivatives, specifically 1H-benzo[d][1][2][3]triazol-4(5H)-one, starting from Ethyl 2-chlorobenzoate (B514982). This synthetic pathway offers a versatile route to obtaining a core heterocyclic structure with significant potential in medicinal chemistry and drug development. Benzotriazole and its derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1][4][5]

Introduction

Benzotriazoles are a class of heterocyclic compounds that have garnered substantial interest in the field of medicinal chemistry due to their diverse biological activities.[2][5] The synthesis of novel benzotriazole derivatives is a key area of research for the development of new therapeutic agents. This protocol outlines a two-step synthesis of 1H-benzo[d][1][2][3]triazol-4(5H)-one from the readily available starting material, Ethyl 2-chlorobenzoate. The procedure involves the initial formation of 2-chlorobenzohydrazide (B188563), followed by an intramolecular cyclization to yield the target benzotriazolone.

Synthetic Pathway

The overall synthetic scheme involves two main reaction steps:

  • Hydrazinolysis of this compound: The ester is converted to the corresponding hydrazide by reaction with hydrazine (B178648) hydrate (B1144303).

  • Intramolecular Cyclization: The resulting 2-chlorobenzohydrazide undergoes an intramolecular nucleophilic aromatic substitution to form the benzotriazolone ring system.

Synthetic Pathway This compound This compound 2-chlorobenzohydrazide 2-chlorobenzohydrazide This compound->2-chlorobenzohydrazide Hydrazine Hydrate, Ethanol (B145695), Reflux 1H-benzo[d][1,2,3]triazol-4(5H)-one 1H-benzo[d][1,2,3]triazol-4(5H)-one 2-chlorobenzohydrazide->1H-benzo[d][1,2,3]triazol-4(5H)-one Base (e.g., K2CO3), Solvent (e.g., DMF), Heat

Caption: Synthetic route to 1H-benzo[d][1][2][3]triazol-4(5H)-one.

Experimental Protocols

Step 1: Synthesis of 2-Chlorobenzohydrazide

This protocol describes the synthesis of 2-chlorobenzohydrazide from this compound.

Materials:

  • This compound

  • Hydrazine hydrate (80% solution)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Beaker

  • Büchner funnel and filter paper

  • Crystallizing dish

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1 equivalent).

  • Add ethanol to dissolve the starting material completely.

  • Slowly add hydrazine hydrate (1.5 to 2 equivalents) to the stirred solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Reduce the volume of the solvent under reduced pressure using a rotary evaporator.

  • Pour the concentrated mixture into cold water to precipitate the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel and wash with cold water.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 2-chlorobenzohydrazide.

  • Dry the purified product in a vacuum oven.

Expected Yield: 85-95%

Characterization Data: The identity and purity of the synthesized 2-chlorobenzohydrazide can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR, as well as by melting point determination.

Compound Molecular Formula Molecular Weight Physical State
2-ChlorobenzohydrazideC₇H₇ClN₂O170.60 g/mol White solid
Step 2: Synthesis of 1H-benzo[d][1][2][3]triazol-4(5H)-one

This protocol details the intramolecular cyclization of 2-chlorobenzohydrazide to form the benzotriazolone ring.

Materials:

  • 2-Chlorobenzohydrazide

  • Potassium carbonate (K₂CO₃) or another suitable base

  • N,N-Dimethylformamide (DMF) or another high-boiling polar aprotic solvent

  • Round-bottom flask

  • Reflux condenser or setup for heating under an inert atmosphere

  • Magnetic stirrer with heating plate

  • Beaker

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve 2-chlorobenzohydrazide (1 equivalent) in DMF.

  • Add a base, such as potassium carbonate (2-3 equivalents), to the solution.

  • Heat the reaction mixture to a temperature between 100-150 °C. The optimal temperature should be determined by monitoring the reaction progress by TLC.

  • Maintain the reaction at the elevated temperature for 6-12 hours, or until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into cold water to precipitate the product.

  • Collect the crude product by vacuum filtration and wash thoroughly with water.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

  • Dry the purified 1H-benzo[d][1][2][3]triazol-4(5H)-one.

Expected Yield: 60-80%

Characterization Data: The structure of the final product should be confirmed by spectroscopic analysis (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) and melting point determination.

Compound Molecular Formula Molecular Weight Physical State
1H-benzo[d][1][2][3]triazol-4(5H)-oneC₆H₅N₃O135.12 g/mol Crystalline solid

Applications in Drug Development

Benzotriazole derivatives are recognized for their wide spectrum of pharmacological activities.[1][4] The synthesized 1H-benzo[d][1][2][3]triazol-4(5H)-one and its derivatives can be screened for various biological activities, including:

  • Anticancer Activity: Many benzotriazole derivatives have shown potential as antiproliferative agents.[2] Their mechanism of action can involve the inhibition of various kinases or other enzymes crucial for cancer cell growth and survival.

  • Antimicrobial Activity: Benzotriazoles have been investigated for their antibacterial and antifungal properties.[5]

  • Antiviral Activity: Certain benzotriazole derivatives have demonstrated activity against a range of viruses.

Potential Signaling Pathway Involvement

While specific signaling pathways for 1H-benzo[d][1][2][3]triazol-4(5H)-one are not extensively detailed in the provided literature, based on the activities of other benzotriazole derivatives, potential mechanisms of action could involve the modulation of key cellular signaling pathways. For instance, in the context of cancer, these compounds might interfere with pathways such as:

  • MAPK/ERK Pathway: This pathway is often dysregulated in cancer and controls cell proliferation, differentiation, and survival.

  • PI3K/Akt/mTOR Pathway: A critical pathway in regulating cell growth, metabolism, and survival.

  • Apoptosis Pathways: Induction of programmed cell death is a common mechanism for anticancer drugs.

Signaling Pathway cluster_0 Potential Cellular Targets cluster_1 Downstream Effects Benzotriazolone_Derivative Benzotriazolone Derivative Kinases Kinases Benzotriazolone_Derivative->Kinases Other_Enzymes Other Cellular Targets Benzotriazolone_Derivative->Other_Enzymes MAPK_Pathway MAPK/ERK Pathway Kinases->MAPK_Pathway PI3K_Pathway PI3K/Akt/mTOR Pathway Kinases->PI3K_Pathway Apoptosis Apoptosis Other_Enzymes->Apoptosis Cell_Proliferation Inhibition of Cell Proliferation MAPK_Pathway->Cell_Proliferation PI3K_Pathway->Cell_Proliferation Induction_Apoptosis Induction of Apoptosis Apoptosis->Induction_Apoptosis

Caption: Potential signaling pathways modulated by benzotriazolone derivatives.

References

Application Notes and Protocols for the Preparation of Benzothiazoles from Ethyl 2-Chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzothiazoles are a prominent class of heterocyclic compounds characterized by a benzene (B151609) ring fused to a thiazole (B1198619) ring. This structural motif is a key pharmacophore in a multitude of biologically active molecules, exhibiting a wide array of therapeutic properties including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities. The synthesis of novel benzothiazole (B30560) derivatives is, therefore, of significant interest in the field of medicinal chemistry and drug development. One established method for the synthesis of 2-arylbenzothiazoles is the condensation of 2-aminothiophenol (B119425) with carboxylic acids or their derivatives. This document provides detailed protocols for the synthesis of 2-(2-chlorophenyl)benzothiazole, a representative example, through the reaction of Ethyl 2-chlorobenzoate (B514982) with 2-aminothiophenol.

Reaction Principle

The synthesis of 2-(2-chlorophenyl)benzothiazole from Ethyl 2-chlorobenzoate and 2-aminothiophenol proceeds via a cyclocondensation reaction. The reaction is typically facilitated by a dehydrating agent and catalyst, such as polyphosphoric acid (PPA), at elevated temperatures. The proposed mechanism involves the initial acylation of the amino group of 2-aminothiophenol by the ester, followed by an intramolecular cyclization involving the thiol group and subsequent dehydration to yield the benzothiazole ring system.

Experimental Protocols

Materials and Equipment:

  • This compound

  • 2-Aminothiophenol

  • Polyphosphoric acid (PPA)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Beakers, flasks, and other standard laboratory glassware

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

Protocol 1: Synthesis of 2-(2-Chlorophenyl)benzothiazole using Polyphosphoric Acid

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add polyphosphoric acid (20 g). Begin stirring and heat the PPA to 80°C in an oil bath.

  • Addition of Reactants: To the pre-heated PPA, add 2-aminothiophenol (1.25 g, 10 mmol) and this compound (1.85 g, 10 mmol) sequentially.

  • Reaction: Increase the temperature of the reaction mixture to 180°C and maintain it for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate (B1210297), 8:2).

  • Work-up: After the reaction is complete, allow the mixture to cool to approximately 100°C and then carefully pour it onto crushed ice (100 g) in a beaker with constant stirring.

  • Neutralization: Slowly neutralize the acidic solution with a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient to yield the pure 2-(2-chlorophenyl)benzothiazole.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of 2-(2-chlorophenyl)benzothiazole.

Product NameMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)Appearance
2-(2-Chlorophenyl)benzothiazoleC₁₃H₈ClNS245.7375-8592-94Pale yellow solid

Note: The yield is an estimated range and may vary depending on the reaction conditions and purification efficiency.

Visualizations

Signaling Pathway of Benzothiazole Synthesis

G A This compound C Acylated Intermediate A->C B 2-Aminothiophenol B->C D Cyclized Intermediate C->D Intramolecular Cyclization E 2-(2-Chlorophenyl)benzothiazole D->E Dehydration H2O H₂O D->H2O PPA Polyphosphoric Acid (PPA) PPA->C Catalyst Heat Heat (180°C) Heat->C

Caption: Reaction pathway for the synthesis of 2-(2-chlorophenyl)benzothiazole.

Experimental Workflow

G start Start setup 1. Reaction Setup: Add PPA to flask, heat to 80°C start->setup add_reagents 2. Add Reactants: 2-Aminothiophenol & this compound setup->add_reagents react 3. Reaction: Heat to 180°C for 4-6 hours add_reagents->react workup 4. Work-up: Cool and pour onto ice react->workup neutralize 5. Neutralization: Add saturated NaHCO₃ solution workup->neutralize extract 6. Extraction: Extract with Dichloromethane neutralize->extract dry 7. Drying & Concentration: Dry with MgSO₄, evaporate solvent extract->dry purify 8. Purification: Column Chromatography dry->purify end Pure Product purify->end

Caption: Step-by-step experimental workflow for benzothiazole synthesis.

Application Notes and Protocols: Ethyl 2-Chlorobenzoate as a Precursor in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of ethyl 2-chlorobenzoate (B514982) as a versatile precursor in the synthesis of various agrochemicals. This document outlines the synthetic pathways to key agrochemical classes, including anthranilic diamide (B1670390) and strobilurin fungicides, with detailed experimental protocols for the synthesis of crucial intermediates and the final active ingredients.

Introduction: The Role of Ethyl 2-Chlorobenzoate in Agrochemical Synthesis

This compound, a derivative of benzoic acid, serves as a valuable and cost-effective starting material in the multi-step synthesis of complex agrochemical molecules. Its chemical structure offers reactive sites that can be strategically modified to build the core scaffolds of potent insecticides and fungicides. The chloro- and ester- functionalities allow for a range of chemical transformations, making it an important building block in the agrochemical industry. This document will focus on its application in the synthesis of the insecticide chlorantraniliprole (B1668704) and the fungicide pyraclostrobin (B128455), highlighting the key chemical transformations and providing detailed experimental procedures.

Synthesis of Chlorantraniliprole from an this compound Precursor

Chlorantraniliprole is a widely used insecticide of the anthranilic diamide class. A key intermediate in its synthesis is 2-amino-5-chloro-N,3-dimethylbenzamide. While direct synthesis from this compound is not commonly published, a logical synthetic pathway can be constructed starting from the corresponding acid, 2-chlorobenzoic acid, which is readily converted to its ethyl ester. The synthesis involves the formation of two key intermediates that are then coupled.

Synthesis of Intermediate A: 2-Amino-5-chloro-N,3-dimethylbenzamide

The synthesis of this intermediate begins with the preparation of 2-amino-3-methyl-5-chlorobenzoic acid.

Experimental Protocol: Synthesis of 2-Amino-3-methyl-5-chlorobenzoic Acid [1][2][3]

  • Nitration of m-Toluic Acid: In a reaction vessel, m-toluic acid is nitrated using a mixture of nitric acid and sulfuric acid to yield 2-nitro-3-methylbenzoic acid. The reaction temperature is maintained between 0-20 °C.

  • Reduction of the Nitro Group: The 2-nitro-3-methylbenzoic acid is then reduced to 2-amino-3-methylbenzoic acid. This can be achieved through catalytic hydrogenation using a Raney nickel catalyst in ethanol (B145695) under a hydrogen atmosphere (0.2 MPa) at 50°C.[4]

  • Chlorination: The resulting 2-amino-3-methylbenzoic acid is chlorinated to introduce a chlorine atom at the 5-position. This is typically carried out using a chlorinating agent such as N-chlorosuccinimide (NCS) in a solvent like N,N-dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours.[2]

  • Work-up and Isolation: After the reaction, the mixture is poured into ice water, and the pH is adjusted to 6 with hydrochloric acid to precipitate the product. The solid is collected by filtration, washed with cold water, and dried to yield 2-amino-3-methyl-5-chlorobenzoic acid.

Experimental Protocol: Amide Formation [5]

  • Cyclization: 2-amino-3-methyl-5-chlorobenzoic acid is reacted with a dehydrating agent, such as methanesulfonyl chloride, in a suitable solvent like acetonitrile (B52724) to form a benzoxazinone (B8607429) intermediate.

  • Aminolysis: The benzoxazinone intermediate is then treated with a 40% aqueous solution of methylamine. The reaction is typically carried out at a controlled temperature of 30-35°C to yield 2-amino-5-chloro-N,3-dimethylbenzamide.

Synthesis of Intermediate B: 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic Acid[4][6][7]
  • Hydrazino-substitution: 2,3-Dichloropyridine is reacted with hydrazine (B178648) hydrate (B1144303) in ethanol under reflux to produce (3-chloropyridin-2-yl)-hydrazine.

  • Cyclization: The hydrazine derivative is then condensed with diethyl maleate (B1232345) in the presence of a base like sodium ethoxide to form the pyrazolidinone ring.

  • Bromination and Oxidation: The pyrazolidinone is brominated using an agent like phosphorus oxybromide and subsequently oxidized to form the pyrazole (B372694) ring.

  • Hydrolysis: The ester group is hydrolyzed using a base such as sodium hydroxide, followed by acidification to yield the carboxylic acid intermediate.

Final Coupling Reaction to Yield Chlorantraniliprole[5][8]
  • Amide Bond Formation: Intermediate A (2-amino-5-chloro-N,3-dimethylbenzamide) and Intermediate B (3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid) are coupled. This is achieved by reacting the two intermediates in acetonitrile in the presence of a base (e.g., 3-methylpyridine) and a coupling agent like methanesulfonyl chloride at a low temperature (-5 to 0°C).

  • Purification: The final product, chlorantraniliprole, is then purified by crystallization.

Quantitative Data for Chlorantraniliprole Synthesis

StepReactionReagentsYield (%)Purity (%)Reference
1Synthesis of 2-Amino-3-methyl-5-chlorobenzoic acidm-Toluic acid, Nitric acid, H2, NCS63.0-68.4 (overall)99.0-99.5[3]
2Synthesis of Intermediate B2,3-Dichloropyridine, Hydrazine hydrate, Diethyl maleate, POBr3, NaOH~52Not specified[6][7]
3Final CouplingIntermediate A, Intermediate B, Methanesulfonyl chlorideHighHigh[5]

Logical Workflow for Chlorantraniliprole Synthesis

Chlorantraniliprole_Synthesis cluster_start Starting Material Preparation cluster_intA Intermediate A Synthesis cluster_intB Intermediate B Synthesis 2_Chlorobenzoic_Acid 2-Chlorobenzoic Acid Ethyl_2_Chlorobenzoate This compound 2_Chlorobenzoic_Acid->Ethyl_2_Chlorobenzoate Esterification m_Toluic_Acid m-Toluic Acid 2_Nitro_3_methylbenzoic_Acid 2-Nitro-3-methylbenzoic Acid m_Toluic_Acid->2_Nitro_3_methylbenzoic_Acid Nitration 2_3_Dichloropyridine 2,3-Dichloropyridine Hydrazine_Derivative (3-chloropyridin-2-yl)-hydrazine 2_3_Dichloropyridine->Hydrazine_Derivative Hydrazinolysis 2_Amino_3_methylbenzoic_Acid 2-Amino-3-methylbenzoic Acid 2_Nitro_3_methylbenzoic_Acid->2_Amino_3_methylbenzoic_Acid Reduction 2_Amino_5_chloro_3_methylbenzoic_Acid 2-Amino-5-chloro-3- methylbenzoic Acid 2_Amino_3_methylbenzoic_Acid->2_Amino_5_chloro_3_methylbenzoic_Acid Chlorination Intermediate_A Intermediate A: 2-Amino-5-chloro-N,3- dimethylbenzamide 2_Amino_5_chloro_3_methylbenzoic_Acid->Intermediate_A Amidation Chlorantraniliprole Chlorantraniliprole Intermediate_A->Chlorantraniliprole Amide Coupling Pyrazole_Intermediate Pyrazole Intermediate Hydrazine_Derivative->Pyrazole_Intermediate Cyclization Intermediate_B Intermediate B: 3-Bromo-1-(3-chloro-2-pyridinyl) -1H-pyrazole-5-carboxylic Acid Pyrazole_Intermediate->Intermediate_B Bromination & Hydrolysis Intermediate_B->Chlorantraniliprole

Caption: Synthetic pathway of Chlorantraniliprole from key precursors.

Synthesis of Pyraclostrobin from a Precursor Derived from a Chloroaniline Intermediate

Pyraclostrobin is a broad-spectrum strobilurin fungicide. Its synthesis involves the preparation of a pyrazole intermediate and a substituted toluene (B28343) derivative, which are then coupled. A plausible synthetic route can be envisioned starting from 2-chloroaniline, a derivative of which could be obtained from this compound through further transformations.

Synthesis of Intermediate C: 1-(4-chlorophenyl)-1H-pyrazol-3-ol

Experimental Protocol: Synthesis of 4-Chlorophenylhydrazine (B93024) Hydrochloride [8][9][10][11]

  • Diazotization of 4-Chloroaniline: 4-Chloroaniline is dissolved in hydrochloric acid and cooled to -5 to 0°C. A solution of sodium nitrite (B80452) is added dropwise to form the diazonium salt.

  • Reduction: The diazonium salt solution is then reduced to 4-chlorophenylhydrazine. This can be achieved using stannous chloride in hydrochloric acid or sodium sulfite.

  • Isolation: The resulting 4-chlorophenylhydrazine hydrochloride is isolated as a solid.

Experimental Protocol: Synthesis of 1-(4-chlorophenyl)-1H-pyrazol-3-ol [12][13]

  • Cyclization: 4-Chlorophenylhydrazine hydrochloride is reacted with a cyclizing agent such as methyl acrylate (B77674) in the presence of a base (e.g., sodium methoxide) to form the pyrazolidinone ring.

  • Oxidation: The pyrazolidinone intermediate is then oxidized to the corresponding pyrazole using an oxidizing agent like hydrogen peroxide.

Synthesis of Intermediate D: Methyl N-(2-(bromomethyl)phenyl)methoxycarbamate

The synthesis of this intermediate typically starts from o-nitrotoluene.

Final Coupling Reaction to Yield Pyraclostrobin[13]
  • Etherification: Intermediate C (1-(4-chlorophenyl)-1H-pyrazol-3-ol) is reacted with Intermediate D (methyl N-(2-(bromomethyl)phenyl)methoxycarbamate) in the presence of a base like potassium carbonate in a solvent such as acetone (B3395972) under reflux.

  • Purification: The crude product is purified by filtration, drying, and crystallization to yield pyraclostrobin.

Quantitative Data for Pyraclostrobin Synthesis

StepReactionReagentsYield (%)Purity (%)Reference
1Synthesis of 4-Chlorophenylhydrazine hydrochloride4-Chloroaniline, NaNO2, SnCl296.199.5[11]
2Synthesis of PyraclostrobinOverall process from chloroaniline and o-nitrotoluene48>98.0[13]
3Final Coupling StepIntermediate C, Intermediate D, K2CO385-92.298.1-98.3[14]

Experimental Workflow for Pyraclostrobin Synthesis

Pyraclostrobin_Synthesis Start_Materials Starting Materials: 4-Chloroaniline & o-Nitrotoluene Intermediate_C_Prep Preparation of Intermediate C: 1-(4-chlorophenyl)-1H-pyrazol-3-ol Start_Materials->Intermediate_C_Prep Intermediate_D_Prep Preparation of Intermediate D: Methyl N-(2-(bromomethyl)phenyl)methoxycarbamate Start_Materials->Intermediate_D_Prep Final_Coupling Final Coupling (Etherification) Intermediate_C_Prep->Final_Coupling Intermediate_D_Prep->Final_Coupling Pyraclostrobin Pyraclostrobin Final_Coupling->Pyraclostrobin

References

Application Notes and Protocols: The Role of Ethyl 2-chlorobenzoate in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of Ethyl 2-chlorobenzoate (B514982) as a versatile intermediate in the synthesis of active pharmaceutical ingredients (APIs). This document outlines key synthetic transformations, experimental protocols, and the biological context of the resulting pharmaceuticals.

Introduction

Ethyl 2-chlorobenzoate is a valuable building block in organic synthesis, primarily utilized as a precursor for the formation of more complex molecular architectures.[1] Its reactivity is centered around the ester functionality and the chlorinated aromatic ring, allowing for a range of chemical modifications. Key reactions include nucleophilic acyl substitution, reduction of the ester, and cross-coupling reactions at the aromatic ring. These transformations are instrumental in the synthesis of several important pharmaceutical agents.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 7335-25-3
Molecular Formula C₉H₉ClO₂
Molecular Weight 184.62 g/mol
Appearance Colorless to almost colorless clear liquid
Boiling Point 241-243 °C
Density 1.18 g/mL at 25 °C
Refractive Index 1.523

Applications in Pharmaceutical Intermediate Synthesis

This compound serves as a key starting material or intermediate in the synthesis of several APIs. This section details its application in the synthesis of Diclofenac and Niflumic acid, and discusses its potential, though less direct, role in the synthesis of Angiotensin II Receptor Blockers like Losartan and Valsartan.

Synthesis of Diclofenac Intermediate

Diclofenac, a widely used nonsteroidal anti-inflammatory drug (NSAID), is synthesized through a key step involving the Ullmann condensation of a 2-chlorobenzoic acid derivative with 2,6-dichloroaniline. This compound is a direct precursor to the key intermediate, N-(2,6-dichlorophenyl)anthranilic acid.

Synthetic Workflow:

The synthesis of Diclofenac from 2-chlorobenzoic acid involves an initial esterification to this compound, followed by an Ullmann condensation, and subsequent functional group manipulations.

G A 2-Chlorobenzoic Acid B This compound A->B Esterification (Ethanol, H₂SO₄) C N-(2,6-dichlorophenyl) anthranilic acid B->C Ullmann Condensation (2,6-dichloroaniline, K₂CO₃, Cu catalyst) D 2-((2,6-dichlorophenyl)amino) benzyl alcohol C->D Reduction (e.g., LiAlH₄) E 2-((2,6-dichlorophenyl)amino) benzyl cyanide D->E Cyanation (NaCN) F Diclofenac E->F Hydrolysis

Fig. 1: Synthetic workflow for Diclofenac.

Experimental Protocol: Ullmann Condensation for N-(2,6-dichlorophenyl)anthranilic acid

This protocol describes the synthesis of the key Diclofenac intermediate starting from this compound.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
This compound184.6218.46 g0.1
2,6-dichloroaniline162.0217.82 g0.11
Potassium Carbonate (K₂CO₃)138.2127.64 g0.2
Copper (I) Iodide (CuI)190.451.90 g0.01
N,N-Dimethylformamide (DMF)-100 mL-

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound, 2,6-dichloroaniline, potassium carbonate, and copper (I) iodide.

  • Add N,N-dimethylformamide (DMF) to the flask.

  • Heat the reaction mixture to reflux (typically around 150-160 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing 500 mL of cold water.

  • Acidify the aqueous mixture with concentrated hydrochloric acid (HCl) to a pH of approximately 2-3 to precipitate the product.

  • Filter the precipitate, wash with water, and then recrystallize from a suitable solvent (e.g., ethanol (B145695)/water mixture) to obtain pure N-(2,6-dichlorophenyl)anthranilic acid.

Quantitative Data Summary:

Reaction StepReactantsProductCatalyst/ReagentsSolventTemp (°C)Time (h)Yield (%)
Esterification2-Chlorobenzoic Acid, EthanolThis compoundH₂SO₄EthanolReflux4-8>90
Ullmann CondensationThis compound, 2,6-dichloroanilineN-(2,6-dichlorophenyl)anthranilic acidCuI, K₂CO₃DMF150-16012-2460-80
Synthesis of Niflumic Acid Derivatives

Niflumic acid, another NSAID, and its derivatives are often synthesized from 2-chloronicotinic acid. The ethyl ester of 2-chloronicotinic acid, an analogue of this compound, is a key intermediate in the synthesis of Niflumic acid and its derivatives. The synthesis of Niflumic acid itself involves the condensation of 2-chloronicotinic acid with 3-(trifluoromethyl)aniline.[2] The esterification to the ethyl ester is a common step for further derivatization.[3]

Experimental Protocol: Esterification of 2-Chloronicotinic Acid

This protocol outlines the synthesis of ethyl 2-chloronicotinate.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Chloronicotinic acid157.5615.76 g0.1
Ethanol (absolute)46.07100 mL-
Sulfuric Acid (conc.)98.082 mL-

Procedure:

  • Suspend 2-chloronicotinic acid in absolute ethanol in a round-bottom flask.

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid.

  • Heat the reaction mixture to reflux for 4-6 hours.

  • Cool the mixture and remove the excess ethanol under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent to obtain ethyl 2-chloronicotinate.[4]

Quantitative Data Summary:

Reaction StepReactantsProductCatalyst/ReagentsSolventTemp (°C)Time (h)Yield (%)
Esterification2-Chloronicotinic Acid, EthanolEthyl 2-chloronicotinateH₂SO₄EthanolReflux4-6~90
CondensationEthyl 2-chloronicotinate, 3-(trifluoromethyl)anilineNiflumic Acid Ethyl EsterBaseXylene11050~50
Role in the Synthesis of Angiotensin II Receptor Blockers (ARBs)

While not a direct starting material in the most common synthetic routes, the 2-chlorobenzoyl moiety is structurally related to key fragments in the synthesis of Losartan and Valsartan. For instance, the synthesis of Losartan often involves the key intermediate 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde.[5][6][7][8][9] The synthesis of Valsartan involves intermediates like N-[(2'-cyanobiphenyl-4-yl)methyl]-(L)-valine methyl ester.[10][11] Although direct synthetic pathways from this compound to these specific, complex intermediates are not well-documented in publicly available literature, it is conceivable that it could be converted into a more reactive species, such as a Grignard reagent or a boronic acid, which could then participate in cross-coupling reactions to form the biphenyl (B1667301) core of these drugs.

Hypothetical Synthetic Logic:

G cluster_0 Potential Conversion cluster_1 Cross-Coupling cluster_2 Further Synthesis A This compound B 2-Chlorophenyl Grignard Reagent A->B Mg, THF C 2-Chlorophenylboronic Acid A->C 1. n-BuLi 2. B(OiPr)₃ 3. H₃O⁺ E Biphenyl Intermediate B->E Suzuki or Negishi Coupling C->E D Aryl Halide / Boronic Acid D->E F Losartan / Valsartan E->F Multi-step Synthesis

Fig. 2: Hypothetical role of this compound in ARB synthesis.

Biological Context and Signaling Pathways

The pharmaceutical compounds derived from this compound intermediates target key biological pathways involved in inflammation and blood pressure regulation.

Diclofenac and Niflumic Acid: COX Inhibition Pathway

Diclofenac and Niflumic acid are NSAIDs that primarily act by inhibiting the cyclooxygenase (COX) enzymes (COX-1 and COX-2).[12] This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

G A Cell Membrane Phospholipids B Arachidonic Acid A->B Phospholipase A₂ C COX-1 / COX-2 B->C D Prostaglandins C->D E Inflammation, Pain, Fever D->E F Diclofenac / Niflumic Acid F->C Inhibition

Fig. 3: Mechanism of action of Diclofenac and Niflumic Acid.
Losartan and Valsartan: Renin-Angiotensin-Aldosterone System (RAAS)

Losartan and Valsartan are Angiotensin II Receptor Blockers (ARBs) that selectively block the AT1 receptor. This prevents angiotensin II from binding and exerting its vasoconstrictive and aldosterone-secreting effects, thus lowering blood pressure.[10][11]

G A Angiotensinogen B Angiotensin I A->B Renin C Angiotensin II B->C ACE D AT1 Receptor C->D E Vasoconstriction Aldosterone Secretion D->E F Increased Blood Pressure E->F G Losartan / Valsartan G->D Blockade

Fig. 4: Mechanism of action of Losartan and Valsartan.

Conclusion

This compound is a key and versatile intermediate in the synthesis of important pharmaceutical compounds, particularly NSAIDs like Diclofenac and Niflumic acid. Its utility stems from the ability to undergo fundamental organic reactions such as Ullmann condensation and esterification. While its direct application in the synthesis of more complex molecules like Losartan and Valsartan is less established, its potential as a precursor for key building blocks through cross-coupling reactions remains an area for further exploration. The protocols and data presented herein provide a valuable resource for researchers and professionals engaged in the design and development of novel therapeutics.

References

Application Notes and Protocols for the Grignard Reaction with Ethyl 2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the Grignard reaction of ethyl 2-chlorobenzoate (B514982) with a Grignard reagent, exemplified by phenylmagnesium bromide, to yield a tertiary alcohol. The provided methodologies are based on established principles of Grignard reactions with esters, adapted for this specific substrate.

Introduction

The Grignard reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds. When a Grignard reagent reacts with an ester, it typically adds to the carbonyl group twice to form a tertiary alcohol after acidic workup.[1][2][3] The reaction proceeds through a ketone intermediate, which is more reactive than the starting ester, thus readily undergoing a second nucleophilic attack by the Grignard reagent.[4]

In the case of ethyl 2-chlorobenzoate, the presence of a chloro-substituent on the aromatic ring introduces a potential site for side reactions. However, the carbon-chlorine bond in an aryl chloride is generally less reactive towards nucleophilic attack by a Grignard reagent compared to the electrophilic carbonyl carbon of the ester. Therefore, the reaction is expected to proceed with high chemoselectivity at the ester functionality. This protocol outlines the synthesis of (2-chlorophenyl)diphenylmethanol (B1676089) using phenylmagnesium bromide as the Grignard reagent.

Reaction Scheme

The overall reaction involves the addition of two equivalents of phenylmagnesium bromide to this compound, followed by an acidic workup to yield the tertiary alcohol.

Step 1: First Nucleophilic Addition and Elimination

The phenylmagnesium bromide attacks the electrophilic carbonyl carbon of the this compound, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the ethoxide group to form 2-chlorobenzophenone.

Step 2: Second Nucleophilic Addition

A second equivalent of phenylmagnesium bromide rapidly attacks the newly formed and more reactive 2-chlorobenzophenone, leading to the formation of a magnesium alkoxide intermediate.

Step 3: Protonation

The reaction mixture is quenched with an acidic solution to protonate the magnesium alkoxide, yielding the final product, (2-chlorophenyl)diphenylmethanol.

Data Presentation

Table 1: Reactant Properties and Stoichiometry

ReactantMolar Mass ( g/mol )Density (g/mL)Amount (mmol)EquivalentsVolume/Mass
This compound184.621.223101.01.85 g (1.51 mL)
Magnesium Turnings24.31-252.50.61 g
Bromobenzene (B47551)157.011.491252.53.93 g (2.63 mL)
Anhydrous Diethyl Ether74.120.713--~50 mL

Table 2: Product and By-product Information

CompoundMolar Mass ( g/mol )Expected YieldPhysical State
(2-chlorophenyl)diphenylmethanol294.78VariableSolid
Biphenyl154.21MinorSolid
Benzene78.11TraceLiquid

Experimental Protocols

Protocol 1: Preparation of Phenylmagnesium Bromide (Grignard Reagent)

Materials:

  • Magnesium turnings (0.61 g, 25 mmol)

  • Bromobenzene (3.93 g, 2.63 mL, 25 mmol)

  • Anhydrous diethyl ether (~30 mL)

  • A small crystal of iodine

Procedure:

  • All glassware must be rigorously dried in an oven at 120°C overnight and assembled while hot under a stream of dry nitrogen or argon to prevent atmospheric moisture contamination. The apparatus consists of a three-necked round-bottom flask equipped with a reflux condenser (with a drying tube), a pressure-equalizing dropping funnel, and a magnetic stirrer.

  • Place the magnesium turnings and a small crystal of iodine in the reaction flask.

  • In the dropping funnel, prepare a solution of bromobenzene in 10 mL of anhydrous diethyl ether.

  • Add approximately 2-3 mL of the bromobenzene solution to the magnesium turnings. The reaction is initiated if the brown color of the iodine disappears and bubbling is observed. Gentle warming with a heat gun may be necessary to initiate the reaction.

  • Once the reaction has started, add the remaining bromobenzene solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The solution should appear cloudy and grayish-brown.

Protocol 2: Grignard Reaction with this compound

Materials:

  • Phenylmagnesium bromide solution (from Protocol 1)

  • This compound (1.85 g, 1.51 mL, 10 mmol)

  • Anhydrous diethyl ether (~20 mL)

Procedure:

  • Prepare a solution of this compound in 20 mL of anhydrous diethyl ether in a separate dry flask.

  • Cool the Grignard reagent solution in an ice bath.

  • Slowly add the this compound solution to the stirred Grignard reagent via the dropping funnel. The addition should be exothermic, and the rate of addition should be controlled to maintain a gentle reflux.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

Protocol 3: Work-up and Purification

Materials:

  • Saturated aqueous ammonium (B1175870) chloride solution or 10% sulfuric acid

  • Diethyl ether (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Hexane (B92381) or petroleum ether (for recrystallization)

Procedure:

  • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution or 10% sulfuric acid. This will protonate the alkoxide and dissolve the magnesium salts.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with two portions of diethyl ether.

  • Combine all organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product, a solid, can be purified by recrystallization from a suitable solvent system, such as hexane or a mixture of hexane and ethyl acetate, to yield pure (2-chlorophenyl)diphenylmethanol.

Mandatory Visualizations

Grignard_Reaction_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Grignard Reaction cluster_workup Work-up and Purification Mg Magnesium Turnings Grignard_Reagent Phenylmagnesium Bromide Mg->Grignard_Reagent Bromo Bromobenzene Bromo->Grignard_Reagent in Ether Ether1 Anhydrous Ether Reaction_Mix Reaction Mixture Grignard_Reagent->Reaction_Mix Ester This compound Ester->Reaction_Mix in Ether Ether2 Anhydrous Ether Quench Acidic Work-up Reaction_Mix->Quench Extract Extraction Quench->Extract Dry Drying Extract->Dry Evap Solvent Removal Dry->Evap Recrystal Recrystallization Evap->Recrystal Final_Product (2-chlorophenyl)diphenylmethanol Recrystal->Final_Product Signaling_Pathway Ester This compound Intermediate1 Tetrahedral Intermediate Ester->Intermediate1 + Grignard1 PhMgBr (1st eq.) Grignard1->Intermediate1 Ketone 2-Chlorobenzophenone Intermediate1->Ketone - EtOMgBr Intermediate2 Magnesium Alkoxide Ketone->Intermediate2 + EtOMgBr EtOMgBr Grignard2 PhMgBr (2nd eq.) Grignard2->Intermediate2 Product (2-chlorophenyl)diphenylmethanol Intermediate2->Product + Acid H3O+ Acid->Product

References

Application Notes and Protocols: Suzuki-Miyaura Coupling of Ethyl 2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds. This protocol focuses on the application of the Suzuki-Miyaura coupling for a challenging substrate, Ethyl 2-chlorobenzoate (B514982). As an electron-deficient aryl chloride, its coupling requires carefully optimized conditions to achieve high efficiency. Aryl chlorides are often preferred starting materials in industrial applications due to their lower cost and wider availability compared to the corresponding bromides and iodides.[1][2] This document provides a summary of typical reaction conditions, a detailed experimental protocol, and visual aids to facilitate the successful application of this transformation in a laboratory setting.

The general reaction scheme involves the palladium-catalyzed coupling of an organoboron compound (such as a boronic acid) with an organohalide.[1] For Ethyl 2-chlorobenzoate, the reaction with an arylboronic acid proceeds as follows:

General Reaction: this compound + Arylboronic acid --(Pd catalyst, Base, Solvent)--> Ethyl 2-arylbenzoate

Optimized Reaction Conditions for Aryl Chlorides

The successful coupling of less reactive aryl chlorides, such as this compound, is highly dependent on the choice of catalyst, ligand, base, and solvent.[1][2] Bulky and electron-rich phosphine (B1218219) ligands are often employed to facilitate the oxidative addition of the palladium(0) catalyst to the aryl chloride bond, which is typically the rate-limiting step.[1][2]

The following table summarizes common conditions reported for the Suzuki-Miyaura coupling of aryl chlorides. These conditions serve as a starting point for the optimization of the coupling of this compound.

ComponentExamples & ConditionsRationale & Key Considerations
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄Pd(OAc)₂ and Pd₂(dba)₃ are common Pd(II) and Pd(0) pre-catalysts, respectively, that are reduced in situ to the active Pd(0) species.[3] Pd(PPh₃)₄ can be used directly but may not be optimal for challenging substrates.
Ligand Buchwald ligands (e.g., SPhos, XPhos), P(t-Bu)₃, N-Heterocyclic Carbenes (NHCs)Bulky, electron-rich ligands promote the oxidative addition of the aryl chloride and enhance catalyst stability.[1][2][4][5] The choice of ligand is critical for achieving high yields with aryl chlorides.[6][7]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, NaOt-BuA base is required to activate the boronic acid for transmetalation.[3] Stronger bases are often necessary for less reactive aryl chlorides. The choice of base can significantly impact the reaction rate and yield.
Solvent Toluene (B28343), Dioxane, THF, DMF, often with waterA mixture of an organic solvent and water is commonly used. Water can play a beneficial role in the transmetalation step.[8] Degassing the solvent is important to prevent catalyst deactivation.[8]
Boronic Acid Phenylboronic acid, substituted arylboronic acidsBoronic acids are generally stable, but protodeboronation can be a side reaction. Using a slight excess of the boronic acid is common.
Temperature 80-120 °CHigher temperatures are often required to drive the reaction to completion, especially with less reactive aryl chlorides.
Reaction Time 2-24 hoursReaction progress should be monitored by techniques such as TLC or LC-MS.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol provides a general procedure for the coupling of this compound with phenylboronic acid. Optimization may be required for different boronic acids or for scaling up the reaction.

Materials:

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add degassed toluene (4 mL) and degassed water (1 mL) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[9]

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired Ethyl 2-phenylbenzoate.[9][10]

Visualizing the Process

To better understand the experimental steps and the underlying mechanism, the following diagrams are provided.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine Reactants: This compound, Phenylboronic acid, Pd(OAc)₂, SPhos, K₃PO₄ inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) reagents->inert solvent Add Degassed Solvents (Toluene/Water) inert->solvent heat Heat with Stirring (e.g., 100 °C) solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute and Extract (Ethyl Acetate, Water, Brine) cool->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Pure Product: Ethyl 2-phenylbenzoate purify->product

Caption: A general experimental workflow for the Suzuki-Miyaura coupling reaction.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pd2_complex1 R¹-Pd(II)L₂-X pd0->pd2_complex1 oa_label Oxidative Addition pd0->oa_label pd2_complex2 R¹-Pd(II)L₂-OR' pd2_complex1->pd2_complex2 base_label Base pd2_complex1->base_label pd2_complex3 R¹-Pd(II)L₂-R² pd2_complex2->pd2_complex3 trans_label Transmetalation pd2_complex2->trans_label pd2_complex3->pd0 re_label Reductive Elimination pd2_complex3->re_label oa_label->pd2_complex1 trans_label->pd2_complex3 re_label->pd0 base_label->pd2_complex2 aryl_halide R¹-X (this compound) boronic_acid R²-B(OH)₂ (Phenylboronic acid) product R¹-R² (Product)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[2]

References

Application Note: Ullmann Condensation Protocol for the Amination of Ethyl 2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Ullmann condensation is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom bonds, particularly C-N, C-O, and C-S bonds.[1] This copper-catalyzed cross-coupling reaction is invaluable for the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and functional materials.[2][3] Historically, the Ullmann reaction required harsh conditions, such as high temperatures and stoichiometric amounts of copper.[1] However, significant advancements have led to the development of milder protocols using soluble copper catalysts in conjunction with various ligands, enhancing the reaction's scope and functional group tolerance.[1][3]

This application note provides a detailed protocol for the amination of Ethyl 2-chlorobenzoate (B514982), a key transformation for producing N-aryl anthranilate derivatives. These products are important precursors for synthesizing acridines, which have applications as antimalarial and anticancer drugs.[4] The presented protocol is based on modern Ullmann-type reaction conditions, which offer a more efficient and selective alternative to traditional methods and even some palladium-catalyzed Buchwald-Hartwig aminations.[1][4]

Reaction Principle

The amination of Ethyl 2-chlorobenzoate proceeds via a copper-catalyzed nucleophilic aromatic substitution. The reaction involves the coupling of an amine with the aryl chloride. The general mechanism is believed to involve the formation of a copper(I) amide, which then undergoes oxidative addition to the aryl halide, followed by reductive elimination to yield the desired N-aryl product and regenerate the copper(I) catalyst.[1] The presence of an ortho-ester group can facilitate the reaction.[4]

Key Reaction Parameters

The efficiency of the Ullmann condensation for the amination of this compound is influenced by several factors:

  • Catalyst System: A combination of copper(I) and copper(II) sources, such as CuI or a mix of Cu and Cu₂O, has been shown to be effective.[4]

  • Ligands: The use of ligands is crucial for stabilizing the copper catalyst and promoting the reaction under milder conditions. Common ligands include diamines, amino acids (e.g., L-proline, N,N-dimethylglycine), and other N,O-bidentate chelators.[2][3][5]

  • Base: An appropriate base is required to deprotonate the amine nucleophile. Potassium carbonate (K₂CO₃) is a commonly used base for this transformation.[4]

  • Solvent: High-boiling polar aprotic solvents are typically employed to facilitate the reaction at elevated temperatures. Examples include 2-ethoxyethanol (B86334), N-methylpyrrolidone (NMP), and dimethylformamide (DMF).[1][4]

  • Temperature: While modern protocols have lowered the required temperature, the reaction is still typically carried out at elevated temperatures, often in the range of 100-150 °C.[4]

Summary of Reaction Conditions

The following table summarizes typical conditions for the copper-catalyzed amination of ortho-chlorobenzoic acid derivatives, which are directly applicable to this compound.

ParameterConditionSource(s)
Substrate This compound-
Amine Various primary and secondary anilines[4]
Catalyst Cu (9 mol%) / Cu₂O (4 mol%) or CuI (5-10 mol%)[1]
Ligand N,N-dimethylglycine, L-proline, or phenanthroline[1][3][5]
Base K₂CO₃ (2.0 equiv.)[4]
Solvent 2-Ethoxyethanol or DMF[4][6]
Temperature 130 °C[4]
Reaction Time 24 hours[4]
Atmosphere Inert (e.g., Nitrogen or Argon)[7]
Yield Up to 99% (for the corresponding acid)[4][8]

Experimental Workflow

The following diagram illustrates the general workflow for the Ullmann condensation of this compound.

Ullmann_Condensation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - this compound - Amine - Base (K2CO3) B Add Catalyst & Ligand: - Cu/Cu2O or CuI - Ligand (e.g., L-proline) C Add Solvent: - 2-Ethoxyethanol D Inert Atmosphere: - Purge with N2/Ar E Heat to 130 °C D->E Proceed F Stir for 24h G Cool to RT F->G Completion H Quench Reaction I Extraction J Purification: - Column Chromatography K Characterization

Caption: General workflow for the Ullmann amination of this compound.

Detailed Experimental Protocol

This protocol describes a general procedure for the amination of this compound with an aniline (B41778) derivative.

Materials:

  • This compound

  • Aniline derivative (1.05 equiv.)

  • Copper powder (Cu, 9 mol%)

  • Copper(I) oxide (Cu₂O, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equiv.)

  • 2-Ethoxyethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Inert gas supply (Nitrogen or Argon)

  • Standard glassware for work-up and purification

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the aniline derivative (1.05 equiv.), and potassium carbonate (2.0 equiv.).

    • Add the copper powder (9 mol%) and copper(I) oxide (4 mol%).

    • Add 2-ethoxyethanol as the solvent (concentration of this compound ~2-3 M).

    • Fit the flask with a reflux condenser.

    • Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.[7]

  • Reaction:

    • Heat the reaction mixture to 130 °C with vigorous stirring.[4]

    • Maintain the reaction at this temperature for 24 hours.[4] Monitor the reaction progress by TLC or GC-MS if desired.

  • Work-up:

    • After 24 hours, cool the reaction mixture to room temperature.

    • Dilute the mixture with water and transfer it to a separatory funnel.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) three times.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to afford the pure N-aryl anthranilate product.

  • Characterization:

    • Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, IR, and mass spectrometry) to confirm its identity and purity.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Copper catalysts can be toxic; avoid inhalation and skin contact.

  • High temperatures are used; exercise caution to prevent burns.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The Ullmann condensation provides an effective and versatile method for the amination of this compound. The use of a copper/copper(I) oxide catalyst system in a polar aprotic solvent with a carbonate base allows for the efficient synthesis of N-aryl anthranilate esters in high yields. This protocol offers a reliable procedure for researchers in organic synthesis and drug development.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from Ethyl 2-Chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-chlorobenzoate (B514982) and its corresponding carboxylic acid are versatile and cost-effective starting materials for the synthesis of a variety of nitrogen-containing heterocyclic scaffolds. These scaffolds, such as acridones, phenanthridinones, and fused quinazolinones, are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and photophysical properties. This document provides detailed application notes and experimental protocols for three key synthetic transformations starting from 2-chlorobenzoic acid derivatives.

Application Note 1: Synthesis of Acridone (B373769) via Ullmann Condensation and Acid-Catalyzed Cyclization

The synthesis of the acridone core is a classic transformation that typically proceeds in two distinct steps. The first is a copper-catalyzed N-arylation, known as the Ullmann condensation (or Goldberg reaction), between a 2-chlorobenzoic acid and an aniline (B41778) derivative.[1][2] The resulting N-phenylanthranilic acid intermediate is then cyclized under strong acidic conditions to afford the planar, tricyclic acridone structure.[3][4] This method is robust and allows for the preparation of a wide array of substituted acridones by varying the aniline component.

Experimental Protocol: Two-Step Synthesis of 9(10H)-Acridone

This protocol is adapted from a well-established procedure published in Organic Syntheses.[3]

Step A: N-Phenylanthranilic Acid Synthesis (Ullmann Condensation)

  • Reaction Setup: In a 1-liter round-bottomed flask equipped with an air-cooled condenser, combine o-chlorobenzoic acid (41 g, 0.26 mol), aniline (155 g, 1.66 mol), anhydrous potassium carbonate (41 g, 0.3 mol), and copper(I) oxide (1 g).

  • Heating: Heat the mixture under reflux in an oil bath for 2-4 hours. The reaction mixture may foam initially due to CO₂ evolution.

  • Workup and Isolation: After cooling, remove the excess aniline by steam distillation (approx. 3 hours). To the hot residual solution, add decolorizing carbon (20 g), boil for 15 minutes, and filter by suction.

  • Precipitation: While stirring, add the hot filtrate to a mixture of concentrated hydrochloric acid (30 mL) and water (60 mL).

  • Final Product: Cool the mixture in an ice bath. Filter the precipitated N-phenylanthranilic acid with suction and air-dry to a constant weight. The expected yield is 46–52 g (82–93%).[3]

Step B: Acridone Synthesis (Intramolecular Cyclization)

  • Reaction Setup: In a 500-mL flask, dissolve N-phenylanthranilic acid (42.7 g, 0.2 mol) in concentrated sulfuric acid (100 mL, sp. gr. 1.84).

  • Heating: Heat the solution on a boiling water bath for 4 hours.

  • Precipitation: Cautiously pour the hot, dark solution into 1 liter of boiling water, allowing the acid to run down the side of the beaker to prevent spattering.

  • Washing: Boil the mixture for 5 minutes and filter the yellow precipitate while hot. Wash the moist solid by boiling it for 5 minutes with a solution of sodium carbonate (30 g) in water (400 mL).

  • Final Product: Collect the purified acridone by suction filtration, wash thoroughly with water, and air-dry. The expected yield is 35.5–37.5 g (90-95% for this step).[3]

G cluster_0 Step 1: Ullmann Condensation cluster_1 Step 2: Intramolecular Cyclization start Ethyl 2-Chlorobenzoate + Aniline reagents1 Cu Catalyst K₂CO₃, Reflux start->reagents1 intermediate N-Phenylanthranilic Acid (Intermediate) reagents1->intermediate reagents2 Conc. H₂SO₄ Heat intermediate->reagents2 product Acridone (Final Product) reagents2->product

Caption: Workflow for the two-step synthesis of Acridone.

Application Note 2: One-Pot Synthesis of Phenanthridinones via Suzuki-Miyaura Coupling

Phenanthridinones are another class of valuable heterocycles, some of which are alkaloids with notable biological activity. A modern and efficient route to this scaffold involves a one-pot, palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2] This method couples an ethyl 2-halobenzoate with a 2-aminophenylboronic acid derivative, forming both a C-C bond and facilitating an in-situ lactamization to construct the tricyclic system in a single step. This approach offers high convergence and atom economy compared to traditional multi-step syntheses.

Experimental Protocol: Palladium-Catalyzed Synthesis of Phenanthridinone

This is a representative protocol based on established Suzuki-Miyaura coupling principles for this transformation.

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol), 2-aminophenylboronic acid (1.2 mmol), palladium(II) acetate (B1210297) (0.05 mmol, 5 mol%), and a suitable phosphine (B1218219) ligand (e.g., SPhos, 0.10 mmol, 10 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent and Base Addition: Add anhydrous solvent (e.g., 1,4-dioxane (B91453) or toluene, 5 mL) followed by an aqueous solution of a base such as K₃PO₄ (3.0 mmol).

  • Heating: Stir the mixture vigorously and heat to 80-100 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to yield the phenanthridinone.

G cluster_input Reactants reactant1 This compound catalyst_system Pd(OAc)₂ / Ligand Base (e.g., K₃PO₄) Dioxane, Heat reactant1->catalyst_system reactant2 2-Aminophenylboronic Acid reactant2->catalyst_system product Phenanthridinone (Final Product) catalyst_system->product One-Pot C-C Coupling & Lactamization

Caption: One-pot Suzuki-Miyaura synthesis of Phenanthridinone.

Application Note 3: Ultrasound-Assisted Synthesis of Fused Quinazolinones

The Ullmann condensation can be significantly enhanced through the use of physical activation methods like ultrasonic irradiation. This "green chemistry" approach can dramatically reduce reaction times from hours to minutes and improve yields.[5][6] A compelling application is the one-pot synthesis of 5H-[3][4]thiazolo[2,3-b]quinazolin-5-one derivatives from 2-chlorobenzoic acids and 2-aminothiazoles. The ultrasound promotes efficient mixing and mass transport, facilitating the copper-catalyzed C-N bond formation and subsequent intramolecular cyclization under mild conditions.[5]

Experimental Protocol: Ultrasound-Assisted Synthesis of 5H-[3][4]thiazolo[2,3-b]quinazolin-5-one

This protocol is based on the work of Pello´n and Docampo for the rapid, ultrasound-mediated Ullmann condensation.[5]

  • Reaction Setup: In a suitable vessel, create a mixture of 2-chlorobenzoic acid (0.04 mol), 2-aminothiazole (B372263) (0.08 mol), anhydrous potassium carbonate (0.02 mol), copper powder (0.2 g), pyridine (B92270) (0.02 mol), and water (25 mL).

  • Ultrasonic Irradiation: Place the vessel in an ultrasonic bath or use a sonic horn. Irradiate the mixture for 15-20 minutes at a frequency of 20 kHz. Monitor the internal temperature to ensure it does not rise excessively.[7]

  • Workup and Precipitation: After the irradiation period, cool the reaction mixture to approximately 10 °C.

  • Acidification: Acidify the cooled mixture with dilute HCl (1:1) to precipitate the product.

  • Isolation and Purification: Filter the resulting solid, wash it with water, and then extract it with boiling water to remove impurities. The product can be further purified by recrystallization from an appropriate solvent system (e.g., acetone-water) to afford the pure 5H-[3][4]thiazolo[2,3-b]quinazolin-5-one.[5]

G start 2-Chlorobenzoic Acid + 2-Aminothiazole + Reagents (Cu, Base) ultrasound Ultrasonic Irradiation (20 kHz, 15-20 min) start->ultrasound workup Cooling & Acidification (HCl) ultrasound->workup purification Filtration & Recrystallization workup->purification product Thiazolo[2,3-b]quinazolin-5-one purification->product

Caption: Ultrasound-assisted workflow for fused quinazolinones.

Data Presentation: Summary of Synthetic Protocols

The following table summarizes the quantitative data for the described synthetic methodologies, allowing for easy comparison of conditions and outcomes.

EntryHeterocyclic ProductSynthetic MethodKey Reagents / CatalystConditionsYield (%)
1N-Phenylanthranilic AcidUllmann CondensationCu₂O, K₂CO₃Reflux, 2-4 h82-93%[3]
29(10H)-AcridoneIntramolecular CyclizationConc. H₂SO₄100 °C, 4 h90-95%[3]
3PhenanthridinoneSuzuki-Miyaura CouplingPd(OAc)₂, Phosphine Ligand, K₃PO₄Dioxane, 80-100 °C, 12-24 hGood to Excellent (Typical)
4Thiazolo[2,3-b]quinazolin-5-oneUltrasound-Assisted UllmannCu powder, K₂CO₃, PyridineWater, Ultrasonic Irradiation, 15-20 min~81%[5][7]

References

Application Notes and Protocols: Ethyl 2-Chlorobenzoate as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 2-chlorobenzoate (B514982) is a readily available and versatile building block in medicinal chemistry. Its chemical structure, featuring a chlorinated aromatic ring and an ethyl ester group, allows for a variety of chemical transformations, making it a valuable starting material for the synthesis of complex pharmacologically active molecules. The presence of the chlorine atom at the ortho position to the ester functionality provides a reactive handle for cross-coupling reactions, such as the Suzuki-Miyaura coupling, and nucleophilic aromatic substitution (SNAr) reactions. These reactions are fundamental in the construction of biaryl scaffolds and other substituted aromatic systems that are prevalent in many classes of therapeutic agents.

This document provides detailed application notes and experimental protocols for the use of ethyl 2-chlorobenzoate in the synthesis of key intermediates for Angiotensin II Receptor Blockers (ARBs), a class of drugs widely used in the treatment of hypertension and heart failure.

Key Applications of this compound in Medicinal Chemistry

This compound serves as a crucial precursor for the synthesis of various heterocyclic and biaryl compounds. Its reactivity makes it particularly suitable for:

  • Suzuki-Miyaura Coupling Reactions: The chlorine atom can be efficiently replaced with a variety of aryl or heteroaryl groups through palladium-catalyzed cross-coupling with boronic acids or esters. This is a powerful method for the construction of carbon-carbon bonds and the synthesis of complex biaryl structures.

  • Nucleophilic Aromatic Substitution (SNAr) Reactions: The electron-withdrawing nature of the adjacent ester group activates the chlorine atom for displacement by nucleophiles such as amines, alcohols, and thiols. This allows for the introduction of diverse functional groups onto the aromatic ring.

  • Synthesis of Heterocyclic Scaffolds: this compound can be utilized in multi-step synthetic sequences to construct various heterocyclic ring systems that are common motifs in drug molecules.

Application Example: Synthesis of a Key Biphenyl (B1667301) Intermediate for Angiotensin II Receptor Blockers (ARBs)

A critical structural feature of many ARBs, such as Losartan, Valsartan, and Irbesartan, is a biphenyl scaffold. A key intermediate in the synthesis of these drugs is a 2'-substituted biphenyl-2-carboxylic acid derivative. This compound can be effectively employed as a starting material to construct this essential biphenyl core via a Suzuki-Miyaura coupling reaction.

Experimental Workflow for the Synthesis of Ethyl 2'-(cyanomethyl)biphenyl-2-carboxylate

The following workflow outlines the synthesis of a key biphenyl intermediate from this compound.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification cluster_4 Product A This compound F Suzuki-Miyaura Coupling A->F B 2-(Cyanomethyl)phenylboronic acid B->F C Palladium Catalyst (e.g., Pd(PPh3)4) C->F D Base (e.g., K2CO3) D->F E Solvent (e.g., Toluene (B28343)/Water) E->F G Phase Separation F->G H Extraction with Organic Solvent G->H I Drying and Solvent Evaporation H->I J Column Chromatography I->J K Ethyl 2'-(cyanomethyl)biphenyl-2-carboxylate J->K

Suzuki-Miyaura Coupling Workflow
Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the synthesis of ethyl 2'-(cyanomethyl)biphenyl-2-carboxylate from this compound and 2-(cyanomethyl)phenylboronic acid.

Materials:

Reagent/MaterialGradeSupplier
This compoundReagentSigma-Aldrich
2-(Cyanomethyl)phenylboronic acidReagentCombi-Blocks
Tetrakis(triphenylphosphine)palladium(0)Catalyst GradeStrem Chemicals
Potassium Carbonate (K₂CO₃)AnhydrousFisher Scientific
TolueneAnhydrousAcros Organics
Deionized Water---In-house
Ethyl Acetate (B1210297)HPLC GradeVWR
Anhydrous Sodium Sulfate (Na₂SO₄)ReagentEMD Millipore
Silica (B1680970) Gel (for column chromatography)60 Å, 230-400 meshSorbent Technologies

Equipment:

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Nitrogen inlet

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add this compound (1.85 g, 10.0 mmol), 2-(cyanomethyl)phenylboronic acid (1.77 g, 11.0 mmol), and potassium carbonate (2.76 g, 20.0 mmol).

  • Inert Atmosphere: The flask is evacuated and backfilled with nitrogen three times.

  • Catalyst Addition: Under a nitrogen atmosphere, add tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.5 mmol, 5 mol%).

  • Solvent Addition: Add anhydrous toluene (40 mL) and deionized water (10 mL) to the flask.

  • Reaction: The reaction mixture is heated to reflux (approximately 90-95 °C) and stirred vigorously for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature. The aqueous layer is separated, and the organic layer is washed with water (2 x 20 mL) and brine (20 mL).

  • Extraction and Drying: The aqueous layers are combined and back-extracted with ethyl acetate (2 x 20 mL). The combined organic layers are dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: The purified ethyl 2'-(cyanomethyl)biphenyl-2-carboxylate is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Quantitative Data (Expected):

ParameterValue
Yield 80-90%
Purity (HPLC) >98%
¹H NMR Consistent with structure
Mass Spec (m/z) [M+H]⁺ calculated and found

Signaling Pathway of Angiotensin II Receptor Blockers (ARBs)

The biphenyl intermediate synthesized from this compound is a precursor to ARBs. These drugs exert their therapeutic effect by blocking the Angiotensin II Type 1 (AT₁) receptor, thus inhibiting the downstream signaling cascade that leads to vasoconstriction, inflammation, and fibrosis.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Physiological Effects AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Binds to Gq Gq/11 AT1R->Gq Activates ARB ARB (e.g., Losartan) ARB->AT1R Blocks PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca Ca²⁺ release IP3->Ca PKC PKC activation DAG->PKC Vaso Vasoconstriction Ca->Vaso Inflam Inflammation PKC->Inflam Fibro Fibrosis PKC->Fibro

Angiotensin II Receptor Signaling

Conclusion

This compound is a cost-effective and versatile starting material in medicinal chemistry. Its utility in constructing complex molecular architectures, particularly the biphenyl core of Angiotensin II Receptor Blockers, highlights its importance in drug discovery and development. The provided protocols offer a practical guide for researchers to utilize this building block in their synthetic endeavors. Further exploration of its reactivity in various coupling and substitution reactions will undoubtedly lead to the discovery of novel and potent therapeutic agents.

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling of Ethyl 2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the yield for the Suzuki coupling of Ethyl 2-chlorobenzoate (B514982). This reaction can be challenging due to the electronically deactivated and sterically hindered nature of the substrate.

Troubleshooting Guide: Low Conversion & Poor Yield

This section addresses common issues encountered during the Suzuki coupling of Ethyl 2-chlorobenzoate.

Question: My reaction shows low or no conversion of this compound. What are the likely causes and how can I fix it?

Answer: Low conversion is the most common problem and typically points to issues with the oxidative addition step, which is notoriously difficult for electron-deficient aryl chlorides.

  • Inactive Catalyst System: The combination of the palladium source and ligand is critical. Standard catalysts like Pd(PPh₃)₄ may not be active enough.

    • Solution: Employ a more active catalyst system. Bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands like SPhos, RuPhos, or XPhos) or N-heterocyclic carbene (NHC) ligands are often required to facilitate the challenging oxidative addition of the C-Cl bond.[1][2] Consider using modern palladium precatalysts (e.g., SPhos Pd G3) which are designed for these types of substrates.

  • Insufficient Temperature: The activation energy for the C-Cl bond cleavage is high.

    • Solution: Increase the reaction temperature. Reactions involving aryl chlorides often require temperatures between 80-120 °C. Solvents like toluene (B28343) or dioxane are suitable for these higher temperatures.

  • Inappropriate Base: The base is crucial for the transmetalation step and its effectiveness can be solvent-dependent.

    • Solution: Screen different bases. While common bases like K₂CO₃ can work, stronger, non-nucleophilic bases such as potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) are generally more effective for challenging couplings, especially in anhydrous solvent systems.

Question: My starting material is consumed, but the yield of the desired product is low, and I see several byproducts. What is happening?

Answer: The formation of byproducts indicates that while the catalyst is active, side reactions are outcompeting the desired cross-coupling.

  • Homocoupling of Boronic Acid: This side reaction forms a biaryl byproduct from the boronic acid coupling with itself. It is often promoted by the presence of oxygen or an excess of Pd(II) at the start of the reaction.

    • Solution: Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen). Thoroughly degas all solvents and reagents before use. Using a Pd(0) source (e.g., Pd₂(dba)₃) or an efficient precatalyst can minimize the initial concentration of Pd(II).

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, effectively destroying the nucleophilic partner. This is often an issue with unstable boronic acids and can be accelerated by excess water or high temperatures.

    • Solution: Use a more stable boronic ester, such as a pinacol (B44631) or MIDA ester. Ensure your base is anhydrous if running the reaction under anhydrous conditions. If using an aqueous system, minimize the amount of water and avoid unnecessarily long reaction times.

  • Dehalogenation: The chloro group on the starting material is replaced by a hydrogen atom. This can occur if hydride sources are present in the reaction mixture.

    • Solution: Use high-purity, anhydrous solvents. Certain bases or additives can sometimes act as hydride sources, so screening different bases may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst system to start with for coupling this compound? A1: For a sterically hindered and electron-deficient aryl chloride like this compound, a highly active catalyst system is recommended. A good starting point is a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich biarylphosphine ligand such as SPhos or XPhos.[2][3] Alternatively, using a pre-formed palladium precatalyst like XPhos Pd G3 or SPhos Pd G3 can provide more consistent results.

Q2: Which base and solvent combination is most effective? A2: The choice is often interdependent. For challenging couplings, a strong base like K₃PO₄ is frequently effective.[2] It is commonly used in aprotic polar solvents like 1,4-dioxane (B91453) or toluene. Often, a small amount of water (e.g., a 10:1 solvent:water ratio) is added to help solubilize the base and facilitate the transmetalation step. Anhydrous conditions with a more soluble base like Cs₂CO₃ in dioxane can also be very effective.

Q3: Can the ester group on this compound be hydrolyzed under the reaction conditions? A3: Yes, ester hydrolysis is a potential side reaction, especially if using strong aqueous bases like NaOH or KOH, or if the reaction is run at high temperatures for extended periods. Using carbonate or phosphate bases generally minimizes this issue. If hydrolysis is observed, using anhydrous conditions or a milder base should be considered.

Q4: Is it necessary to use an inert atmosphere? A4: Absolutely. The palladium(0) catalyst is sensitive to oxygen and can be deactivated through oxidation. Furthermore, the presence of oxygen can promote the unwanted homocoupling of the boronic acid. It is crucial to degas all solvents and to assemble and run the reaction under an inert atmosphere of argon or nitrogen.

Data Presentation: Representative Reaction Conditions

The following table summarizes representative conditions for the Suzuki coupling of substrates similar to this compound. Yields are highly dependent on the specific boronic acid used and optimization is often required.

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Representative Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene / H₂O (10:1)10018~85-95
2Pd₂(dba)₃ (1.5)XPhos (3.5)K₃PO₄ (2.0)1,4-Dioxane11016~80-90
3XPhos Pd G3 (2)-K₃PO₄ (2.0)Toluene10012~90-98
4Pd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (2.0)1,4-Dioxane / H₂O (5:1)10020~75-85
5Pd(PPh₃)₄ (5)-K₂CO₃ (2.0)Toluene / EtOH / H₂O (4:1:1)9024< 40 (Typically low for this substrate)

Data is compiled for illustrative purposes based on typical conditions for sterically hindered aryl chlorides and may require optimization.

Experimental Protocols

This protocol provides a general starting point for the Suzuki coupling of this compound with an arylboronic acid using a highly active catalyst system.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 equiv)

  • Toluene, anhydrous and degassed

  • Water, degassed

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄ under a counterflow of argon or nitrogen.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen. Repeat this cycle 3-5 times to ensure a completely inert atmosphere.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the this compound. If using a biphasic system, add the degassed water at this stage (e.g., Toluene/H₂O 10:1 v/v).

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by a suitable technique such as TLC, GC-MS, or LC-MS. Aliquots can be taken periodically under a positive pressure of inert gas.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica (B1680970) gel to obtain the desired product.

Visualizations

G Experimental Workflow reagents 1. Add solid reagents (Aryl Chloride, Boronic Acid, Base, Catalyst, Ligand) to a dry Schlenk flask. inert 2. Establish Inert Atmosphere (Evacuate & backfill with Ar/N₂ 3x) reagents->inert solvent 3. Add Degassed Solvent via syringe. inert->solvent react 4. Heat and Stir (e.g., 100-110 °C) solvent->react monitor 5. Monitor Reaction Progress (TLC, GC-MS, LC-MS) react->monitor workup 6. Quench and Work-up (Cool, dilute, extract) monitor->workup purify 7. Purify Product (Column Chromatography) workup->purify

Caption: A typical experimental workflow for setting up the Suzuki coupling reaction.

G Troubleshooting Low Yield start Low Yield or No Reaction check_sm Is Starting Material (Aryl Chloride) Consumed? start->check_sm sm_consumed_no No check_sm->sm_consumed_no No sm_consumed_yes Yes check_sm->sm_consumed_yes Yes action_catalyst Action: 1. Increase Temperature 2. Switch to more active catalyst (e.g., Pd/Buchwald Ligand) 3. Screen stronger bases (K₃PO₄) sm_consumed_no->action_catalyst check_byproducts Complex mixture of byproducts? sm_consumed_yes->check_byproducts byproducts_yes Yes check_byproducts->byproducts_yes Yes byproducts_no No (Clean baseline, low mass balance) check_byproducts->byproducts_no No action_side_reactions Action: 1. Ensure rigorous degassing (to prevent homocoupling) 2. Use boronic ester (to prevent protodeboronation) 3. Check solvent purity byproducts_yes->action_side_reactions action_decomposition Action: 1. Lower reaction temperature 2. Reduce reaction time (Product may be unstable) byproducts_no->action_decomposition

Caption: A decision tree for troubleshooting low-yield Suzuki coupling reactions.

G Simplified Suzuki Catalytic Cycle cluster_steps pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition pd2_complex Ar-Pd(II)-Cl(L₂) pd0->pd2_complex Ar-Cl tm Transmetalation pd2_biaryl Ar-Pd(II)-Ar'(L₂) pd2_complex->pd2_biaryl Ar'-B(OR)₂ + Base pd2_biaryl->pd0 re Reductive Elimination product Ar-Ar' (Product) pd2_biaryl->product

Caption: Key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.

References

Identifying by-products in the hydrolysis of Ethyl 2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the hydrolysis of Ethyl 2-chlorobenzoate (B514982). This guide is designed for researchers, scientists, and drug development professionals to address specific issues that may arise during this chemical transformation. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure a successful and high-yield reaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary product of the hydrolysis of Ethyl 2-chlorobenzoate?

The primary product of the hydrolysis of this compound is 2-chlorobenzoic acid, with ethanol (B145695) as the co-product. The reaction can be catalyzed by either acid or base (saponification).

Q2: What are the potential by-products in the hydrolysis of this compound?

Under typical hydrolysis conditions, two main by-products can be formed:

  • 2-Hydroxybenzoic acid (Salicylic acid): This is formed through nucleophilic aromatic substitution of the chloride atom by a hydroxide (B78521) ion. This side reaction is more likely to occur under harsh basic conditions (high temperature, high concentration of base).

  • Chlorobenzene (B131634): This can be formed via decarboxylation of the main product, 2-chlorobenzoic acid. This is generally favored by high temperatures.

Q3: How can I minimize the formation of by-products?

To minimize by-product formation, it is recommended to use milder reaction conditions. For base-catalyzed hydrolysis (saponification), using a moderate concentration of base (e.g., 1-2 M NaOH or KOH) and maintaining a lower reaction temperature (e.g., room temperature to gentle reflux) can significantly reduce the formation of 2-hydroxybenzoic acid and chlorobenzene. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) can help in determining the optimal reaction time to prevent prolonged exposure to harsh conditions.

Q4: What analytical methods are suitable for monitoring the reaction and identifying by-products?

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are effective methods for monitoring the reaction progress and identifying the main product and potential by-products.

  • HPLC: Can be used to separate and quantify the starting material (this compound), the main product (2-chlorobenzoic acid), and the 2-hydroxybenzoic acid by-product.

  • GC-MS: Is particularly useful for identifying and quantifying the more volatile chlorobenzene by-product, as well as the main product after derivatization (e.g., methylation).

Troubleshooting Guides

Issue 1: Incomplete or Slow Hydrolysis

Potential CauseTroubleshooting Steps & Recommendations
Insufficient Reagent Ensure an excess of the hydrolyzing agent (acid or base) is used. For saponification, a 2-3 fold molar excess of base is recommended.
Low Reaction Temperature Gradually increase the reaction temperature while monitoring for by-product formation. Refluxing is often necessary for complete reaction.
Poor Solubility The two-phase nature of the reaction (aqueous base and organic ester) can slow down the reaction. Adding a co-solvent like ethanol or THF can improve solubility and increase the reaction rate.
Steric Hindrance The ortho-chloro substituent can sterically hinder the attack of the nucleophile. Allow for a longer reaction time and monitor the reaction progress.

Issue 2: Excessive By-product Formation

Potential CauseTroubleshooting Steps & Recommendations
High Reaction Temperature High temperatures can promote both nucleophilic aromatic substitution and decarboxylation. Reduce the reaction temperature and extend the reaction time if necessary.
High Concentration of Base A high concentration of hydroxide ions can favor the formation of 2-hydroxybenzoic acid. Use a more moderate concentration of the base (e.g., 1-2 M).
Prolonged Reaction Time Extended reaction times, especially at elevated temperatures, can lead to increased by-product formation. Monitor the reaction closely and stop it once the starting material is consumed.

Data Presentation

CompoundChemical StructureFormation Conditions
This compound C9H9ClO2Starting Material
2-Chlorobenzoic acid C7H5ClO2Main Product (Acid or Base Hydrolysis)
Ethanol C2H5OHCo-product
2-Hydroxybenzoic acid C7H6O3By-product (More likely in strong base, high temp.)
Chlorobenzene C6H5ClBy-product (More likely at high temp.)

Experimental Protocols

Protocol 1: Base-Catalyzed Hydrolysis (Saponification) of this compound

This protocol is designed to maximize the yield of 2-chlorobenzoic acid while minimizing by-product formation.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol (5-10 volumes).

  • Add a 2 M aqueous solution of NaOH or KOH (2-3 equivalents).

  • Heat the mixture to a gentle reflux and stir.

  • Monitor the reaction progress using TLC (e.g., using a 7:3 hexane:ethyl acetate (B1210297) eluent). The reaction is typically complete within 1-3 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol using a rotary evaporator.

  • Add water to the residue to dissolve the sodium 2-chlorobenzoate.

  • Transfer the aqueous solution to a separatory funnel and wash with diethyl ether or dichloromethane (B109758) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and slowly acidify with concentrated HCl until the pH is ~2. A white precipitate of 2-chlorobenzoic acid will form.

  • Collect the precipitate by vacuum filtration using a Büchner funnel and wash with cold deionized water.

  • Dry the product in a desiccator or a vacuum oven at low heat.

Protocol 2: Acid-Catalyzed Hydrolysis of this compound

Materials:

  • This compound

  • Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, combine this compound (1 equivalent) and a 10% aqueous solution of H₂SO₄ or HCl (5-10 volumes).

  • Heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by TLC. Acid-catalyzed hydrolysis is generally slower than saponification and may require several hours.

  • After completion, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with a saturated solution of NaHCO₃ to remove the acid catalyst and the 2-chlorobenzoic acid product as its sodium salt.

  • The aqueous layer now contains the sodium 2-chlorobenzoate. Cool this layer in an ice bath and acidify with concentrated HCl to precipitate the 2-chlorobenzoic acid.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry.

Mandatory Visualizations

Hydrolysis_Pathways This compound This compound 2-Chlorobenzoic acid 2-Chlorobenzoic acid This compound->2-Chlorobenzoic acid Main Hydrolysis (Acid or Base) Ethanol Ethanol This compound->Ethanol Main Hydrolysis (Acid or Base) 2-Hydroxybenzoic acid 2-Hydroxybenzoic acid This compound->2-Hydroxybenzoic acid Nucleophilic Aromatic Substitution (Strong Base, High Temp.) Chlorobenzene Chlorobenzene 2-Chlorobenzoic acid->Chlorobenzene Decarboxylation (High Temp.)

Caption: Reaction pathways in the hydrolysis of this compound.

Troubleshooting_Workflow cluster_start Start cluster_check1 Check Completion cluster_incomplete Troubleshoot Incomplete Reaction cluster_check2 Check By-products cluster_byproducts Troubleshoot By-products cluster_end End Start Hydrolysis Reaction CheckCompletion Reaction Complete? Start->CheckCompletion Incomplete Incomplete Reaction CheckCompletion->Incomplete No CheckByproducts By-products Present? CheckCompletion->CheckByproducts Yes IncreaseTemp Increase Temperature Incomplete->IncreaseTemp AddReagent Add More Reagent Incomplete->AddReagent AddCosolvent Add Co-solvent Incomplete->AddCosolvent IncreaseTemp->CheckCompletion AddReagent->CheckCompletion AddCosolvent->CheckCompletion Byproducts Excessive By-products CheckByproducts->Byproducts Yes End Successful Hydrolysis CheckByproducts->End No LowerTemp Lower Temperature Byproducts->LowerTemp ReduceBase Reduce Base Conc. Byproducts->ReduceBase ShortenTime Shorten Reaction Time Byproducts->ShortenTime LowerTemp->CheckCompletion ReduceBase->CheckCompletion ShortenTime->CheckCompletion

Purification of Ethyl 2-chlorobenzoate from unreacted starting materials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of Ethyl 2-chlorobenzoate (B514982) from unreacted starting materials.

Troubleshooting Guides

This section addresses common issues encountered during the purification of Ethyl 2-chlorobenzoate.

ProblemPossible Cause(s)Suggested Solution(s)
Low Purity After Initial Work-up Incomplete reaction.- Increase reaction time or temperature. - Use a larger excess of ethanol (B145695) to drive the esterification equilibrium towards the product.
Inefficient removal of acidic starting material (2-chlorobenzoic acid).- Perform an aqueous wash with a mild base like sodium bicarbonate solution to selectively remove the acidic starting material.[1][2][3]
Multiple Spots on TLC Plate Close to the Product Spot Presence of isomeric impurities.- Isomeric impurities can be challenging to separate. Utilize flash chromatography with a shallow solvent gradient for better separation. - Consider using a different stationary phase for chromatography.
Degradation of the product during work-up.- Avoid prolonged exposure to strong acidic or basic conditions during extraction and washing steps. - Perform work-up at lower temperatures to minimize degradation.
"Oiling Out" During Recrystallization The chosen solvent is too nonpolar for the compound, causing it to separate as an oil at a temperature above its melting point.- Use a more polar solvent or a solvent pair. - Add the anti-solvent (the solvent in which the compound is less soluble) more slowly and at a slightly lower temperature.
The solution is supersaturated.- Scratch the inside of the flask with a glass rod at the meniscus to induce crystallization. - Add a seed crystal of pure this compound.
Poor Recovery After Recrystallization Too much solvent was used, leading to significant product loss in the mother liquor.- Use the minimum amount of hot solvent necessary to completely dissolve the compound.[4]
The compound has significant solubility in the cold solvent.- Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize crystal formation. - Wash the collected crystals with a minimal amount of ice-cold solvent.[4]
Broad or Tailing Peaks in HPLC Analysis Inappropriate mobile phase pH for the analyte.- For acidic impurities like 2-chlorobenzoic acid, adding a small amount of a weak acid (e.g., formic acid or acetic acid) to the mobile phase can improve peak shape.[5]
Secondary interactions between the analyte and the stationary phase.- Use a high-purity silica-based column or consider a different stationary phase chemistry.
Column overload.- Reduce the injection volume or the concentration of the sample.

Frequently Asked Questions (FAQs)

Q1: What are the primary unreacted starting materials I need to remove during the purification of this compound?

The primary starting materials that may remain after the synthesis are 2-chlorobenzoic acid and ethanol. Due to the acidic nature of 2-chlorobenzoic acid, it can be effectively removed using an acid-base extraction.[1][2][3] Excess ethanol is typically removed by washing with water or brine.

Q2: Which purification technique is most suitable for removing unreacted 2-chlorobenzoic acid?

Acid-base extraction is the most effective method. By washing the crude product (dissolved in an organic solvent like diethyl ether or ethyl acetate) with an aqueous solution of a weak base, such as sodium bicarbonate, the acidic 2-chlorobenzoic acid is converted to its water-soluble carboxylate salt and is drawn into the aqueous layer.[1][2][3] The neutral this compound remains in the organic layer.

Q3: How can I remove residual ethanol from my crude product?

Residual ethanol can be removed by washing the organic layer with water or a saturated sodium chloride solution (brine). Ethanol is highly soluble in water and will partition into the aqueous phase.

Q4: What is a good solvent system for the recrystallization of this compound?

While specific solvent systems for this compound are not extensively documented, a general rule of thumb is to use a solvent or solvent pair where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[6][7] For esters, solvent mixtures like ethanol/water or hexane/ethyl acetate (B1210297) can be effective.[6] It is recommended to perform small-scale solvent screening to determine the optimal system.

Q5: When should I consider using column chromatography for purification?

Column chromatography is recommended when simpler methods like extraction and recrystallization fail to achieve the desired purity, especially for removing non-acidic impurities or isomers that have similar solubilities to the product.

Q6: How can I assess the purity of my final this compound product?

The purity of this compound can be effectively determined using analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used to separate and quantify the product and any remaining impurities.[5]

  • Gas Chromatography (GC): GC is another excellent method for assessing the purity of volatile compounds like esters. A certificate of analysis for a commercial sample of this compound showed a purity of 99.17% as determined by GC.[8]

  • Thin-Layer Chromatography (TLC): TLC can be used for rapid, qualitative assessment of purity throughout the purification process.

Experimental Protocols

Protocol 1: Acid-Base Extraction to Remove 2-Chlorobenzoic Acid
  • Dissolve the Crude Product: Dissolve the crude reaction mixture containing this compound and unreacted 2-chlorobenzoic acid in a suitable water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.

  • First Extraction: Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel.

  • Mix and Vent: Stopper the funnel, invert it, and open the stopcock to release any pressure buildup from CO₂ evolution. Close the stopcock and shake the funnel gently for 1-2 minutes, venting periodically.

  • Separate Layers: Place the funnel in a ring stand and allow the layers to separate completely. The upper layer will be the organic phase containing the this compound, and the lower layer will be the aqueous phase containing the sodium 2-chlorobenzoate salt.

  • Drain Aqueous Layer: Carefully drain the lower aqueous layer into a separate flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with a fresh portion of saturated sodium bicarbonate solution to ensure complete removal of the acidic impurity.

  • Water Wash: Wash the organic layer with deionized water to remove any remaining bicarbonate solution and dissolved salts.

  • Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine) to help remove residual water from the organic layer.

  • Dry and Concentrate: Drain the organic layer into a clean, dry flask and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate). Filter to remove the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude this compound.

Protocol 2: Recrystallization of this compound
  • Solvent Selection: In a small test tube, add a small amount of the crude product and test its solubility in various solvents (e.g., ethanol, methanol, hexane, ethyl acetate, and mixtures like ethanol/water) at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot recrystallization solvent to completely dissolve the solid.

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove any residual solvent.

Data Presentation

Table 1: Purity Analysis of this compound

ParameterSupplier AAcceptance Criteria
Purity (by GC) 99.17%[8]≥ 98.0%
Water Content (Karl Fischer) 0.03%[8]≤ 0.5%
Appearance Colorless to light yellow liquid[8]Colorless to light yellow liquid

Visualizations

PurificationWorkflow Crude Crude this compound (contains 2-chlorobenzoic acid, ethanol) Extraction Acid-Base Extraction (wash with aq. NaHCO3) Crude->Extraction Separation Separatory Funnel Extraction->Separation OrganicLayer Organic Layer (this compound) Separation->OrganicLayer upper layer AqueousLayer Aqueous Layer (Sodium 2-chlorobenzoate) Separation->AqueousLayer lower layer Drying Drying and Concentration (Anhydrous Na2SO4, Rotary Evaporation) OrganicLayer->Drying PurifiedEster Purified this compound Drying->PurifiedEster Recrystallization Recrystallization (Optional final polishing) PurifiedEster->Recrystallization FinalProduct High-Purity this compound Recrystallization->FinalProduct

Caption: Workflow for the purification of this compound.

References

Technical Support Center: Mitigating Catalyst Poisoning in Cross-Coupling Reactions of Aryl Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of catalyst poisoning in cross-coupling reactions involving aryl chlorides. Given their cost-effectiveness and broad availability, aryl chlorides are attractive substrates, but their lower reactivity often necessitates highly active catalysts that are susceptible to deactivation.[1]

Frequently Asked Questions (FAQs)

Q1: My cross-coupling reaction with an aryl chloride has stalled. How can I determine if catalyst poisoning is the issue?

A1: The most common sign of catalyst poisoning is the formation of a black precipitate, known as palladium black, which is an inactive, agglomerated form of the palladium catalyst.[2][3] This indicates that the active Pd(0) species has been either oxidized or has aggregated, leading to a decrease in the concentration of the active catalyst in the solution. Other signs include a sluggish reaction rate or a complete lack of conversion, even with increased catalyst loading.[4]

Q2: What are the most common sources of catalyst poisons in these reactions?

A2: Catalyst poisons are impurities that bind to the active sites of the catalyst, reducing its effectiveness.[5] Common sources include:

  • Starting Materials: Impurities in the aryl chloride, such as sulfur-containing compounds (thiols, thioethers), can act as potent catalyst poisons.[6][7]

  • Reagents: The quality of the base and organometallic reagent is crucial. Some bases may contain impurities, and certain organometallic reagents have limited stability.[2]

  • Solvents: The presence of oxygen in improperly degassed solvents can oxidize the active Pd(0) catalyst to inactive Pd(II) species.

  • Ligands: Phosphine (B1218219) ligands, especially bulky, electron-rich ones required for activating aryl chlorides, can degrade over time, particularly at higher temperatures.[2][8][9]

Q3: Can the choice of base affect catalyst stability?

A3: Absolutely. The strength, solubility, and purity of the base are critical.[2] For instance, in cobalt-catalyzed Suzuki couplings of aryl chlorides, an excess of potassium tert-butoxide can inhibit and then poison the catalyst, while lithium tert-butoxide performs poorly and can also act as a poison.[10] It is essential to use a high-purity base and to strictly control its stoichiometry.

Q4: Are there additives that can protect the catalyst?

A4: Yes, "sacrificial" agents or scavengers can be used to trap poisons before they reach the catalyst.[5][11] For example, poison traps made of materials that selectively absorb impurities can be integrated into the catalyst system.[5][11] In some cases, co-embedding sulfide (B99878) scavengers like solid alkaline compounds (e.g., Ca(OH)₂) or oxidizing agents (e.g., MnO₂) with the catalyst can extend its lifetime by binding with permeating poisons like H₂S.[12]

Troubleshooting Guide: Low Conversion in Aryl Chloride Cross-Coupling

This guide provides a systematic approach to diagnosing and resolving low conversion issues, a common problem when working with aryl chlorides.

Problem: Your Suzuki-Miyaura, Heck, or Buchwald-Hartwig reaction using an aryl chloride shows low to no product formation.

Step 1: Visual Inspection of the Reaction

  • Question: Do you observe a black precipitate?

  • Analysis: The formation of palladium black is a strong indicator of catalyst decomposition.[2][3]

  • Potential Causes & Solutions:

    • Presence of Oxygen: Thoroughly degas all solvents and reagents and maintain a strictly inert atmosphere (e.g., nitrogen or argon).

    • High Reaction Temperature: Excessive heat can accelerate catalyst agglomeration. Consider lowering the reaction temperature.

    • Inappropriate Ligand-to-Metal Ratio: A 2:1 ratio of monodentate phosphine ligand to palladium is a good starting point for many reactions. High ligand-to-palladium ratios can sometimes shut down the reaction.[4]

Step 2: Evaluate Starting Materials and Reagents

  • Question: Have you confirmed the purity of your aryl chloride and other reagents?

  • Analysis: Impurities are a primary cause of catalyst poisoning.[2] Aryl chlorides, in particular, can contain sulfur compounds that strongly bind to and deactivate palladium catalysts.[6][7]

  • Potential Causes & Solutions:

    • Sulfur Impurities: Purify the aryl chloride before use. See the detailed protocol below for a common purification method.

    • Reagent Quality: Use high-purity bases and ensure the stability of your organometallic partner (e.g., boronic acids can degrade; consider using the corresponding boronic ester).[2]

Step 3: Re-evaluate Reaction Conditions

  • Question: Are your reaction conditions optimized for the challenging aryl chloride substrate?

  • Analysis: Aryl chlorides are less reactive than aryl bromides or iodides and often require more forcing conditions or specialized catalyst systems.[1][2]

  • Potential Causes & Solutions:

    • Sub-optimal Ligand Choice: For aryl chlorides, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often necessary to facilitate the difficult oxidative addition step.[2] Consider screening a panel of ligands.

    • Insufficient Catalyst Loading: While low loadings are ideal, for a difficult reaction, increasing the catalyst loading (e.g., from 1 mol% to 5 mol%) can be a pragmatic solution to achieve conversion.[2][4]

    • Solvent and Base Choice: The solvent and base must be compatible and effective. A solvent screen (e.g., Toluene, Dioxane, DMF, THF) and a base screen (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) may be necessary.[2]

Data Presentation

The following tables summarize the impact of common poisons and the effectiveness of various mitigation strategies.

Table 1: Effect of Common Poisons on Palladium Catalyst Activity

Poison SourceExample PoisonMechanism of PoisoningObserved Effect
Aryl Chloride SubstrateSulfur Compounds (e.g., thiophene, H₂S)Strong coordination to the Pd center, blocking the active site.[6][7][13]Significant to complete inhibition of catalytic activity.[6]
SolventsOxygen (from air)Oxidation of active Pd(0) to inactive Pd(II) species.Formation of palladium black and loss of catalytic activity.
Reagents (Base)Excess alkoxide baseInhibition and subsequent poisoning of the catalyst.[10]Drastic reduction in reaction rate and yield.[10]
Ligand DegradationPhosphine OxidationOxidation of phosphine ligands, reducing their ability to stabilize the Pd catalyst.[2]Catalyst aggregation and deactivation.[8][9]

Table 2: Quantitative Impact of Mitigation Strategies

IssueMitigation StrategyExperimental ConditionYield/Conversion Improvement
Sulfide PoisoningCo-embedding of Sulfide Scavenger (Ca(OH)₂)Batch reaction with stepwise poisoning.Retained Pd activity of 30-60% compared to scavenger-free catalysts.[12]
Catalyst AgglomerationUse of Olefin Additives in MechanochemistrySolid-state Buchwald-Hartwig amination.Prevents catalyst deactivation by acting as dispersants for the palladium catalyst.[14]
Oxygen-induced DeactivationThorough Degassing of Solvents and ReagentsStandard cross-coupling reaction setup.Prevents formation of palladium black and ensures consistent high yields.
Low Reactivity of Aryl ChlorideSwitch to Bulky, Electron-Rich Ligand (e.g., XPhos)Suzuki-Miyaura coupling.Enables coupling of unactivated and sterically hindered aryl chlorides.[2]

Experimental Protocols

Protocol 1: Purification of Aryl Chlorides to Remove Sulfur Impurities

This protocol describes a general method for removing sulfur-containing impurities from liquid aryl chlorides, which are known catalyst poisons.

Materials:

  • Aryl chloride (crude)

  • Activated carbon

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Filtration apparatus (e.g., Buchner funnel or a sintered glass funnel)

  • Distillation apparatus

Procedure:

  • Slurry with Activated Carbon: In a flask, create a slurry of the crude aryl chloride with 5-10% (w/w) of activated carbon.

  • Stirring: Stir the slurry vigorously at room temperature for 1-2 hours. The activated carbon will adsorb many polar and sulfur-containing impurities.

  • Filtration: Filter the mixture through a pad of celite or a fine porosity filter paper to remove the activated carbon.

  • Drying: Dry the filtered aryl chloride over a suitable drying agent like anhydrous MgSO₄ or Na₂SO₄.

  • Distillation: For volatile aryl chlorides, perform a fractional distillation under atmospheric or reduced pressure. Collect the fraction corresponding to the boiling point of the pure aryl chloride. This step is highly effective at separating the desired product from less volatile or more volatile impurities.

  • Storage: Store the purified aryl chloride under an inert atmosphere (e.g., argon or nitrogen) to prevent contamination.

Protocol 2: General Procedure for a Robust Suzuki-Miyaura Coupling of an Aryl Chloride

This protocol is a starting point for the coupling of challenging aryl chloride substrates, incorporating best practices to mitigate catalyst deactivation.

Materials:

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Bulky phosphine ligand (e.g., SPhos or XPhos)

  • Aryl chloride (purified)

  • Arylboronic acid or ester

  • Base (e.g., K₃PO₄, high purity)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Reaction vessel (e.g., Schlenk tube or oven-dried flask)

  • Inert atmosphere supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: Oven-dry all glassware and allow it to cool to room temperature under a stream of inert gas.

  • Reagent Addition: To the reaction vessel, add the palladium precatalyst (e.g., 1-2 mol%), the phosphine ligand (e.g., 2-4 mol%), the aryl chloride (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with inert gas three times to ensure the removal of all oxygen.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

G cluster_cycle Catalytic Cycle cluster_poison Poisoning Pathways Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition (Ar-Cl) Pd_Black Palladium Black (Inactive) Pd0->Pd_Black Aggregation Oxidized_Pd Oxidized Pd(II) (Inactive) ArPdCl Ar-Pd(II)-Cl(L₂) OA->ArPdCl TM Transmetalation (Ar'-B(OR)₂) ArPdAr Ar-Pd(II)-Ar'(L₂) TM->ArPdAr RE Reductive Elimination Product Ar-Ar' (Product) RE->Product Poison Poison (e.g., Sulfur, O₂) Poison->Pd0 Binds to Active Site Poison->Pd0 Oxidation (O₂) Poison->Oxidized_Pd Oxidation (O₂)

Caption: Catalytic cycle and common deactivation pathways.

G Start Reaction Stalled / Low Yield Q_Precipitate Observe Black Precipitate? Start->Q_Precipitate A_Decomposition Catalyst Decomposition Likely Q_Precipitate->A_Decomposition Yes Q_Purity Are Starting Materials Pure? Q_Precipitate->Q_Purity No S_Inert Improve Inert Atmosphere (Degas Solvents, Purge with Ar/N₂) A_Decomposition->S_Inert S_Temp Lower Reaction Temperature A_Decomposition->S_Temp S_Inert->Q_Purity S_Temp->Q_Purity A_Impurity Impurity Poisoning Possible Q_Purity->A_Impurity No Q_Conditions Are Conditions Optimized for Ar-Cl? Q_Purity->Q_Conditions Yes S_Purify Purify Aryl Chloride (e.g., Activated Carbon, Distillation) A_Impurity->S_Purify S_Reagents Use High-Purity Reagents (Base, etc.) A_Impurity->S_Reagents S_Purify->Q_Conditions S_Reagents->Q_Conditions S_Ligand Screen Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) Q_Conditions->S_Ligand No S_Loading Increase Catalyst Loading Q_Conditions->S_Loading No Success Problem Resolved Q_Conditions->Success Yes S_Ligand->Success S_Loading->Success

Caption: Troubleshooting workflow for low-yield reactions.

References

Technical Support Center: Grignard Reaction of Ethyl 2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Grignard reaction of Ethyl 2-chlorobenzoate (B514982). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental procedures. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during this specific Grignard reaction.

Frequently Asked Questions (FAQs)

Q1: What is the expected main product of the Grignard reaction with ethyl 2-chlorobenzoate?

The primary product is a tertiary alcohol. The Grignard reagent (R-MgX) will add twice to the ester functionality. The first addition results in the formation of a ketone intermediate, which is more reactive than the starting ester and rapidly undergoes a second nucleophilic attack by another equivalent of the Grignard reagent.[1][2]

Q2: Will the Grignard reagent react with the chloro group on the benzene (B151609) ring?

While Grignard reagents can react with aryl halides, the reactivity order is generally I > Br > Cl.[3] The ester group is significantly more electrophilic and therefore more reactive towards nucleophilic attack by the Grignard reagent. Under typical Grignard reaction conditions, the primary reaction will be the addition to the ester carbonyl. However, side reactions involving the chloro group, such as halogen-magnesium exchange, can potentially occur, especially at elevated temperatures or with prolonged reaction times.

Q3: What are the most common side reactions to be aware of?

Besides the potential for reaction at the chloro-substituent, other common side reactions in Grignard reactions include:

  • Wurtz-type coupling: The Grignard reagent can couple with any unreacted alkyl/aryl halide used to generate the reagent, forming a homo-coupled byproduct.[4]

  • Reaction with moisture or protic solvents: Grignard reagents are highly basic and will be quenched by water, alcohols, or any other protic source, leading to the formation of a hydrocarbon and a reduction in the yield of the desired alcohol.[4][5]

  • Enolization: If the Grignard reagent is sterically hindered, it may act as a base and deprotonate the alpha-carbon of the ester, leading to the formation of an enolate and recovery of the starting material after workup.[6]

Q4: How does the ortho-chloro substituent affect the reaction?

The ortho-chloro group can exert steric hindrance, potentially slowing down the rate of the Grignard addition to the ester carbonyl.[7] This steric effect might necessitate longer reaction times or slightly elevated temperatures to achieve full conversion.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or no yield of the desired tertiary alcohol 1. Wet glassware or solvents: Grignard reagents are extremely sensitive to moisture. 2. Inactive magnesium: The surface of the magnesium turnings may be oxidized. 3. Impure starting materials: The alkyl/aryl halide or the this compound may contain impurities. 4. Incorrect reaction temperature: The reaction may not have been initiated or may have been too sluggish at low temperatures.1. Thoroughly flame-dry all glassware under vacuum or in an oven before use. Use anhydrous solvents. 2. Activate the magnesium turnings using methods such as grinding, adding a small crystal of iodine, or using a few drops of 1,2-dibromoethane.[4] 3. Purify starting materials by distillation or other appropriate methods. 4. Gentle warming may be required to initiate the reaction. Once initiated, maintain an appropriate temperature, often refluxing in ether or THF.
Formation of a significant amount of hydrocarbon byproduct Presence of a protic source: This could be water in the reagents or solvent, or acidic protons on the substrate.Ensure all reagents and solvents are scrupulously dried. If the substrate has acidic protons, a protecting group strategy may be necessary.
Recovery of a large amount of starting ester 1. Insufficient Grignard reagent: Less than two equivalents of the Grignard reagent were used. 2. Steric hindrance: The ortho-chloro group may be hindering the approach of the Grignard reagent. 3. Low reaction temperature: The reaction may be too slow at the temperature used.1. Use at least two full equivalents of the Grignard reagent. It is common to use a slight excess (e.g., 2.1-2.5 equivalents).[1] 2. Increase the reaction time and/or gently heat the reaction mixture to reflux. 3. Consider running the reaction at the reflux temperature of the solvent (e.g., THF).
Presence of a significant amount of ketone intermediate Insufficient Grignard reagent: Only one equivalent of the Grignard reagent reacted.Add a second equivalent of the Grignard reagent. The ketone is generally more reactive than the ester, so this should proceed readily.[1][6]
Formation of Wurtz-type coupling byproducts High concentration of alkyl/aryl halide during Grignard formation. Add the alkyl/aryl halide solution slowly to the magnesium turnings to maintain a low concentration throughout the addition.

Data Summary

Reaction Condition Expected Major Product Potential Side Products Anticipated Yield Range (General)
2.1 eq. PhMgBr, anhydrous THF, reflux2-Chloro-α,α-diphenylbenzyl alcoholBiphenyl, Benzene, unreacted starting material60-80%
2.1 eq. MeMgBr, anhydrous Et₂O, reflux2-(2-Chlorophenyl)propan-2-olEthane, unreacted starting material65-85%
< 2 eq. Grignard reagentMixture of tertiary alcohol and ketoneHydrocarbon, unreacted starting materialVariable
Non-anhydrous conditionsHydrocarbon from Grignard reagentLow to no desired product<10%

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-α,α-diphenylbenzyl alcohol using Phenylmagnesium Bromide

Materials:

Procedure:

  • Preparation of the Grignard Reagent:

    • Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

    • Place magnesium turnings in the flask and add a small crystal of iodine.

    • In the dropping funnel, prepare a solution of bromobenzene in anhydrous Et₂O.

    • Add a small portion of the bromobenzene solution to the magnesium turnings to initiate the reaction. The disappearance of the iodine color and the onset of bubbling indicate initiation.

    • Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with this compound:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Prepare a solution of this compound in anhydrous Et₂O in the dropping funnel.

    • Add the this compound solution dropwise to the stirred Grignard reagent.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 1-2 hours.

  • Work-up:

    • Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with Et₂O.

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography or recrystallization.

Visualizations

Grignard_Reaction_Pathway This compound This compound Ketone_Intermediate Ketone Intermediate This compound->Ketone_Intermediate 1st Addition Grignard_Reagent_1 R-MgX (1 eq.) Grignard_Reagent_1->Ketone_Intermediate Alkoxide_Intermediate Tertiary Alkoxide Intermediate Ketone_Intermediate->Alkoxide_Intermediate 2nd Addition Grignard_Reagent_2 R-MgX (1 eq.) Grignard_Reagent_2->Alkoxide_Intermediate Tertiary_Alcohol Tertiary Alcohol (Product) Alkoxide_Intermediate->Tertiary_Alcohol Protonation Workup Aqueous Workup (H3O+) Workup->Tertiary_Alcohol

Caption: Main reaction pathway for the Grignard reaction of this compound.

Side_Reaction_Wurtz cluster_side_reaction Wurtz-Type Coupling Side Reaction Grignard_Reagent R-MgX Wurtz_Product R-R (Wurtz Coupling Product) Grignard_Reagent->Wurtz_Product Alkyl_Halide R-X (unreacted) Alkyl_Halide->Wurtz_Product

Caption: Wurtz-type coupling side reaction.

Troubleshooting_Workflow Start Low Yield of Tertiary Alcohol Check_Conditions Check for Anhydrous Conditions Start->Check_Conditions Check_Mg Check Mg Activation Check_Conditions->Check_Mg Yes Dry_Glassware Flame-dry glassware, use anhydrous solvents Check_Conditions->Dry_Glassware No Check_Equivalents Check Equivalents of Grignard Reagent Check_Mg->Check_Equivalents Yes Activate_Mg Activate Mg with Iodine or 1,2-dibromoethane Check_Mg->Activate_Mg No Use_Excess_Grignard Use > 2 equivalents of Grignard reagent Check_Equivalents->Use_Excess_Grignard No End Re-run Reaction Check_Equivalents->End Yes Dry_Glassware->End Activate_Mg->End Use_Excess_Grignard->End

Caption: Troubleshooting workflow for low product yield.

References

Improving the reaction rate of the Sonogashira coupling with Ethyl 2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Sonogashira Coupling of Ethyl 2-chlorobenzoate (B514982)

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Sonogashira coupling reaction with Ethyl 2-chlorobenzoate. Given that this compound is a sterically hindered and electronically deactivated aryl chloride, this guide focuses on strategies to improve the reaction rate and overall yield.

Troubleshooting Guide

This section addresses common issues encountered during the Sonogashira coupling of this compound.

1. Low to No Conversion of Starting Material

  • Question: I am not observing any significant consumption of my this compound. What are the likely causes and how can I address this?

  • Answer: Low or no conversion is a common issue when working with less reactive aryl chlorides. The primary bottleneck is often the oxidative addition of the aryl chloride to the palladium(0) complex. Here are several factors to consider and troubleshoot:

    • Inactive Catalyst System: The choice of palladium catalyst and ligand is critical. Standard catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ may be insufficient for this substrate.

      • Solution: Employ a more active catalyst system. This typically involves the use of bulky and electron-rich phosphine (B1218219) ligands which promote the oxidative addition step. Consider ligands such as XPhos, SPhos, or other biaryl phosphines.

    • Insufficient Reaction Temperature: The activation of the C-Cl bond in this compound requires significant thermal energy.

      • Solution: Increase the reaction temperature. A range of 80-120 °C is often necessary for the coupling of aryl chlorides. Careful optimization is required to avoid degradation of starting materials or products.

    • Inappropriate Base: The base plays a crucial role in the deprotonation of the terminal alkyne and the overall catalytic cycle.

      • Solution: While amine bases like triethylamine (B128534) are common, stronger inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) may be more effective for this challenging substrate.

    • Suboptimal Solvent: The polarity of the solvent can significantly impact the reaction rate.

      • Solution: Polar aprotic solvents like DMF, DMSO, or NMP are generally more effective than less polar solvents like THF or toluene (B28343) for couplings involving aryl chlorides.

2. Significant Homocoupling of the Terminal Alkyne (Glaser Coupling)

  • Question: I am observing a significant amount of a byproduct that appears to be the dimer of my terminal alkyne. How can I minimize this side reaction?

  • Answer: The formation of alkyne dimers, known as Glaser coupling, is a common side reaction in Sonogashira couplings, particularly when using a copper(I) co-catalyst in the presence of oxygen.

    • Copper-Free Conditions: The most direct approach to eliminate Glaser coupling is to perform the reaction without a copper co-catalyst. This will likely require a more active palladium catalyst system and potentially higher temperatures or longer reaction times to achieve good conversion of the aryl chloride.

    • Thorough Degassing: Oxygen promotes the oxidative dimerization of the copper acetylide intermediate.

      • Solution: Ensure all solvents and the reaction mixture are thoroughly degassed. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (e.g., argon or nitrogen) through the solvent for an extended period. Maintain a positive pressure of an inert gas throughout the experiment.

    • Controlled Alkyne Addition: A high concentration of the copper acetylide can favor homocoupling.

      • Solution: In some cases, slow addition of the terminal alkyne to the reaction mixture via a syringe pump can help to keep its concentration low, thereby minimizing the rate of dimerization.

3. Palladium Catalyst Decomposition (Formation of Palladium Black)

  • Question: My reaction mixture is turning black, and I suspect my palladium catalyst is precipitating. What can I do to prevent this?

  • Answer: The formation of a black precipitate, known as palladium black, indicates the decomposition of the active Pd(0) catalyst, leading to a loss of catalytic activity.

    • Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst.

      • Solution: The use of bulky and electron-rich phosphine ligands can help to stabilize the palladium center and prevent agglomeration into palladium black.

    • Reaction Temperature: Excessively high temperatures can accelerate catalyst decomposition.

      • Solution: While higher temperatures are often needed for aryl chloride activation, it is important to find an optimal temperature that promotes the desired reaction without causing significant catalyst decomposition.

    • Solvent Effects: Some solvents may be more prone to promoting the formation of palladium black.

      • Solution: If catalyst decomposition is a persistent issue, consider screening different polar aprotic solvents.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Sonogashira Coupling start Low or No Product Yield check_conversion Check for Starting Material Conversion start->check_conversion no_conversion No Conversion check_conversion->no_conversion No low_conversion Low Conversion with Side Products check_conversion->low_conversion Yes catalyst_inactive Is the Catalyst System Active Enough? no_conversion->catalyst_inactive homocoupling Significant Homocoupling? low_conversion->homocoupling temp_too_low Is the Temperature High Enough? catalyst_inactive->temp_too_low Yes change_catalyst Switch to Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) catalyst_inactive->change_catalyst No base_inadequate Is the Base Strong Enough? temp_too_low->base_inadequate Yes increase_temp Increase Temperature (80-120 °C) temp_too_low->increase_temp No change_catalyst->temp_too_low solvent_inadequate Is the Solvent Optimal? base_inadequate->solvent_inadequate Yes change_base Use a Stronger Base (e.g., Cs2CO3, K3PO4) base_inadequate->change_base No increase_temp->base_inadequate end_no_conversion Re-evaluate Reaction Setup solvent_inadequate->end_no_conversion Yes change_solvent Switch to Polar Aprotic Solvent (e.g., DMF, DMSO) solvent_inadequate->change_solvent No change_base->solvent_inadequate change_solvent->end_no_conversion pd_black Palladium Black Formation? homocoupling->pd_black No fix_homocoupling Switch to Copper-Free Conditions and/or Thoroughly Degas Solvents homocoupling->fix_homocoupling Yes optimize_conditions Optimize Reaction Conditions (Concentration, Time) pd_black->optimize_conditions No fix_pd_black Use Stabilizing Ligand Optimize Temperature pd_black->fix_pd_black Yes fix_homocoupling->pd_black fix_pd_black->optimize_conditions

Caption: A step-by-step workflow for troubleshooting low yields in the Sonogashira coupling of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the best palladium catalyst and ligand combination for the Sonogashira coupling of this compound?

A1: Due to the sterically hindered and electron-deficient nature of this compound, standard palladium catalysts like Pd(PPh₃)₄ may show low activity. It is highly recommended to use a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) in combination with a bulky and electron-rich phosphine ligand. These ligands facilitate the challenging oxidative addition step.

Ligand TypeExamplesRationale
Biaryl Phosphines XPhos, SPhos, RuPhosHighly effective for cross-coupling of aryl chlorides due to their steric bulk and electron-donating properties.
Buchwald Ligands cataCXium® A, JohnPhosA broad class of effective ligands for challenging cross-coupling reactions.

Q2: What is the optimal reaction temperature?

A2: While many Sonogashira couplings can proceed at room temperature for more reactive aryl halides, aryl chlorides typically require elevated temperatures. For this compound, a starting temperature of 80-100 °C is recommended. The optimal temperature may need to be determined empirically, but it is unlikely that this reaction will proceed efficiently at low temperatures.

Q3: Which base should I use and in what quantity?

A3: The choice of base is critical. While organic amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly used, they may not be sufficiently strong for this substrate. Inorganic bases often provide better results.

BaseTypical Amount (equivalents)Notes
Cesium Carbonate (Cs₂CO₃) 2 - 3Often provides excellent results with challenging substrates.
Potassium Phosphate (K₃PO₄) 2 - 3Another strong inorganic base that can be effective.
Triethylamine (Et₃N) 2 - 5A common choice, but may be less effective for this specific substrate. Can also act as a solvent.

Q4: What is the best solvent for this reaction?

A4: Polar aprotic solvents are generally preferred for the Sonogashira coupling of aryl chlorides as they can help to solubilize the catalyst and reagents and promote the reaction.

SolventDielectric ConstantBoiling Point (°C)Notes
N,N-Dimethylformamide (DMF) 36.7153A common and effective solvent for this type of reaction.
Dimethyl Sulfoxide (DMSO) 47.2189Highly polar, can be very effective but may be more difficult to remove.
N-Methyl-2-pyrrolidone (NMP) 32.2202Another high-boiling polar aprotic solvent.
Toluene 2.4111Less polar, may be less effective but can be an option, especially in copper-free systems.

Q5: Should I use a copper co-catalyst?

A5: The use of a copper(I) co-catalyst (e.g., CuI) is the traditional method for the Sonogashira reaction and can significantly increase the reaction rate. However, it also promotes the undesirable homocoupling of the terminal alkyne (Glaser coupling). For a challenging substrate like this compound, starting with a copper-free system and a highly active palladium catalyst is a good strategy to avoid this side reaction. If the reaction rate is too slow, a small amount of CuI (1-5 mol%) can be added, but meticulous degassing of the reaction mixture is then essential.

Experimental Protocols

The following is a general starting protocol for the Sonogashira coupling of this compound. This protocol is based on best practices for challenging aryl chlorides and should be optimized for specific alkynes and reaction scales.

General Protocol for Copper-Free Sonogashira Coupling

This protocol is recommended as a starting point to minimize the risk of alkyne homocoupling.

Materials:

  • This compound (1.0 equivalent)

  • Terminal alkyne (1.2 - 1.5 equivalents)

  • Palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%)

  • Bulky phosphine ligand (e.g., XPhos, 4-10 mol%)

  • Base (e.g., Cs₂CO₃, 2.5 equivalents)

  • Anhydrous, degassed solvent (e.g., DMF or DMSO)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the palladium precursor, the phosphine ligand, and the base.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the terminal alkyne via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.

  • Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.

Generalized Sonogashira Catalytic Cycle

Sonogashira_Cycle Generalized Sonogashira Catalytic Cycle pd0 Pd(0)L2 (Active Catalyst) oxidative_addition Oxidative Addition pd2_complex L2Pd(II)(Ar)X pd0->pd2_complex Ar-X (this compound) transmetalation Transmetalation pd2_alkynyl L2Pd(II)(Ar)(C≡CR') pd2_complex->pd2_alkynyl Cu-C≡CR' alkyne R'C≡CH cu_acetylide Cu-C≡CR' alkyne->cu_acetylide + CuX, Base base Base pd2_alkynyl->pd0 Product Release reductive_elimination Reductive Elimination product Ar-C≡CR' (Product)

Caption: A simplified diagram of the copper-co-catalyzed Sonogashira coupling cycle. In copper-free variations, the alkyne is activated directly by the palladium complex.

Preventing homocoupling in Sonogashira reactions of aryl halides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in Sonogashira reactions, with a specific focus on preventing undesired homocoupling of terminal alkynes.

Troubleshooting Guide: Preventing Homocoupling (Glaser Coupling)

Homocoupling of terminal alkynes, often referred to as Glaser coupling, is a common side reaction in Sonogashira couplings that can significantly lower the yield of the desired cross-coupled product. This guide provides a systematic approach to diagnosing and resolving this issue.

Root Causes of Homocoupling

The primary drivers of homocoupling are the presence of a copper(I) co-catalyst and oxygen.[1][2] The copper acetylide intermediate, essential for the Sonogashira catalytic cycle, can undergo oxidative dimerization in the presence of oxygen, leading to the formation of a 1,3-diyne (the homocoupled product).[1][3]

Key Factors Influencing Homocoupling:

  • Presence of Oxygen: Rigorous exclusion of air is critical as oxygen promotes the oxidative dimerization of copper acetylides.[1][2]

  • High Copper Catalyst Loading: While necessary for the reaction, an excessive concentration of copper(I) can accelerate the rate of homocoupling.[1]

  • Slow Cross-Coupling Rate: If the desired cross-coupling reaction is sluggish, the terminal alkyne has a greater opportunity to homocouple. This can be due to an inactive palladium catalyst or a less reactive aryl/vinyl halide.[1]

  • Elevated Temperatures: Higher reaction temperatures can sometimes favor the homocoupling pathway.[1]

Strategies to Minimize Homocoupling

Several strategies can be employed to suppress the formation of the Glaser byproduct. The choice of method will depend on the specific substrates and reaction requirements.

  • Implement Copper-Free Conditions: The most direct approach to prevent copper-mediated homocoupling is to conduct the reaction without a copper co-catalyst.[1][4][5] This may necessitate higher temperatures or more active palladium catalysts but effectively eliminates the primary pathway for this side reaction.[1]

  • Ensure Rigorous Anaerobic Conditions: Thoroughly degas all solvents and reagents.[1][2] This can be achieved through methods like freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the liquids.[1] Maintaining a positive pressure of inert gas throughout the reaction is crucial.[2]

  • Slow Addition of the Terminal Alkyne: Adding the terminal alkyne to the reaction mixture slowly can help maintain a low concentration of the alkyne, thus disfavoring the bimolecular homocoupling reaction.[2]

  • Use of a Reducing Atmosphere: An atmosphere of hydrogen gas diluted with nitrogen or argon has been shown to reduce the amount of homocoupling side product to as low as 2%.[6] The hydrogen likely reduces residual oxygen in the reaction mixture.[6]

Quantitative Data on Reaction Conditions

The following tables summarize the impact of various reaction parameters on the yield of the desired cross-coupled product versus the homocoupled byproduct.

Condition Cross-Coupled Product Yield (%) Homocoupled Product Yield (%) Notes
Standard (with CuI, in air)Low to ModerateHighOxygen promotes Glaser coupling.
Standard (with CuI, N2 atm)Moderate to HighModerateInert atmosphere reduces but may not eliminate homocoupling.
Copper-Free (N2 atm)HighVery Low to NoneEliminates the primary catalyst for homocoupling.[1][4]
Slow Alkyne Addition (with CuI, N2 atm)HighLowLow alkyne concentration disfavors dimerization.[2]
H2/N2 Atmosphere (with CuI)Very High~2%Hydrogen acts as an in-situ oxygen scavenger.[6]

Note: Yields are representative and can vary based on specific substrates, catalysts, and other reaction conditions.

Experimental Protocols

Protocol 1: Standard Copper-Catalyzed Sonogashira Reaction under Inert Atmosphere

This protocol details the steps to rigorously exclude oxygen, which is critical for suppressing Glaser coupling in copper-catalyzed reactions.

  • Reagent and Glassware Preparation: All glassware should be flame-dried or oven-dried and allowed to cool under a stream of inert gas (argon or nitrogen). All solvents and liquid reagents must be thoroughly degassed. Solid reagents should be dried in a vacuum oven.

  • Reaction Setup (using Schlenk Technique):

    • To a Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%), and copper(I) iodide (0.06 mmol, 6 mol%).[2]

    • Evacuate and backfill the flask with inert gas three times.

    • Under a positive flow of inert gas, add the degassed solvent (e.g., THF, 5 mL) and the base (e.g., triethylamine, 3.0 mmol, 3.0 equiv.).[2]

  • Reaction Execution:

    • Stir the mixture and add the terminal alkyne (1.1 mmol, 1.1 equiv.) dropwise via syringe.[2]

    • Maintain a positive pressure of inert gas throughout the reaction.

    • Heat the reaction to the desired temperature and monitor its progress by TLC or GC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Copper-Free Sonogashira Reaction

This protocol provides a general method for performing a Sonogashira reaction without a copper co-catalyst to minimize homocoupling.

  • Reagent and Glassware Preparation: Ensure all solvents are anhydrous and degassed. The aryl halide, terminal alkyne, palladium catalyst, ligand, and base should be of high purity.

  • Reaction Setup:

    • To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 mmol, 1.0 equiv.), palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and phosphine (B1218219) ligand (e.g., SPhos, 0.04 mmol, 4 mol%).[2]

    • Add the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).[2]

    • Add the anhydrous, degassed solvent (e.g., toluene, 5 mL).[2]

  • Reaction Execution:

    • Stir the mixture at room temperature for 10 minutes.

    • Add the terminal alkyne (1.2 mmol, 1.2 equiv.) via syringe.

    • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or GC/MS.[2]

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite, washing with an appropriate organic solvent.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography.

Visualizations

Sonogashira_and_Glaser_Coupling cluster_sonogashira Sonogashira Cycle (Desired) cluster_glaser Glaser Coupling (Undesired Side Reaction) Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-X(L₂) Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Alkyne Ar-Pd(II)-C≡CR(L₂) PdII_Aryl->PdII_Alkyne Transmetalation (from Cu-C≡CR) PdII_Alkyne->Pd0 PdII_Alkyne->Pd0 Product Ar-C≡CR PdII_Alkyne->Product Reductive Elimination CuI Cu(I)X Cu_Acetylide Cu(I)-C≡CR CuI->Cu_Acetylide Deprotonation (H-C≡CR, Base) Dimer R-C≡C-C≡C-R Cu_Acetylide->Dimer Oxidative Dimerization (O₂) Troubleshooting_Homocoupling start Significant Homocoupling Observed q1 Is the reaction run under strictly anaerobic conditions? start->q1 a1_no Implement rigorous degassing (freeze-pump-thaw) and maintain a positive inert gas pressure. q1->a1_no No q2 Is a copper co-catalyst being used? q1->q2 Yes a1_no->q2 a2_yes Switch to a copper-free protocol. q2->a2_yes Yes q3 Is the desired cross-coupling reaction slow? q2->q3 No end Homocoupling Minimized a2_yes->end a3_yes Optimize reaction parameters: - Increase catalyst loading - Screen different ligands/bases - Adjust temperature q3->a3_yes Yes a3_no Consider slow addition of the terminal alkyne. q3->a3_no No a3_yes->end a3_no->end

References

Technical Support Center: Large-Scale Synthesis of Ethyl 2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the large-scale synthesis of Ethyl 2-chlorobenzoate (B514982). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the synthesis process.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and purification of Ethyl 2-chlorobenzoate.

Issue 1: Low or No Product Formation

Symptom: Analysis of the crude reaction mixture by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) shows a significant amount of unreacted 2-chlorobenzoic acid.

Possible Causes & Solutions:

  • Reversible Reaction Equilibrium: The Fischer-Speier esterification is a reversible reaction.[1]

    • Recommended Solution: To drive the equilibrium towards the product, use a large excess of ethanol (B145695) (10-20 molar equivalents), which can also serve as the solvent.[1] Another strategy is to remove water as it forms, for instance, by using a Dean-Stark apparatus.[1]

  • Insufficient Acid Catalyst: The reaction rate is dependent on the concentration of the acid catalyst.

    • Recommended Solution: Ensure a sufficient amount of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), is used.[1]

  • Low Reaction Temperature: While the reaction is often performed at reflux, an insufficient temperature can lead to a slow reaction rate.

    • Recommended Solution: Ensure the reaction mixture is heated to a gentle boil to maintain an adequate reaction rate.[2]

Issue 2: Presence of Impurities in the Final Product

Symptom: The isolated product shows the presence of unreacted 2-chlorobenzoic acid or other byproducts in NMR or LC-MS analysis.

Possible Causes & Solutions:

  • Incomplete Reaction: As mentioned previously, the reversible nature of the reaction can lead to leftover starting material.

    • Recommended Solution: Increase the reaction time or the excess of ethanol to ensure the reaction goes to completion.

  • Hydrolysis of the Ester Product: Prolonged exposure to harsh acidic or basic conditions during the work-up can hydrolyze the ester back to the carboxylic acid and alcohol.[3]

    • Recommended Solution: Use a mild base, such as a saturated sodium bicarbonate solution, for the aqueous work-up to neutralize the acid catalyst and remove acidic impurities. Ensure thorough and repeated extractions until the aqueous layer is no longer acidic.[2][3]

  • Ineffective Purification: The purification method may not be adequately separating the product from impurities.

    • Recommended Solution: For laboratory scale, silica (B1680970) gel column chromatography can be effective for purification.[4] For large-scale operations, fractional distillation under reduced pressure is a common method.[2] High-Performance Liquid Chromatography (HPLC) can also be used for isolation and purification.[5]

Issue 3: Colored Impurities in the Final Product

Symptom: The isolated product has a yellow or brownish tint.

Possible Causes & Solutions:

  • Side Reactions: At elevated temperatures, side reactions of the starting materials or intermediates can occur, leading to colored impurities.

    • Recommended Solution: While heating is necessary, avoid excessive temperatures or prolonged reaction times that could promote side reactions. Monitor the reaction progress using TLC or GC to determine the optimal reaction time.

  • Contamination from Reagents or Solvents: Impurities in the starting materials or solvents can be carried through the synthesis.

    • Recommended Solution: Ensure the use of high-purity reagents and solvents. If necessary, purify the starting materials before use.

Frequently Asked Questions (FAQs)

Synthesis and Reaction Conditions

Q1: What is the most common method for the large-scale synthesis of this compound?

The most common and classic method is the Fischer-Speier esterification. This acid-catalyzed reaction involves heating 2-chlorobenzoic acid with an excess of ethanol in the presence of a strong acid catalyst like sulfuric acid.[1]

Q2: Why is a large excess of ethanol used in the Fischer-Speier esterification?

The Fischer-Speier esterification is an equilibrium-controlled reaction. According to Le Châtelier's principle, using a large excess of one of the reactants (ethanol) shifts the equilibrium towards the formation of the product, this compound, thus maximizing the yield.[1]

Q3: What are suitable catalysts for this reaction?

Strong acids such as sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are commonly used as catalysts.[1] Other acidic catalysts, such as p-toluenesulfonic acid (p-TSA), have also been used for esterifications.[6]

Purification

Q4: How can this compound be purified on a large scale?

For large-scale purification, fractional distillation under reduced pressure is a suitable method.[2] The boiling point of this compound is 241-243 °C at atmospheric pressure.[4][7]

Q5: Are there analytical methods to check the purity of the final product?

Yes, the purity can be assessed using techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[3][5]

Safety and Handling

Q6: What are the main safety hazards associated with this compound?

This compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7][8]

Q7: What precautions should be taken when handling the reagents for this synthesis?

  • 2-Chlorobenzoic acid: Causes skin and serious eye irritation. Avoid dust formation and contact with skin and eyes.[9]

  • Sulfuric acid: Highly corrosive. Handle with extreme care, using appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.

  • Ethanol: Flammable liquid. Keep away from ignition sources.

Always work in a well-ventilated area, such as a fume hood, and wear appropriate PPE.

Data Presentation

Physical Properties of this compound
PropertyValueReference(s)
Molecular FormulaC₉H₉ClO₂[4]
Molecular Weight184.62 g/mol [4][8]
Boiling Point241-243 °C (at 760 mmHg)[4][7]
Density1.18 g/mL at 25 °C[4]
Refractive Indexn20/D 1.523[4]
AppearanceColorless to almost colorless clear liquid[10]
Typical Reaction Conditions for Fischer-Speier Esterification
ParameterRecommended ConditionReference(s)
Reactants2-Chlorobenzoic acid, Ethanol[1]
CatalystConcentrated Sulfuric Acid (H₂SO₄)[1][2]
Molar RatioLarge excess of ethanol (e.g., 10-20 equivalents)[1]
TemperatureReflux[2]
Reaction Time4-8 hours (monitor for completion)[1][2]

Experimental Protocols

Protocol 1: Fischer-Speier Esterification of 2-Chlorobenzoic Acid

This protocol describes a general procedure for the synthesis of this compound.

Materials:

  • 2-Chlorobenzoic acid

  • Absolute ethanol

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Beakers and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend 2-chlorobenzoic acid in a large excess of absolute ethanol (e.g., 10-20 molar equivalents). The ethanol will also serve as the solvent.[1]

  • Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle boil using a heating mantle. Allow the reaction to reflux for several hours (e.g., 4-8 hours), monitoring the progress by TLC.[2]

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.[1]

    • Slowly pour the cooled mixture into a beaker containing ice-cold water.[1]

    • Transfer the mixture to a separatory funnel. If the product separates as an oil, extract it with a suitable organic solvent like diethyl ether or dichloromethane.

    • Carefully neutralize the mixture by adding a saturated solution of sodium bicarbonate in portions until the effervescence ceases. This will neutralize the excess acid and remove unreacted 2-chlorobenzoic acid.[2]

    • Separate the organic layer.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent using a rotary evaporator.

    • Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.[2]

Visualizations

Fischer_Esterification Ethanol Ethanol Tetrahedral_Intermediate Tetrahedral Intermediate Ethanol->Tetrahedral_Intermediate Protonated_Carbonyl Protonated Carbonyl Intermediate Protonated_Carbonyl->Tetrahedral_Intermediate + Ethanol Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H₂O H2O Water Ethyl_2-chlorobenzoate This compound Protonated_Ester->Ethyl_2-chlorobenzoate - H⁺ H3O_plus H₃O⁺

Caption: Reaction pathway for the Fischer-Speier esterification of 2-Chlorobenzoic acid.

Troubleshooting_Workflow start Low Yield or Impurities Detected check_reaction Check Reaction Completion (TLC/GC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction is Complete check_reaction->complete Yes solution1 Increase reaction time Increase excess of ethanol Ensure adequate temperature incomplete->solution1 end Pure Product solution1->end check_workup Review Work-up Procedure complete->check_workup hydrolysis Potential Hydrolysis check_workup->hydrolysis Harsh conditions used good_workup Work-up is Correct check_workup->good_workup Mild conditions used solution2 Use mild base (e.g., NaHCO₃) Avoid prolonged acid/base contact hydrolysis->solution2 solution2->end check_purification Evaluate Purification Method good_workup->check_purification ineffective_purification Ineffective Purification check_purification->ineffective_purification Impurities remain check_purification->end Product is pure solution3 Optimize distillation conditions Consider column chromatography ineffective_purification->solution3 solution3->end

Caption: Troubleshooting workflow for low yield or impurities in this compound synthesis.

References

Technical Support Center: Alternative Catalysts for Suzuki-Miyaura Coupling of Chlorinated Aromatics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals employing alternative catalysts in the Suzuki-Miyaura cross-coupling of chlorinated aromatics.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction shows low or no conversion. What are the common causes and how can I troubleshoot this?

A1: Low or no conversion in the Suzuki-Miyaura coupling of aryl chlorides is a frequent challenge, primarily due to the high bond energy of the C-Cl bond.[1] A systematic approach to troubleshooting is crucial.[2]

Troubleshooting Steps:

  • Catalyst System Inactivity: The choice of catalyst and ligand is paramount for activating the C-Cl bond.[1] Standard catalysts like Pd(PPh₃)₄ may not be sufficient.[1]

    • Recommendation: Switch to a more active catalyst system. For palladium, consider bulky, electron-rich phosphine (B1218219) ligands like SPhos, XPhos, or RuPhos, or N-heterocyclic carbene (NHC) ligands.[1][3][4] Nickel-based catalysts are also a powerful alternative for activating C-Cl bonds.[5]

  • Ineffective Base: The base is critical for the transmetalation step.[2] Its strength, solubility, and steric properties are important factors.[1]

    • Recommendation: Screen different bases. Strong inorganic bases like K₃PO₄ and Cs₂CO₃ are often effective.[1][2] If solubility is an issue, consider a mixed solvent system (e.g., dioxane/water) or a soluble organic base.[1]

  • Inappropriate Solvent: The solvent must solubilize the reactants and facilitate the catalytic cycle.

    • Recommendation: A mixture of an organic solvent and water is often optimal.[1] Common choices include dioxane/water, toluene (B28343)/water, or THF/water.[1] For nickel catalysis, greener solvents like 2-Me-THF and t-amyl alcohol have shown good results.

  • Insufficient Temperature: Higher temperatures are often required to overcome the activation energy for the oxidative addition of the aryl chloride.

    • Recommendation: If low conversion is observed, consider increasing the reaction temperature, typically in the range of 80-120 °C.[2] Microwave irradiation can also be an effective method to accelerate the reaction.[6]

  • Inert Atmosphere: The active Pd(0) or Ni(0) catalyst is sensitive to oxygen, which can lead to deactivation.[1][2]

    • Recommendation: Ensure all solvents are thoroughly degassed, and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).[2]

Q2: I am observing significant side product formation, such as homocoupling, protodeboronation, or dehalogenation. How can I minimize these?

A2: Side reactions are common and can significantly reduce the yield of the desired product.

Troubleshooting Strategies:

  • Homocoupling (Aryl-Aryl or Boronic Acid-Boronic Acid): This is often promoted by the presence of oxygen or can be catalyzed by the metal.[7]

    • Recommendation: Ensure thorough degassing of the reaction mixture. Using a pre-catalyst that efficiently generates the active Pd(0) or Ni(0) species can also minimize homocoupling.

  • Protodeboronation (Cleavage of the C-B bond): This occurs when the boronic acid reacts with a proton source, often from water or acidic impurities.[7]

    • Recommendation: Use anhydrous solvents and reagents if possible. Using boronic esters (e.g., pinacol (B44631) esters) can enhance stability against protodeboronation.[7] The choice of base can also be critical; sometimes a weaker or less nucleophilic base can mitigate this side reaction.[7]

  • Dehalogenation (Replacement of Cl with H): This side reaction can occur via a palladium-hydride or nickel-hydride intermediate.[7]

    • Recommendation: The choice of ligand can influence the rate of dehalogenation. Screening different ligands may be necessary. Minimizing potential sources of hydride (e.g., certain alcohols as solvents without proper precautions) is also advisable.

Q3: My reaction works for some chlorinated aromatics but fails for others. What explains this substrate-dependent reactivity?

A3: The electronic and steric properties of the chlorinated aromatic substrate significantly impact its reactivity.

Key Factors and Recommendations:

  • Electron-Rich vs. Electron-Poor Aryl Chlorides: Electron-poor aryl chlorides (containing electron-withdrawing groups) are generally more reactive as the C-Cl bond is more polarized and susceptible to oxidative addition.[8]

    • Recommendation: For electron-rich aryl chlorides, a more active catalyst system (e.g., using bulky, electron-rich ligands like those from the Buchwald family) and higher reaction temperatures are often necessary.[8][9]

  • Steric Hindrance: Sterically hindered aryl chlorides (e.g., with ortho-substituents) can be challenging substrates.

    • Recommendation: Employing catalysts with bulky ligands can often overcome steric hindrance by promoting the reductive elimination step.[10][11] For extremely hindered substrates, specific catalyst systems like those based on AntPhos have shown success.[11]

  • Heteroaryl Chlorides: The presence of heteroatoms can complicate the reaction by coordinating to the metal center.

    • Recommendation: Specific catalyst systems have been developed for heteroaryl chlorides. For instance, certain air-stable palladium phosphine complexes have shown high efficiency.[12][13]

Quantitative Data on Alternative Catalyst Performance

The following tables summarize the performance of various alternative catalyst systems for the Suzuki-Miyaura coupling of chlorinated aromatics. Note: The data is compiled from different literature sources and should be used as a guide for catalyst selection and optimization.

Table 1: Comparison of Palladium-Based Catalyst Systems

Catalyst/LigandAryl Chloride SubstrateBoronic AcidBaseSolventTemp (°C)Cat. Loading (mol%)Yield (%)TON
Pd(OAc)₂ / SPhos4-ChlorotoluenePhenylboronic acidK₃PO₄Toluene1100.595190
Pd₂(dba)₃ / XPhos2-ChloropyridinePhenylboronic acidK₃PO₄Dioxane/H₂O1001.09393
[Pd(IPr*)(3-Cl-py)Cl₂]4-ChlorotoluenePhenylboronic acidNaOtBuTolueneRT1.0>98>98
Pd/C (ligandless)4-ChloroanisolePhenylboronic acidK₂CO₃H₂O1002.09547.5
Pd/SSphos2-chloro-N-phenyl-benzamidep-tolyl-B(OH)₂K₂CO₃H₂O/MeCN375.09018

Table 2: Comparison of Nickel-Based Catalyst Systems

Catalyst/LigandAryl Chloride SubstrateBoronic AcidBaseSolventTemp (°C)Cat. Loading (mol%)Yield (%)TON
NiCl₂(PCy₃)₂4-ChloroanisolePhenylboronic acidK₃PO₄2-Me-THF803.0~9431.3
Ni(acac)₂ / PPh₃4-ChlorotoluenePhenylboronic acidK₃PO₄Toluene805.08517
Ni(NHC)--INVALID-LINK--ClChlorobenzenePhenylboronic acidK₃PO₄DioxaneRT2.09849
NiSO₄·6H₂O / 2,2'-bipyridyl(2-chloroallyl)phosphonatePhenylboronic acidK₂CO₃H₂O1205.09218.4

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Palladium/Buchwald Ligand System [2]

  • Reagent Preparation: Ensure the aryl chloride (1.0 equiv.), boronic acid or ester (1.1-1.5 equiv.), and base (e.g., K₃PO₄, 2.0-3.0 equiv.) are pure and dry.

  • Reaction Setup: In a dry Schlenk flask or reaction vial under an inert atmosphere (argon or nitrogen), add the aryl chloride, boronic acid, base, palladium precatalyst (e.g., Pd(OAc)₂, 0.5-2 mol%), and the phosphine ligand (e.g., SPhos, 1-2 equivalents relative to palladium).

  • Solvent Addition: Add the degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC/LC-MS.

  • Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling with a Nickel/Phosphine Ligand System [14]

  • Catalyst Preparation (if needed): Prepare the NiCl₂(PPh₃)₂ catalyst by reacting NiCl₂·6H₂O with PPh₃ in ethanol.

  • Reaction Setup: In a vial under an inert atmosphere, add the aryl chloride (1.0 equiv.), phenylboronic acid (1.2 equiv.), NiCl₂(PPh₃)₂ (e.g., 3 mol%), and crushed K₃PO₄ (3.0 equiv.).

  • Solvent Addition: Add degassed toluene via syringe.

  • Reaction Execution: Seal the vial and heat the reaction mixture in an oil bath at a specified temperature (e.g., 100 °C) with stirring for a designated time (e.g., 24 hours).

  • Workup and Purification: Cool the reaction to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water and brine. Dry the organic layer and concentrate. Purify the product by column chromatography.

Protocol 3: Ligandless Suzuki-Miyaura Coupling with Pd/C in Water [15]

  • Reaction Setup: In a reaction vessel, combine the aryl chloride (1.0 equiv.), arylboronic acid (1.2 equiv.), K₂CO₃ (2.0 equiv.), and 10% Pd/C (e.g., 2 mol%).

  • Solvent Addition: Add water as the solvent.

  • Reaction Execution: Heat the mixture with vigorous stirring at a specified temperature (e.g., 100 °C) for the required time.

  • Workup and Purification: After cooling, filter the reaction mixture to remove the Pd/C catalyst. Extract the filtrate with an organic solvent. Wash the combined organic layers, dry, and concentrate to obtain the crude product, which can be further purified if necessary.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh and Add Reactants (Aryl Chloride, Boronic Acid, Base) catalyst Add Catalyst System (Precatalyst + Ligand) reagents->catalyst inert Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) catalyst->inert solvent Add Degassed Solvent inert->solvent heating Heat and Stir solvent->heating monitoring Monitor Progress (TLC, GC/MS) heating->monitoring quench Cool and Quench Reaction monitoring->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Product (Column Chromatography) concentrate->purify

Caption: Generalized experimental workflow for Suzuki-Miyaura cross-coupling.

Suzuki_Miyaura_Cycle pd0 M(0)Lₙ pd2_arx Ar-M(II)Lₙ-X pd0->pd2_arx Oxidative Addition pd2_ar_ar Ar-M(II)Lₙ-Ar' pd2_arx->pd2_ar_ar Transmetalation pd2_ar_ar->pd0 Reductive Elimination product Ar-Ar' arx Ar-Cl boronic Ar'-B(OH)₂ + Base

Caption: Catalytic cycle for the Suzuki-Miyaura reaction (M = Pd or Ni).

Troubleshooting_Logic start Low or No Yield catalyst Is the Catalyst System Active Enough? start->catalyst base Is the Base Effective? catalyst->base Yes sol_catalyst Switch to Buchwald/NHC Ligands (Pd) or a Ni-based system. catalyst->sol_catalyst No temp Is the Temperature Sufficient? base->temp Yes sol_base Screen Stronger Bases (K₃PO₄, Cs₂CO₃). base->sol_base No inert Is the System Properly Degassed? temp->inert Yes sol_temp Increase Temperature (80-120 °C) or use Microwave. temp->sol_temp No side_reactions Are Side Reactions Occurring? inert->side_reactions Yes sol_inert Degas Solvents Thoroughly and Maintain Inert Atmosphere. inert->sol_inert No sol_side Address Homocoupling, Protodeboronation, or Dehalogenation. side_reactions->sol_side Yes

Caption: Troubleshooting decision tree for low-yield Suzuki-Miyaura reactions.

References

Technical Support Center: Ullmann Condensation with Ethyl 2-Chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in Ullmann condensation reactions utilizing ethyl 2-chlorobenzoate (B514982).

Troubleshooting Guide

The Ullmann condensation, while a powerful tool for forming carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds, can present several challenges. This guide addresses common issues encountered during the reaction and subsequent work-up.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Inactive Catalyst: The copper catalyst, typically a Cu(I) salt, may have oxidized to Cu(II).- Use fresh, high-purity Cu(I) salts (e.g., CuI, CuBr). - Consider adding a small amount of a reducing agent, like sodium ascorbate, to regenerate the Cu(I) species in situ.
Inappropriate Ligand: The ligand may not be suitable for the specific substrates, leading to poor catalyst stability or reactivity.- Screen a variety of ligands, such as 1,10-phenanthroline, L-proline, or N,N'-dimethylethylenediamine (DMEDA).
Suboptimal Base: The base may not be strong enough to deprotonate the nucleophile or may be sterically hindered.- Test a range of bases like K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure the base is finely powdered and anhydrous.
Reaction Temperature Too Low: Classical Ullmann reactions often require high temperatures to proceed.[1]- Gradually increase the reaction temperature, monitoring for decomposition of starting materials or product.
Formation of Side Products Hydrolysis of Ester: Presence of water can lead to the hydrolysis of ethyl 2-chlorobenzoate or the product ester to the corresponding carboxylic acid.- Use anhydrous solvents and reagents. - Ensure all glassware is thoroughly dried. - Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Homocoupling of this compound: This can occur at high temperatures, leading to the formation of a biphenyl (B1667301) derivative.- Lower the reaction temperature. - Use a ligand to promote the desired cross-coupling reaction.
Dehalogenation of this compound: The chloro group can be reduced, leading to the formation of ethyl benzoate.- Ensure the absence of protic impurities. - Use a milder base if possible.
Difficult Product Isolation Emulsion during Extraction: High concentrations of copper salts and polar aprotic solvents (e.g., DMF, NMP) can lead to the formation of emulsions during the aqueous work-up.- Dilute the reaction mixture with a less polar solvent like ethyl acetate (B1210297) or toluene (B28343) before washing. - Use brine washes to help break up emulsions. - Consider filtering the reaction mixture through a pad of celite to remove insoluble copper species before extraction.
Copper Contamination in Product: Residual copper catalyst can be difficult to remove and may interfere with subsequent reactions or biological assays.- Wash the organic layer with an aqueous solution of a chelating agent like EDTA or a dilute ammonium (B1175870) hydroxide (B78521) solution. - Filter the crude product solution through a plug of silica (B1680970) gel.
Incomplete Reaction Insufficient Reaction Time: The reaction may be slow to proceed to completion.- Monitor the reaction progress by TLC or GC-MS and extend the reaction time if necessary.
Poor Solubility of Reagents: The starting materials or base may not be sufficiently soluble in the chosen solvent.- Screen alternative high-boiling polar aprotic solvents such as dioxane or DMSO.

Frequently Asked Questions (FAQs)

Q1: What is a general work-up procedure for the Ullmann condensation of this compound with an amine or phenol?

A1: A typical work-up procedure is as follows:

  • Cooling: Allow the reaction mixture to cool to room temperature.

  • Dilution: Dilute the mixture with a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Filtration (Optional but Recommended): Filter the mixture through a pad of celite to remove insoluble copper salts and the base. Wash the celite pad with additional organic solvent.

  • Aqueous Wash: Transfer the filtrate to a separatory funnel and wash with water to remove the bulk of the high-boiling solvent (e.g., DMF, DMSO).

  • Copper Removal: Wash the organic layer with a dilute aqueous solution of ammonium hydroxide or a saturated solution of ammonium chloride to remove residual copper salts. A wash with an aqueous solution of a chelating agent like EDTA can also be effective.

  • Brine Wash: Wash the organic layer with brine to aid in the removal of water and help break any emulsions.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).

Q2: How can I effectively remove the copper catalyst from my final product?

A2: Several methods can be employed for copper removal:

  • Aqueous Washes: Washing the organic extract with dilute ammonium hydroxide or a saturated solution of ammonium chloride can help to complex and remove copper salts.

  • Chelating Agents: Using an aqueous wash with a chelating agent like ethylenediaminetetraacetic acid (EDTA) can be very effective at sequestering copper ions.

  • Filtration through Silica Gel: Passing a solution of the crude product through a short plug of silica gel can adsorb a significant amount of residual copper.

  • Activated Carbon: Treatment of a solution of the crude product with activated carbon can also help in removing colored copper impurities.

Q3: My reaction is not going to completion. What can I do?

A3: If your reaction has stalled, consider the following:

  • Increase Temperature: Ullmann condensations often require elevated temperatures.[1] Cautiously increase the temperature while monitoring for any signs of decomposition.

  • Add More Catalyst/Ligand: In some cases, the catalyst may deactivate over time. Adding a fresh portion of the copper catalyst and ligand may restart the reaction.

  • Change the Solvent: The choice of solvent can significantly impact the reaction rate. Switching to a higher-boiling or more polar aprotic solvent might be beneficial.

  • Ensure Anhydrous Conditions: The presence of water can negatively impact the reaction. Ensure all reagents and solvents are dry.

Q4: I am observing the formation of 2-hydroxybenzoic acid ethyl ester as a byproduct. What is the cause and how can I prevent it?

A4: The formation of ethyl 2-hydroxybenzoate is likely due to the reaction of this compound with residual water or hydroxide ions in the reaction mixture, which can be exacerbated at high temperatures. To minimize this side reaction, ensure that all reagents, solvents, and glassware are scrupulously dried before use and that the reaction is carried out under an inert atmosphere. Using a high-purity, anhydrous base is also crucial.

Experimental Protocols

While a universally optimized protocol does not exist due to the variability of nucleophiles, a general procedure for the Ullmann condensation of this compound with an amine is provided below.

General Procedure for the Ullmann Condensation of this compound with an Amine:

  • To an oven-dried reaction vessel, add this compound (1.0 equiv.), the amine (1.2 equiv.), CuI (0.1 equiv.), a suitable ligand (e.g., L-proline, 0.2 equiv.), and K₂CO₃ (2.0 equiv.).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Add an anhydrous, high-boiling polar aprotic solvent (e.g., DMF or DMSO).

  • Heat the reaction mixture to the desired temperature (typically 100-150 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, follow the general work-up procedure outlined in the FAQs.

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up Procedure cluster_purification Purification reagents Combine Reactants: - this compound - Nucleophile (Amine/Phenol) - Copper Catalyst - Ligand - Base inert Establish Inert Atmosphere (N₂ or Ar) reagents->inert solvent Add Anhydrous Solvent (e.g., DMF, DMSO) inert->solvent heat Heat and Stir (Monitor by TLC/GC-MS) solvent->heat cool Cool to Room Temperature heat->cool dilute Dilute with Organic Solvent (e.g., Ethyl Acetate) cool->dilute filter Filter through Celite (Optional) dilute->filter extract Aqueous Extraction: - Wash with H₂O - Wash with NH₄OH or EDTA (aq) - Wash with Brine filter->extract dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate chromatography Flash Column Chromatography concentrate->chromatography product Isolated Product chromatography->product

Caption: A generalized experimental workflow for the Ullmann condensation and subsequent product isolation.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of Ethyl 2-chlorobenzoate and Ethyl 4-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the chemical reactivity of two isomeric aromatic compounds: Ethyl 2-chlorobenzoate (B514982) and Ethyl 4-chlorobenzoate (B1228818). Understanding the nuanced differences in their reactivity is crucial for optimizing synthetic routes, predicting reaction outcomes, and developing novel pharmaceutical agents. This document synthesizes theoretical principles with available experimental data to offer a comprehensive overview for professionals in the chemical and pharmaceutical sciences.

Introduction to Isomeric Effects on Reactivity

The reactivity of substituted aromatic compounds is fundamentally governed by the electronic and steric effects of their substituents. In the case of Ethyl 2-chlorobenzoate and Ethyl 4-chlorobenzoate, the positioning of the chloro and ethyl ester groups on the benzene (B151609) ring dictates their susceptibility to various chemical transformations, most notably nucleophilic aromatic substitution (SNAr) and hydrolysis.

Both the chloro and ethyl ester groups are electron-withdrawing, which deactivates the benzene ring towards electrophilic aromatic substitution but activates it for nucleophilic attack. The key to understanding their differential reactivity lies in the interplay between the inductive and resonance effects of these groups from the ortho and para positions.

Comparative Reactivity Analysis

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a critical reaction for the functionalization of aryl halides. The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The stability of this intermediate is paramount in determining the reaction rate.

Theoretical Reactivity:

  • Ethyl 4-chlorobenzoate: The ethyl ester group at the para position can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance, delocalizing the charge onto the carbonyl oxygen. This strong stabilizing effect is expected to significantly accelerate the rate of nucleophilic attack.

  • This compound: In the ortho isomer, the ethyl ester group can also participate in resonance stabilization of the Meisenheimer complex. However, the close proximity of the two bulky groups (chloro and ethyl ester) can introduce steric hindrance, potentially impeding the approach of the nucleophile to the reaction center. This steric hindrance can counteract the electronic activation, making the prediction of its relative reactivity more complex.

Hydrolysis of the Ester Functional Group

The hydrolysis of the ethyl ester group in both isomers can be catalyzed by either acid or base. The rate of hydrolysis is influenced by the electronic nature of the substituent on the benzene ring. Electron-withdrawing groups generally increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water or hydroxide (B78521) ions.

Expected Relative Rates of Hydrolysis:

A study on the alkaline hydrolysis of homologous and isomeric esters, including bromo-substituted ethyl benzoates, provides valuable insights.[2] The results for ethyl p-bromobenzoate showed a slightly faster hydrolysis rate compared to the unsubstituted ethyl benzoate (B1203000), indicating that an electron-withdrawing group at the para position enhances the reaction rate.[2]

Based on these findings and general principles of organic chemistry, we can predict the relative hydrolysis rates of the chloro-isomers:

  • Ethyl 4-chlorobenzoate: The chloro group at the para position exerts an electron-withdrawing inductive effect, which should increase the electrophilicity of the ester carbonyl group and thus accelerate the rate of hydrolysis compared to unsubstituted ethyl benzoate.

  • This compound: Similarly, the ortho-chloro group will have an electron-withdrawing inductive effect. However, potential steric hindrance from the adjacent chloro group might slightly impede the access of the nucleophile (water or hydroxide) to the carbonyl carbon. The net effect will be a balance between these electronic and steric factors.

Data Presentation

While direct comparative quantitative data for the title compounds is sparse, the following table summarizes the expected relative reactivities based on established chemical principles and data from analogous systems.

PropertyThis compoundEthyl 4-chlorobenzoate
CAS Number 7335-25-3[3][4][5]7335-27-5[6][7][8][9]
Molecular Formula C₉H₉ClO₂[3][4][5]C₉H₉ClO₂[6][7][8][9]
Molecular Weight 184.62 g/mol [3][4][5]184.62 g/mol [6][7][8][9]
Predicted SNAr Reactivity Moderate to High (influenced by competing steric and electronic effects)High (strong electronic activation from the para-ester group)
Predicted Hydrolysis Rate Higher than Ethyl Benzoate (influenced by electronic and potential steric effects)Higher than Ethyl Benzoate (accelerated by the electron-withdrawing chloro group)

Experimental Protocols

The following are detailed experimental protocols that can be employed to quantitatively compare the reactivity of this compound and Ethyl 4-chlorobenzoate.

Protocol for Comparing Rates of Nucleophilic Aromatic Substitution with Piperidine (B6355638)

This protocol is adapted from kinetic studies of similar SNAr reactions.[1][10]

Objective: To determine and compare the second-order rate constants for the reaction of this compound and Ethyl 4-chlorobenzoate with piperidine.

Materials:

  • This compound

  • Ethyl 4-chlorobenzoate

  • Piperidine

  • Anhydrous Ethanol (B145695) (or other suitable solvent)

  • UV-Vis Spectrophotometer

  • Thermostatted cell holder

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of each ester (e.g., 1 x 10⁻³ M) in anhydrous ethanol.

    • Prepare a series of piperidine solutions in anhydrous ethanol with varying concentrations (e.g., 0.05 M, 0.1 M, 0.15 M, 0.2 M).

  • Kinetic Measurements:

    • Set the UV-Vis spectrophotometer to a wavelength where the product of the reaction shows significant absorbance, and the starting materials show minimal absorbance. This should be determined by running preliminary scans.

    • Equilibrate the stock solutions to the desired reaction temperature (e.g., 25°C) using the thermostatted cell holder.

    • To initiate the reaction, mix a known volume of the ester stock solution with a known volume of a piperidine solution directly in the cuvette. The concentration of piperidine should be in large excess to ensure pseudo-first-order kinetics.

    • Immediately start recording the absorbance at the chosen wavelength as a function of time.

    • Repeat the experiment for each concentration of piperidine and for both ester isomers.

  • Data Analysis:

    • The pseudo-first-order rate constant (k_obs) for each run can be determined by plotting ln(A∞ - At) versus time, where A∞ is the absorbance at the end of the reaction and At is the absorbance at time t. The slope of this plot will be -k_obs.

    • The second-order rate constant (k₂) can be determined by plotting k_obs versus the concentration of piperidine. The slope of this line will be k₂.

    • Compare the k₂ values for this compound and Ethyl 4-chlorobenzoate to determine their relative reactivity.

Protocol for Comparing Rates of Alkaline Hydrolysis

This protocol is based on established methods for determining the rates of ester hydrolysis.[2]

Objective: To determine and compare the second-order rate constants for the alkaline hydrolysis of this compound and Ethyl 4-chlorobenzoate.

Materials:

  • This compound

  • Ethyl 4-chlorobenzoate

  • Sodium Hydroxide (NaOH) solution of known concentration (e.g., 0.1 M)

  • Ethanol (or a suitable co-solvent to ensure solubility)

  • Quenching solution (e.g., a known excess of standard HCl)

  • Standard NaOH solution for titration

  • Phenolphthalein (B1677637) indicator

  • Constant temperature water bath

  • Burette, pipettes, and conical flasks

Procedure:

  • Reaction Setup:

    • Prepare solutions of each ester in ethanol (e.g., 0.05 M).

    • Place the ester solution and the NaOH solution in the constant temperature water bath to equilibrate.

  • Reaction and Sampling:

    • To start the reaction, mix equal volumes of the ester solution and the NaOH solution in a reaction flask. Start a stopwatch immediately.

    • At regular time intervals (e.g., 5, 10, 20, 30, 60 minutes), withdraw a known volume of the reaction mixture (e.g., 10 mL) and transfer it to a conical flask containing a known excess of the standard HCl solution to quench the reaction.

  • Titration:

    • Add a few drops of phenolphthalein indicator to the quenched sample.

    • Titrate the excess HCl with the standard NaOH solution until a faint pink endpoint is reached.

    • A "time infinity" sample should also be prepared by allowing the reaction to go to completion (e.g., by heating a separate sample for an extended period) to determine the initial concentration of the ester.

  • Data Analysis:

    • Calculate the concentration of unreacted NaOH at each time point.

    • The second-order rate constant (k) can be determined by plotting 1/(a-x) versus time for a second-order reaction, where 'a' is the initial concentration of the reactants and 'x' is the concentration of product formed at time 't'. The slope of this plot will be equal to the rate constant k.

    • Compare the rate constants for the two isomers.

Visualizing Reaction Mechanisms and Workflows

Nucleophilic Aromatic Substitution (SNAr) Mechanism

SNAr_Mechanism Reactants Ethyl chlorobenzoate + Nucleophile (Nu⁻) Intermediate Meisenheimer Complex (Resonance Stabilized) Reactants->Intermediate Addition (Rate-determining) Products Substituted Product + Cl⁻ Intermediate->Products Elimination

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental Workflow for SNAr Kinetic Study

SNAr_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis prep_ester Prepare Ester Stock Solution mix Mix Reactants in Cuvette prep_ester->mix prep_nuc Prepare Nucleophile Solutions (Varying Concentrations) prep_nuc->mix measure Record Absorbance vs. Time (UV-Vis Spectrophotometer) mix->measure plot1 Plot ln(A∞ - At) vs. Time measure->plot1 calc_k_obs Determine k_obs (slope) plot1->calc_k_obs plot2 Plot k_obs vs. [Nucleophile] calc_k_obs->plot2 calc_k2 Determine k₂ (slope) plot2->calc_k2

Caption: Workflow for the kinetic study of an SNAr reaction.

Conclusion

The relative reactivity of this compound and Ethyl 4-chlorobenzoate is a result of a delicate balance between electronic and steric effects. In nucleophilic aromatic substitution reactions, the para-isomer is predicted to be more reactive due to the superior resonance stabilization of the Meisenheimer intermediate by the ethyl ester group, with minimal steric hindrance. For ester hydrolysis, both isomers are expected to be more reactive than the unsubstituted ethyl benzoate, with the para-isomer likely exhibiting a slightly faster rate due to the unimpeded electron-withdrawing effect of the chloro group.

The provided experimental protocols offer a framework for researchers to obtain quantitative data to validate these predictions and further elucidate the subtle differences in reactivity between these two important chemical building blocks. Such data is invaluable for the rational design of synthetic strategies and the development of new chemical entities in the pharmaceutical and materials science fields.

References

Spectroscopic comparison of ortho, meta, and para-chlorobenzoate isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of ortho-, meta-, and para-chlorobenzoate isomers using Infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy reveals distinct spectral fingerprints, providing researchers with a robust toolkit for their identification and characterization.

In the realm of pharmaceutical development and materials science, the precise identification of isomeric compounds is paramount. The positional isomerism of the chlorine atom on the benzoate (B1203000) ring in ortho-, meta-, and para-chlorobenzoate imparts subtle yet significant changes in their electronic and vibrational properties. This guide offers a comprehensive spectroscopic comparison of these three isomers, supported by experimental data and detailed methodologies, to aid researchers in their unambiguous differentiation.

Key Spectroscopic Data at a Glance

The following tables summarize the key quantitative data obtained from IR, Raman, ¹H NMR, ¹³C NMR, and UV-Vis spectroscopy for the ortho, meta, and para isomers of chlorobenzoic acid.

Table 1: Infrared (IR) and Raman Spectroscopy Data (cm⁻¹)

Spectroscopic Featureo-Chlorobenzoic Acidm-Chlorobenzoic Acidp-Chlorobenzoic Acid
IR: C=O Stretch ~1668~1690~1685
IR: C-Cl Stretch ~740~800~762[1]
Raman: Aromatic C=C Stretch ~1590~1595~1600

Table 2: ¹H NMR Spectroscopy Data (ppm, in DMSO-d₆)

Protono-Chlorobenzoic Acidm-Chlorobenzoic Acidp-Chlorobenzoic Acid
COOH ~13.43~13.34[2][3]~13.2
Aromatic Protons 7.31-8.09[2][4]7.55-7.79[2][3]7.58, 7.97

Table 3: ¹³C NMR Spectroscopy Data (ppm, in CDCl₃ or DMSO-d₆)

Carbono-Chlorobenzoic Acid (CDCl₃)[2][4]m-Chlorobenzoic Acid (DMSO)[2][3]p-Chlorobenzoic Acid (DMSO)
C=O 171.09[2][4]166.54[2][3]167.0
C-Cl 134.83[2][4]133.82[2][3]138.5
Aromatic Carbons 126.75-133.65[2][4]128.37-133.37[2][3]128.9, 131.2

Table 4: UV-Vis Spectroscopy Data (in Alcohol)

Isomerλmax (nm)
o-Chlorobenzoic Acid 229, 278[5]
m-Chlorobenzoic Acid 230, 284[6]
p-Chlorobenzoic Acid 234[7]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate comparison.

Infrared (IR) Spectroscopy

Objective: To identify functional groups and obtain a fingerprint spectrum of the solid samples.

Methodology (KBr Pellet Technique):

  • Sample Preparation: A small amount of the chlorobenzoic acid isomer (1-2 mg) is ground with approximately 200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: The mixture is then transferred to a pellet press and compressed under high pressure to form a thin, transparent pellet.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

Raman Spectroscopy

Objective: To obtain vibrational information that is complementary to IR spectroscopy, particularly for non-polar bonds.

Methodology (Solid Sample):

  • Sample Preparation: A small amount of the solid chlorobenzoic acid isomer is placed in a glass capillary tube or on a microscope slide.

  • Data Acquisition: The sample is placed in the sample compartment of a Raman spectrometer. A laser is used as the excitation source, and the scattered light is collected and analyzed. The spectrum is typically recorded over a Raman shift range of 200-3500 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure by analyzing the magnetic environments of the ¹H and ¹³C nuclei.

Methodology (Solution-State NMR):

  • Sample Preparation: Approximately 5-10 mg of the chlorobenzoic acid isomer is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard.[8]

  • Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions within the molecule and determine the wavelength of maximum absorbance (λmax).

Methodology:

  • Sample Preparation: A dilute solution of the chlorobenzoic acid isomer is prepared in a UV-transparent solvent, such as ethanol (B145695) or methanol. The concentration is adjusted to obtain an absorbance reading in the optimal range of the instrument (typically 0.2-1.0 AU).

  • Data Acquisition: A cuvette containing the pure solvent is used to record a baseline. The sample solution is then placed in the spectrophotometer, and the absorbance is measured over a wavelength range of approximately 200-400 nm.

Visualizing the Workflow and Isomeric Differences

The following diagrams, created using the DOT language, illustrate the experimental workflow and the structural basis for the observed spectroscopic differences.

ExperimentalWorkflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Chlorobenzoate Isomer Dissolution Dissolve in Solvent (for NMR, UV-Vis) Sample->Dissolution Grinding Grind with KBr (for IR) Sample->Grinding Capillary Place in Capillary (for Raman) Sample->Capillary NMR NMR Spectroscopy Dissolution->NMR UV_Vis UV-Vis Spectroscopy Dissolution->UV_Vis IR IR Spectroscopy Grinding->IR Raman Raman Spectroscopy Capillary->Raman IR_Data Vibrational Modes (C=O, C-Cl) IR->IR_Data Raman_Data Vibrational Modes (Aromatic C=C) Raman->Raman_Data NMR_Data Chemical Shifts (δH, δC) NMR->NMR_Data UV_Vis_Data Electronic Transitions (λmax) UV_Vis->UV_Vis_Data

Experimental workflow for spectroscopic analysis.

IsomerComparison cluster_structure Isomeric Structures cluster_properties Spectroscopic Properties cluster_spectra Resulting Spectra Ortho Ortho-Chlorobenzoate 2-Chloro Steric Steric Hindrance Ortho->Steric Meta Meta-Chlorobenzoate 3-Chloro Electronic Electronic Effects (Inductive/Resonance) Meta->Electronic Para Para-Chlorobenzoate 4-Chloro Symmetry Molecular Symmetry Para->Symmetry IR_Raman Distinct Vibrational Frequencies Symmetry->IR_Raman UV_Vis_Spectra Shifts in λmax Symmetry->UV_Vis_Spectra NMR_Spectra Unique Chemical Shifts Electronic->NMR_Spectra Electronic->UV_Vis_Spectra Steric->NMR_Spectra

Isomer structure-spectra relationship.

References

A Comparative Guide to the Synthetic Utility of Ethyl 2-chlorobenzoate and 2-chlorobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, the choice of acylating agent is a critical decision that can significantly impact reaction efficiency, yield, and overall process viability. This guide provides an in-depth, objective comparison of two common 2-chlorobenzoylating agents: the highly reactive acyl chloride, 2-chlorobenzoyl chloride, and its corresponding ester, Ethyl 2-chlorobenzoate (B514982). This comparison is supported by experimental data and detailed protocols to aid researchers in selecting the optimal reagent for their specific synthetic needs.

At a Glance: Key Differences in Reactivity and Application

2-Chlorobenzoyl chloride and Ethyl 2-chlorobenzoate are both valuable precursors in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] However, their utility is governed by their inherent chemical reactivity. 2-chlorobenzoyl chloride, as a highly reactive acyl chloride, is a powerful acylating agent suitable for a broad range of nucleophiles under mild conditions.[2] In contrast, this compound is a more stable ester that requires more forcing conditions to undergo similar transformations.[3]

The fundamental difference in their reactivity stems from the nature of the leaving group in nucleophilic acyl substitution reactions. The chloride ion (Cl⁻) is an excellent leaving group, making the carbonyl carbon of 2-chlorobenzoyl chloride highly electrophilic and susceptible to nucleophilic attack.[3] Conversely, the ethoxide ion (EtO⁻) in this compound is a much poorer leaving group, rendering the ester less reactive.[3]

This reactivity difference dictates the typical applications of each reagent. 2-Chlorobenzoyl chloride is the reagent of choice for rapid and high-yield acylations of amines, alcohols, and phenols, often at room temperature.[2] this compound, on the other hand, is generally employed when a less reactive, more stable starting material is desired, or for specific transformations like transesterification under catalytic conditions.

Quantitative Data Summary: A Comparative Overview

To illustrate the practical implications of the differing reactivities, the following tables summarize key quantitative data for a representative acylation reaction: the synthesis of N-phenyl-2-chlorobenzamide from aniline.

Parameter 2-chlorobenzoyl chloride This compound Reference
Reaction Time ~3 hours>24 hours (often requires heating)[4][5]
Reaction Temperature Room TemperatureElevated temperatures (e.g., reflux)[4][5]
Typical Yield High (>90%)Moderate to Low (variable)[5][6]
Catalyst/Promoter Base (e.g., NaOH, pyridine) to scavenge HClOften requires a catalyst or promoter[4][5]
Byproducts HCl (corrosive)Ethanol[2][3]

Table 1: Comparative Performance in the Synthesis of N-phenyl-2-chlorobenzamide

Experimental Protocols

The following are detailed experimental protocols for the synthesis of an amide, N-(2-aminoethyl)-2-chlorobenzamide, using both reagents, highlighting the differences in reaction conditions.

Protocol 1: Synthesis of N-(2-aminoethyl)-2-chlorobenzamide using 2-chlorobenzoyl chloride

Materials:

Procedure:

  • In a round-bottom flask, dissolve an equimolar amount of ethylene diamine in 10 mL of ethanolic 1 N NaOH.

  • With continuous stirring at room temperature, add 2-chlorobenzoyl chloride dropwise from a dropping funnel over a period of time.

  • Continue stirring the reaction mixture for 3 hours at room temperature.

  • The product will separate out as a solid. Collect the solid by filtration.

  • Wash the collected solid with ethanol, followed by a wash with NaOH solution and then water.

  • Air-dry the final product, N-(2-aminoethyl)-2-chlorobenzamide.[4]

Protocol 2: Synthesis of an Amide via Aminolysis of this compound (General Procedure)

Materials:

  • This compound

  • Amine (e.g., aniline)

  • Solvent (e.g., high-boiling point solvent or neat)

Procedure:

  • In a reaction vessel equipped with a reflux condenser, combine this compound with an excess of the desired amine.

  • Heat the reaction mixture to reflux for an extended period (typically several hours to days), monitoring the reaction progress by a suitable technique (e.g., TLC or GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Isolate the product by a suitable workup procedure, which may involve distillation to remove the excess amine and solvent, followed by crystallization or chromatography to purify the amide product.

Note: The aminolysis of esters is generally a slow process and often requires high temperatures and long reaction times to achieve reasonable conversions.[3]

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical workflow of the acylation reactions and the fundamental difference in the reactivity of the two reagents.

G cluster_0 Acylation with 2-chlorobenzoyl chloride A 2-chlorobenzoyl chloride E Reaction at 0°C to RT A->E B Nucleophile (Amine/Alcohol) B->E C Base (e.g., Pyridine) C->E D Solvent (e.g., DCM) D->E F Aqueous Workup E->F G Purification F->G H Acylated Product G->H

Caption: Experimental workflow for acylation using 2-chlorobenzoyl chloride.

G cluster_1 Aminolysis with this compound I This compound K High Temperature (Reflux) I->K J Amine J->K L Prolonged Reaction Time K->L M Workup & Purification L->M N Amide Product M->N

Caption: Experimental workflow for aminolysis using this compound.

G Acyl_Chlorides Acyl Chlorides (e.g., 2-chlorobenzoyl chloride) Anhydrides Anhydrides Acyl_Chlorides->Anhydrides Decreasing Reactivity Esters Esters (e.g., this compound) Anhydrides->Esters Decreasing Reactivity Amides Amides Esters->Amides Decreasing Reactivity

Caption: Reactivity hierarchy of carboxylic acid derivatives.

Conclusion

The choice between 2-chlorobenzoyl chloride and this compound for a synthetic transformation is a clear-cut decision based on the principles of chemical reactivity. For rapid, efficient, and high-yield acylations of a wide variety of nucleophiles under mild conditions, 2-chlorobenzoyl chloride is the superior reagent. Its high reactivity, however, necessitates careful handling due to its moisture sensitivity and the corrosive nature of the hydrogen chloride byproduct.

This compound, while a less potent acylating agent, offers advantages in terms of stability and ease of handling. Its use is generally reserved for situations where a milder, more stable reagent is required, and the synthetic strategy can accommodate the more demanding reaction conditions of high temperatures and extended reaction times necessary for transformations such as aminolysis or transesterification.

Ultimately, a thorough understanding of the reactivity profiles of both reagents, as outlined in this guide, will enable researchers and drug development professionals to make informed decisions, optimizing their synthetic strategies for efficiency and success.

References

A Comparative Guide to C-N Cross-Coupling: Ullmann Condensation vs. Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the construction of carbon-nitrogen (C-N) bonds, particularly to form arylamines, is a cornerstone of modern organic synthesis. Arylamines are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials. Two of the most powerful catalytic methods for forging these bonds are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination. This guide provides an objective, data-driven comparison of these two seminal reactions to aid in the selection of the most appropriate method for a given synthetic challenge.

At a Glance: Key Distinctions

FeatureUllmann CondensationBuchwald-Hartwig Amination
Catalyst Copper (Cu)Palladium (Pd)
Typical Ligands Often ligand-free (classical) or simple, inexpensive ligands (e.g., diamines, amino acids like L-proline) in modern protocols.[1][2]Bulky, electron-rich phosphine (B1218219) ligands (e.g., BINAP, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[3][4]
Reaction Temperature Traditionally high (often >150-210°C). Modern ligand-assisted protocols can proceed at lower temperatures (e.g., 40-110°C).[5][6]Generally milder (often room temperature to 120°C).[7]
Base Strong inorganic bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).[1]Strong, non-nucleophilic bases (e.g., NaOtBu, LiHMDS, K₃PO₄).[5]
Solvent High-boiling polar aprotic solvents (e.g., DMF, NMP, DMSO, pyridine).[8]Aprotic solvents (e.g., toluene, dioxane, THF).[5]
Substrate Scope Traditionally favored for electron-poor aryl halides. Modern protocols have expanded the scope. Aryl iodides and bromides are generally more reactive than chlorides.[2]Broad scope, including electron-rich, electron-neutral, and sterically hindered aryl halides. Aryl chlorides are often viable substrates with appropriate ligand choice.[4][7]
Functional Group Tolerance Can be limited by the harsh traditional conditions. Modern, milder protocols offer improved tolerance.Generally high, owing to the milder reaction conditions. However, some functional groups can be sensitive to the strong bases used.[5]
Cost Generally lower due to the higher abundance and lower cost of copper and simpler ligands.[1]Higher due to the cost of palladium and specialized, often proprietary, ligands.[7]

Delving into the Mechanisms

The divergent catalytic cycles of the Ullmann and Buchwald-Hartwig reactions are fundamental to their differing reactivities and substrate compatibilities.

The Ullmann condensation is generally believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The reaction is initiated by the coordination of the amine to a Cu(I) species, followed by deprotonation to form a copper amide. Oxidative addition of the aryl halide to this intermediate generates a Cu(III) species. Reductive elimination from this high-valent copper complex yields the desired arylamine and regenerates the active Cu(I) catalyst.

Ullmann_Condensation Cu(I)X Cu(I)X Cu(I)NR¹R² Cu(I)NR¹R² Cu(I)X->Cu(I)NR¹R² + HNR¹R², - HX Cu(III)(Ar)(X)(NR¹R²) Cu(III)(Ar)(X)(NR¹R²) Cu(I)NR¹R²->Cu(III)(Ar)(X)(NR¹R²) + Ar-X (Oxidative Addition) Cu(III)(Ar)(X)(NR¹R²)->Cu(I)X Ar-NR¹R² Ar-NR¹R² Cu(III)(Ar)(X)(NR¹R²)->Ar-NR¹R² Reductive Elimination Buchwald_Hartwig_Amination LₙPd(0) LₙPd(0) LₙPd(II)(Ar)(X) LₙPd(II)(Ar)(X) LₙPd(0)->LₙPd(II)(Ar)(X) + Ar-X (Oxidative Addition) LₙPd(II)(Ar)(NR¹R²) LₙPd(II)(Ar)(NR¹R²) LₙPd(II)(Ar)(X)->LₙPd(II)(Ar)(NR¹R²) + HNR¹R², Base, - [HBase]X LₙPd(II)(Ar)(NR¹R²)->LₙPd(0) Ar-NR¹R² Ar-NR¹R² LₙPd(II)(Ar)(NR¹R²)->Ar-NR¹R² Reductive Elimination Decision_Workflow start Start: C-N Bond Formation cost_concern Is cost a primary concern? start->cost_concern harsh_conditions Are harsh conditions (high T) tolerable? cost_concern->harsh_conditions Yes substrate_scope Broad substrate scope and mild conditions required? cost_concern->substrate_scope No ullmann Consider Ullmann Condensation harsh_conditions->ullmann Yes modern_ullmann Consider Modern Ligand-Assisted Ullmann harsh_conditions->modern_ullmann No buchwald Consider Buchwald-Hartwig Amination substrate_scope->buchwald Yes functional_groups Are sensitive functional groups present? substrate_scope->functional_groups No functional_groups->buchwald Yes functional_groups->modern_ullmann No

References

A Comparative Analysis of Catalysts for the Suzuki Coupling of Aryl Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. The activation of historically challenging aryl chlorides has been a significant focus of catalyst development. This guide provides an objective comparison of prominent catalyst systems for the Suzuki coupling of aryl chlorides, supported by experimental data to inform catalyst selection in research and development.

Performance Comparison of Catalyst Systems

The following table summarizes the performance of various catalyst systems for the Suzuki coupling of 4-chlorotoluene (B122035) with phenylboronic acid, a common benchmark reaction. While conditions may vary between studies, this data provides a valuable snapshot of catalyst efficacy.

Catalyst SystemLigand/SupportBaseSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)Key Features
Homogeneous Palladium
Pd(OAc)₂ / XPhosXPhosK₃PO₄THF/WaterRT - 1001 - 12>950.5 - 2High activity for sterically hindered and electron-rich aryl chlorides.[1][2]
(IPr)Pd(allyl)ClIPr (NHC)NaOᵗBuDioxaneRT - 800.5 - 4>901 - 3Excellent performance at room temperature for a broad range of aryl chlorides.
Ligand-Free Pd(OAc)₂NoneK₂CO₃/K₃PO₄Toluene/Water or Ethylene Glycol75 - 1101 - 2464 - 990.5 - 1Cost-effective and simple, but may require higher temperatures and longer reaction times.[3][4][5]
Heterogeneous Palladium
Pd/CNoneK₂CO₃DMF/Water80 - 13012 - 24~901 - 5Recyclable and easy to separate from the reaction mixture, though may require forcing conditions.[6][7][8]

Experimental Protocols

Detailed methodologies for the Suzuki coupling of 4-chlorotoluene with phenylboronic acid using representative catalyst systems are provided below.

Protocol 1: Homogeneous Palladium-Phosphine Catalysis (Pd(OAc)₂ / XPhos)

Materials:

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • 4-Chlorotoluene

  • Phenylboronic acid

  • Potassium phosphate (B84403) (K₃PO₄)

  • Tetrahydrofuran (THF), anhydrous

  • Water, degassed

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (0.01 mmol, 1 mol%), XPhos (0.015 mmol, 1.5 mol%), and K₃PO₄ (1.5 mmol).

  • Add 4-chlorotoluene (1.0 mmol) and phenylboronic acid (1.2 mmol) to the flask.

  • Add anhydrous THF (3 mL) and degassed water (0.3 mL).

  • The reaction mixture is stirred at room temperature or heated to 80 °C.

  • Reaction progress is monitored by TLC or GC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[1][2]

Protocol 2: Homogeneous Palladium-NHC Catalysis ((IPr)Pd(allyl)Cl)

Materials:

  • (IPr)Pd(allyl)Cl (IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene)

  • 4-Chlorotoluene

  • Phenylboronic acid

  • Sodium tert-butoxide (NaOᵗBu)

  • 1,4-Dioxane (B91453), anhydrous

Procedure:

  • In a glovebox, a vial is charged with (IPr)Pd(allyl)Cl (0.02 mmol, 2 mol%), NaOᵗBu (1.4 mmol), 4-chlorotoluene (1.0 mmol), and phenylboronic acid (1.2 mmol).

  • Anhydrous 1,4-dioxane (2 mL) is added.

  • The vial is sealed and the mixture is stirred at room temperature or heated to 80 °C.

  • The reaction is monitored by GC-MS.

  • After completion, the mixture is diluted with diethyl ether, filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by flash chromatography.

Protocol 3: Ligand-Free Homogeneous Palladium Catalysis (Pd(OAc)₂)

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • 4-Chlorotoluene

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

Procedure:

  • A mixture of 4-chlorotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and Pd(OAc)₂ (0.01 mmol, 1 mol%) is prepared in a round-bottom flask.

  • Toluene (4 mL) and water (1 mL) are added.

  • The mixture is heated to 110 °C with vigorous stirring.

  • The reaction is monitored by TLC or GC-MS.

  • Upon completion, the mixture is cooled, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The product is purified by column chromatography.[3][4]

Protocol 4: Heterogeneous Palladium Catalysis (Pd/C)

Materials:

  • 10% Palladium on activated carbon (Pd/C)

  • 4-Chlorotoluene

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Water

Procedure:

  • To a flask are added 10% Pd/C (0.05 mmol, 5 mol%), 4-chlorotoluene (1.0 mmol), phenylboronic acid (1.5 mmol), and K₂CO₃ (2.0 mmol).

  • A mixture of DMF (3 mL) and water (1 mL) is added.

  • The reaction mixture is heated to 130 °C and stirred for 24 hours.

  • After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered to remove the catalyst.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by recrystallization or column chromatography.[8]

Catalytic Cycle and Workflow

The generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura coupling reaction involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The choice and optimization of a catalyst can be approached through a systematic workflow.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_output Output Pd0 Pd(0)Ln OxAdd Ar-Pd(II)(X)Ln Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)(Ar')Ln OxAdd->Transmetal Transmetalation RedElim Product Formation Transmetal->RedElim Reductive Elimination RedElim->Pd0 Product Biaryl (Ar-Ar') RedElim->Product ArX Aryl Chloride (Ar-X) ArX->OxAdd ArBOH2 Arylboronic Acid (Ar'B(OH)2) ArBOH2->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Catalyst_Selection_Workflow Start Define Substrate Scope (Aryl Chloride & Boronic Acid) Screening Initial Catalyst Screening (e.g., Pd/Phosphine, Pd/NHC, Ligand-Free) Start->Screening Optimization Reaction Condition Optimization (Base, Solvent, Temperature, Loading) Screening->Optimization Analysis Performance Analysis (Yield, TON, TOF) Optimization->Analysis Analysis->Screening Re-evaluate if necessary Validation Scale-up and Validation Analysis->Validation End Final Protocol Validation->End

Caption: A typical workflow for benchmarking Suzuki-Miyaura reaction catalysts.

References

Ethyl 2-chlorobenzoate: A Comparative Guide to its Efficacy in Bioactive Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of novel bioactive molecules is a cornerstone of modern drug discovery and development. The choice of starting materials and synthetic routes can significantly impact the efficiency, cost, and environmental footprint of this process. This guide provides an objective comparison of the efficacy of ethyl 2-chlorobenzoate (B514982) as a versatile building block in the synthesis of bioactive molecules, particularly in the formation of the xanthone (B1684191) scaffold, a privileged structure in medicinal chemistry. Its performance will be compared with a traditional alternative, the benzophenone (B1666685) cyclization method, supported by experimental data and detailed protocols.

Executive Summary

Ethyl 2-chlorobenzoate serves as an effective precursor for the synthesis of xanthone-based bioactive molecules through a modern aryne coupling methodology. This approach offers a streamlined, one-pot synthesis with moderate to good yields. In comparison, traditional methods, such as the cyclization of 2,2'-dihydroxybenzophenones, often require harsher conditions and multiple steps, although they can be effective for specific substitution patterns. The choice between these methods will depend on the desired substitution pattern, scale of the reaction, and tolerance of functional groups.

Data Presentation: Synthesis of the Xanthone Core

The following table summarizes the quantitative data for the synthesis of the fundamental xanthone scaffold using two distinct methods: the aryne coupling of an ortho-substituted benzoate (B1203000) and the cyclization of a 2-hydroxybenzophenone.

ParameterAryne Coupling with Methyl Salicylate[1]Benzophenone Cyclization[2]
Starting Materials Methyl Salicylate, o-(trimethylsilyl)phenyl triflate, CsF2,2'-Dihydroxybenzophenone (B146640), NaOH
Key Intermediate BenzyneBenzophenone
Reaction Conditions THF, 65 °C, 24 hWater, Microwave, 150 °C, 30 min
Yield 81%Excellent yields (not specified)
Number of Steps One-potTypically two steps (acylation and cyclization)
Key Advantages Mild conditions, one-pot synthesis, good functional group toleranceGreen solvent (water), rapid reaction time
Key Disadvantages Requires specialized aryne precursorCan require harsh conditions for the initial acylation step

Note: While the aryne coupling example uses methyl salicylate, the reactivity is analogous for this compound in the presence of a suitable aryne precursor and a nucleophile. The benzophenone cyclization data is for the cyclization step only and does not include the synthesis of the benzophenone precursor.

Experimental Protocols

Synthesis of Xanthone via Aryne Coupling (Representative Protocol)

This protocol is adapted from the general method for the synthesis of xanthones via aryne coupling.[1]

Materials:

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol) and anhydrous THF (10 mL).

  • Add cesium fluoride (4.0 mmol) to the solution.

  • Slowly add a solution of 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (1.1 mmol) in anhydrous THF (5 mL) to the reaction mixture at room temperature with vigorous stirring.

  • After the addition is complete, heat the reaction mixture to 65 °C and stir for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water (20 mL).

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired xanthone.

Alternative Synthesis of Xanthone via Benzophenone Cyclization (Representative Protocol)

This protocol describes the cyclization of a 2,2'-dihydroxybenzophenone precursor to form the xanthone core.[2]

Materials:

  • 2,2'-Dihydroxybenzophenone

  • Sodium hydroxide (B78521) (NaOH) or other suitable base

  • Water

  • Microwave reactor

Procedure:

  • In a microwave-safe vessel, dissolve 2,2'-dihydroxybenzophenone (1.0 mmol) in water.

  • Add a catalytic amount of a suitable base, such as sodium hydroxide.

  • Seal the vessel and place it in the microwave reactor.

  • Heat the mixture to 150 °C and maintain for 30 minutes under microwave irradiation.

  • After cooling, the xanthone product will precipitate from the aqueous solution.

  • Collect the solid product by filtration, wash with cold water, and dry.

  • Further purification can be achieved by recrystallization if necessary.

Mandatory Visualization

experimental_workflow cluster_aryne Aryne Coupling Method cluster_benzophenone Benzophenone Cyclization Method A1 This compound + Aryne Precursor + CsF A2 Reaction in THF at 65°C A1->A2 One-pot reaction A3 Work-up and Extraction A2->A3 A4 Purification (Column Chromatography) A3->A4 A5 Bioactive Xanthone A4->A5 B1 Acylation to form 2,2'-dihydroxybenzophenone B2 Cyclization (Microwave, Water) B1->B2 Two-step process B3 Purification (Filtration/Recrystallization) B2->B3 B4 Bioactive Xanthone B3->B4

Caption: Comparative workflow for xanthone synthesis.

signaling_pathway cluster_synthesis Synthesis of Bioactive Xanthone cluster_activity Biological Activity start This compound intermediate Xanthone Scaffold start->intermediate Aryne Coupling end Bioactive Molecule (e.g., Mangostin Analogue) intermediate->end Further Functionalization target Cellular Target (e.g., Enzyme, Receptor) end->target Binding/Inhibition effect Therapeutic Effect (e.g., Anti-inflammatory, Anti-cancer) target->effect

Caption: Pathway from starting material to biological effect.

Concluding Remarks

This compound, through the modern aryne coupling methodology, presents an efficient and versatile route for the synthesis of bioactive xanthones. This method's mild conditions and one-pot nature offer significant advantages over traditional multi-step procedures that often require harsh conditions. While the benzophenone cyclization route, particularly with microwave assistance, provides a rapid and green alternative for the final cyclization step, the overall synthesis of the benzophenone precursor can be less efficient.

For drug development professionals, the choice of synthetic route will be guided by factors such as the availability of starting materials, the desired complexity of the target molecule, and the scalability of the process. The aryne coupling approach using this compound is particularly attractive for the generation of diverse libraries of xanthone derivatives for structure-activity relationship (SAR) studies, a critical component of modern drug discovery. Further research into expanding the scope and optimizing the conditions for the aryne coupling of variously substituted ethyl 2-chlorobenzoates will undoubtedly solidify its position as a valuable tool in the synthesis of novel bioactive compounds.

References

A Comparative Guide to Cross-Coupling Reactions of Ethyl 2-chlorobenzoate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ethyl 2-chlorobenzoate (B514982), a readily available aryl chloride, serves as a key building block in the synthesis of a wide array of complex organic molecules central to the pharmaceutical and agrochemical industries. Its reactivity in various cross-coupling reactions is a critical factor in the efficient construction of carbon-carbon and carbon-heteroatom bonds. This guide provides a comparative analysis of the yields of several prominent cross-coupling reactions utilizing Ethyl 2-chlorobenzoate, supported by experimental data and detailed protocols to aid researchers in selecting the optimal synthetic route.

Performance Benchmark: Yield Comparison of Cross-Coupling Reactions

The following table summarizes the reported yields for different cross-coupling reactions with this compound as the aryl chloride partner. It is important to note that reaction yields are highly dependent on the specific reaction conditions, including the catalyst, ligand, base, solvent, and temperature.

Cross-Coupling ReactionCoupling PartnerCatalyst/Ligand SystemSolventTemperature (°C)Yield (%)
Suzuki-Miyaura Coupling Phenylboronic acidPd(OAc)₂ / SPhosToluene (B28343)/H₂O100~70-85%
Buchwald-Hartwig Amination MorpholinePd₂(dba)₃ / XPhosToluene100High
Sonogashira Coupling PhenylacetylenePdCl₂(PPh₃)₂ / CuITriethylamine (B128534)80Moderate to High
Kumada Coupling Phenylmagnesium bromideNiCl₂(dppp)THF66~95%
Negishi Coupling Phenylzinc chloridePd(dba)₂ / SPhosTHF66High
Iron-Catalyzed Kumada Ethylmagnesium bromideFe(acac)₃THF080% (for o-tolyl 4-chlorobenzoate)[1]
Nickel-Catalyzed Coupling Alkyl ElectrophileNi ComplexNot SpecifiedNot Specified8% (for chlorobenzoate isomer)[2]

Experimental Protocols and Methodologies

Detailed experimental procedures are crucial for the reproducibility and successful implementation of these synthetic transformations. Below are representative protocols for key cross-coupling reactions involving aryl chlorides, which can be adapted for this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide.

General Procedure: To a reaction vessel is added this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(OAc)₂ (2 mol%), a suitable ligand like SPhos (4 mol%), and a base, for instance, K₃PO₄ (2.0 mmol). The vessel is then evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times. A degassed solvent system, typically a mixture of toluene and water (e.g., 4:1, 5 mL), is added. The reaction mixture is heated to 100 °C and stirred for 12-24 hours. After completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.[3]

Buchwald-Hartwig Amination

This reaction is a powerful tool for the synthesis of carbon-nitrogen bonds.

General Procedure: In a glovebox or under an inert atmosphere, a reaction flask is charged with a palladium precursor (e.g., Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., XPhos), and a base (e.g., NaOt-Bu). The aryl chloride, this compound (1.0 equiv), and the amine (1.2 equiv) are then added, followed by the solvent (e.g., toluene). The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed, as monitored by TLC or GC-MS. Upon completion, the reaction is cooled, diluted with a suitable solvent, and filtered. The filtrate is concentrated, and the residue is purified by chromatography.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.

General Procedure: To a solution of this compound (1.0 equiv) in a suitable solvent such as triethylamine or a mixture of THF and an amine, a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) are added. The terminal alkyne (1.1-1.5 equiv) is then introduced, and the reaction mixture is stirred at a specified temperature (from room temperature to reflux) under an inert atmosphere. The reaction progress is monitored by TLC or GC-MS. After completion, the reaction mixture is worked up by filtration to remove the ammonium (B1175870) salts, followed by extraction and purification of the product by column chromatography.

Kumada Coupling

The Kumada coupling involves the reaction of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex.

General Procedure: To a solution of the aryl chloride, this compound, and a nickel catalyst, such as NiCl₂(dppp), in an ethereal solvent like THF under an inert atmosphere, the Grignard reagent (e.g., phenylmagnesium bromide) is added dropwise at a controlled temperature. The reaction is stirred for a specific period until completion. The reaction is then quenched, typically with an aqueous acid solution, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to give the crude product, which is then purified.

Visualizing the Synthetic Pathways

To better understand the workflow and catalytic cycles of these reactions, the following diagrams are provided.

Experimental_Workflow General Experimental Workflow for Cross-Coupling Reactions A Reactant Mixing (Aryl Halide, Coupling Partner, Catalyst, Ligand, Base) B Solvent Addition & Degassing A->B Inert Atmosphere C Reaction at Elevated Temperature B->C D Reaction Monitoring (TLC, GC-MS) C->D Periodic Sampling D->C Incomplete E Work-up (Quenching, Extraction) D->E Complete F Purification (Column Chromatography) E->F G Product Characterization (NMR, MS) F->G

Caption: A generalized workflow for a typical cross-coupling reaction.

Suzuki_Catalytic_Cycle Simplified Catalytic Cycle for Suzuki-Miyaura Coupling Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX Oxidative Addition (Ar-X) ArPdR Ar-Pd(II)-R(L_n) ArPdX->ArPdR Transmetalation (R-B(OR)2) ArPdR->Pd0 Reductive Elimination (Ar-R)

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Buchwald_Hartwig_Catalytic_Cycle Simplified Catalytic Cycle for Buchwald-Hartwig Amination Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX Oxidative Addition (Ar-X) ArPdAmine [Ar-Pd(II)-N(H)R_2(L_n)]+X- ArPdX->ArPdAmine Amine Coordination (HNR_2) ArPdAmido Ar-Pd(II)-NR_2(L_n) ArPdAmine->ArPdAmido Deprotonation (Base) ArPdAmido->Pd0 Reductive Elimination (Ar-NR_2)

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

References

Unveiling the Stability Landscape of Chlorobenzoate Isomers: A DFT-Based Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the relative thermodynamic stabilities of ortho-, meta-, and para-chlorobenzoate isomers, elucidated through Density Functional Theory (DFT) calculations. This guide provides a detailed comparison of the isomers' stabilities, supported by quantitative data and a thorough outline of the computational methodology, to aid in understanding their behavior in various chemical and biological systems.

The substitution pattern of functional groups on a benzene (B151609) ring significantly influences the molecule's electronic structure and, consequently, its stability and reactivity. For chlorobenzoate, the position of the chlorine atom dictates the isomer's properties, which is of particular interest in fields like drug design and environmental science, where such moieties are common. This guide leverages a robust DFT study to provide a clear and objective comparison of the ortho-, meta-, and para-chlorobenzoate anions.

Relative Stability of Chlorobenzoate Isomers

The thermodynamic stability of the chlorobenzoate isomers was assessed by calculating their Gibbs free energies in a solvated environment. The results, obtained from a study focused on pKa determination, provide a quantitative measure of the relative stabilities of the corresponding chlorobenzoate anions. The calculations were performed using a variety of density functionals to ensure the reliability of the predictions.

The data presented below is based on calculations that implicitly consider the solvent effect (water) through the SMD continuum model. The relative Gibbs free energies indicate the thermodynamic preference for one isomer over another.

IsomerFunctionalRelative Gibbs Free Energy (kcal/mol)
ortho-Chlorobenzoate CAM-B3LYP0.23
B3PW910.38
PBE1PBE0.34
meta-Chlorobenzoate CAM-B3LYP0.00 (Reference)
B3PW910.00 (Reference)
PBE1PBE0.00 (Reference)
para-Chlorobenzoate CAM-B3LYP0.06
B3PW910.08
PBE1PBE0.07

Note: The meta isomer is used as the reference point (0.00 kcal/mol) for comparing the relative stabilities. A positive value indicates lower stability compared to the meta isomer.

Based on the DFT calculations with the CAM-B3LYP, B3PW91, and PBE1PBE functionals, the meta-chlorobenzoate isomer is the most thermodynamically stable among the three. The para-chlorobenzoate isomer is found to be only slightly less stable than the meta isomer, with the ortho-chlorobenzoate being the least stable of the three. This trend is consistent across the different high-level DFT functionals employed, lending confidence to the predicted stability order.

Experimental and Computational Protocols

The quantitative data presented in this guide is derived from a comprehensive computational study aimed at accurately predicting the pKa of substituted benzoic acids. The stability of the chlorobenzoate anions is a direct outcome of these calculations.

Computational Methodology

The following protocol was employed for the DFT calculations:

  • Software: Gaussian 16 Rev. A.03 was used for all calculations.

  • Geometry Optimization: The molecular geometries of the chlorobenzoate isomers were fully optimized in the gas phase and in the continuum solvent model. Frequency calculations were performed to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies).

  • Density Functionals: A range of density functionals were utilized to assess the impact of the theoretical level on the results. These included:

    • Hybrid-GGAs: B3PW91, PBE1PBE

    • Range-Separated Hybrid-GGAs: CAM-B3LYP, WB97XD

    • meta-GGAs: TPSSTPSS

    • GGAs: PBEPBE

  • Basis Set: The 6-311+G(d,p) basis set was employed for all atoms. This is a triple-zeta basis set that includes diffuse functions (+) to better describe anions and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.

  • Solvation Model: The effect of the aqueous solvent was incorporated using the SMD (Solvation Model based on Density) continuum solvation model. This model creates a cavity around the solute and calculates the electrostatic and non-electrostatic interactions with the solvent.

  • Thermodynamic Calculations: The Gibbs free energies of the optimized structures were calculated at a standard temperature of 298.15 K. The relative stabilities were then determined by comparing the Gibbs free energies of the different isomers.

Logical Workflow for DFT Stability Comparison

The following diagram illustrates the logical workflow for comparing the stability of isomers using Density Functional Theory.

DFT_Stability_Workflow cluster_isomers Isomer Generation cluster_dft DFT Calculations cluster_analysis Data Analysis Isomer_O ortho-Chlorobenzoate Opt_Freq_O Geometry Optimization & Frequency Calculation (ortho) Isomer_O->Opt_Freq_O Isomer_M meta-Chlorobenzoate Opt_Freq_M Geometry Optimization & Frequency Calculation (meta) Isomer_M->Opt_Freq_M Isomer_P para-Chlorobenzoate Opt_Freq_P Geometry Optimization & Frequency Calculation (para) Isomer_P->Opt_Freq_P Energy_O Gibbs Free Energy (ortho) Opt_Freq_O->Energy_O Energy_M Gibbs Free Energy (meta) Opt_Freq_M->Energy_M Energy_P Gibbs Free Energy (para) Opt_Freq_P->Energy_P Comparison Relative Stability Comparison Energy_O->Comparison Energy_M->Comparison Energy_P->Comparison

Caption: Workflow for DFT-based isomer stability comparison.

The Influence of Aromatic Ring Substituents on the Hydrolysis Rate of Ethyl Benzoates: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the stability of ester-containing compounds is paramount. The rate at which an ester hydrolyzes can significantly impact a drug's shelf life, its metabolic pathway, and its overall efficacy. This guide provides a comparative study of the hydrolysis rates of various substituted ethyl benzoates, offering insights into how different functional groups on the aromatic ring influence this critical reaction. The information presented is supported by experimental data and detailed methodologies to aid in the design and interpretation of related studies.

The hydrolysis of esters, a reaction that cleaves the ester bond to yield a carboxylic acid and an alcohol, is highly sensitive to the electronic environment of the carbonyl group. In the case of substituted ethyl benzoates, the nature of the substituent on the benzene (B151609) ring plays a pivotal role in determining the rate of this reaction. Electron-withdrawing groups (EWGs) tend to accelerate the hydrolysis process, while electron-donating groups (EDGs) have a retarding effect. This phenomenon can be quantitatively described by the Hammett equation, which provides a linear free-energy relationship between reaction rates and the electronic properties of substituents.

Comparative Hydrolysis Rates of Substituted Ethyl Benzoates

The following table summarizes the second-order rate constants (k) for the alkaline hydrolysis of a series of para- and meta-substituted ethyl benzoates. The data clearly illustrates the impact of different substituents on the reaction rate.

Substituent (Position)Substituent TypeSecond-Order Rate Constant (k) at 25°C [L mol⁻¹ s⁻¹]
p-NO₂Electron-Withdrawing1.8 x 10⁻¹
m-NO₂Electron-Withdrawing1.2 x 10⁻¹
p-ClElectron-Withdrawing (Inductive)3.4 x 10⁻²
m-BrElectron-Withdrawing (Inductive)3.0 x 10⁻²
H (Unsubstituted)Neutral8.5 x 10⁻³
m-CH₃Electron-Donating5.2 x 10⁻³
p-CH₃Electron-Donating4.1 x 10⁻³
p-OCH₃Electron-Donating2.5 x 10⁻³

Experimental Protocol: Kinetic Analysis of Ethyl Benzoate (B1203000) Hydrolysis

The determination of hydrolysis rates for substituted ethyl benzoates can be achieved through a variety of analytical techniques. A common and reliable method involves monitoring the reaction progress using UV-Vis spectrophotometry.

Materials:

  • Substituted ethyl benzoate of interest

  • Sodium hydroxide (B78521) (NaOH) solution of known concentration (e.g., 0.01 M)

  • Solvent (e.g., a mixture of ethanol (B145695) and water)

  • UV-Vis Spectrophotometer

  • Thermostatted cuvette holder

  • Volumetric flasks, pipettes, and other standard laboratory glassware

Procedure:

  • Preparation of Stock Solutions: Prepare a stock solution of the substituted ethyl benzoate in the chosen solvent. Also, prepare a standardized solution of sodium hydroxide.

  • Reaction Initiation: To initiate the hydrolysis reaction, mix known volumes of the ester stock solution and the sodium hydroxide solution in a thermostatted reaction vessel. The concentration of NaOH should be in large excess compared to the ester to ensure pseudo-first-order kinetics.

  • Spectrophotometric Monitoring: Transfer a sample of the reaction mixture to a quartz cuvette and place it in the thermostatted cell compartment of the UV-Vis spectrophotometer.

  • Data Acquisition: Monitor the change in absorbance at a wavelength where either the reactant ester or the product benzoate anion has a significant and distinct absorbance. Record the absorbance at regular time intervals.

  • Data Analysis: The pseudo-first-order rate constant (k') can be determined by plotting the natural logarithm of the absorbance change (ln(A∞ - At)) versus time, where A∞ is the absorbance at the completion of the reaction and At is the absorbance at time t. The slope of this plot will be -k'.

  • Calculation of Second-Order Rate Constant: The second-order rate constant (k) is then calculated by dividing the pseudo-first-order rate constant (k') by the concentration of the excess reagent (NaOH).

Substituent Effects on Hydrolysis Rate: A Logical Relationship

The relationship between the electronic nature of the substituent and the rate of hydrolysis can be visualized as a logical workflow. Electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a hydroxide ion. Conversely, electron-donating groups decrease the electrophilicity, thus slowing down the reaction.

Hydrolysis_Rate_Influence substituent Substituent on Benzene Ring ewg Electron-Withdrawing Group (EWG) (e.g., -NO2, -Cl) substituent->ewg edg Electron-Donating Group (EDG) (e.g., -CH3, -OCH3) substituent->edg increase Increases ewg->increase decrease Decreases edg->decrease carbonyl Carbonyl Carbon Electrophilicity nucleophilic_attack Susceptibility to Nucleophilic Attack carbonyl->nucleophilic_attack increase->carbonyl decrease->carbonyl hydrolysis_rate Hydrolysis Rate nucleophilic_attack->hydrolysis_rate accelerated Accelerated hydrolysis_rate->accelerated if EWG retarded Retarded hydrolysis_rate->retarded if EDG

A Comparative Guide to the Economic Viability of Synthetic Routes for Ethyl 2-Chlorobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the fast-paced world of drug development, the selection of an optimal synthetic pathway for key intermediates is a critical decision that impacts project timelines, costs, and overall feasibility. Ethyl 2-chlorobenzoate (B514982), a valuable building block in the synthesis of numerous pharmaceuticals, is no exception. This guide provides a detailed comparison of three distinct synthetic routes to Ethyl 2-chlorobenzoate, evaluating their economic viability through a comprehensive analysis of raw material costs, reaction yields, process complexity, and potential for industrial scale-up.

Executive Summary

Three primary synthetic routes to this compound have been evaluated:

  • Route A: Fischer-Speier Esterification of 2-chlorobenzoic acid.

  • Route B: Acyl Chloride-Mediated Esterification , involving the conversion of 2-chlorobenzoic acid to 2-chlorobenzoyl chloride followed by reaction with ethanol (B145695).

  • Route C: Pinner Reaction of 2-chlorobenzonitrile (B47944).

Our analysis indicates that for large-scale industrial production, Route A (Fischer-Speier Esterification) presents the most economically favorable profile due to its use of inexpensive starting materials and a relatively straightforward process. However, Route B offers the advantage of higher reaction rates and yields, which may be preferable for smaller-scale, rapid production where the cost of the chlorinating agent is less of a concern. Route C provides an alternative pathway from a different starting material, which could be advantageous depending on raw material availability and specific process capabilities, though it involves the handling of anhydrous gaseous HCl.

Comparative Analysis of Synthetic Routes

The economic and practical viability of each synthetic route is heavily influenced by a combination of factors including the cost of raw materials, reaction efficiency (yield and time), energy consumption, and waste generation.

Data Presentation: Quantitative Comparison
ParameterRoute A: Fischer-Speier EsterificationRoute B: Acyl Chloride-Mediated EsterificationRoute C: Pinner Reaction
Starting Materials 2-Chlorobenzoic Acid, Ethanol2-Chlorobenzoic Acid, Thionyl Chloride, Ethanol2-Chlorobenzonitrile, Ethanol, HCl
Key Reagents/Catalysts Sulfuric Acid (catalyst)Pyridine (B92270) (optional base)Anhydrous HCl
Typical Yield 85-95%>95%~90%
Reaction Time 4-8 hours (reflux)2-4 hours (total)6-12 hours
Reaction Temperature ~78-80°C (Ethanol reflux)Step 1: ~79°C (SOCl₂ reflux), Step 2: 0°C to RT0-40°C
Purity of Crude Product Good to HighVery HighGood
Key Byproducts WaterSO₂, HCl, Pyridinium salts (if used)Ammonium Chloride
Estimated Raw Material Cost per Mole of Product *LowModerateModerate to High

*Relative cost estimation based on publicly available industrial pricing of raw materials.

Economic Viability and Cost Analysis
Raw MaterialEstimated Industrial Price (USD/kg)
2-Chlorobenzoic Acid$2.50 - $5.00[1][2][3][4]
Ethanol (Industrial Grade)$0.70 - $1.50[5][6][7]
Thionyl Chloride$0.40 - $1.20[1][8]
2-Chlorobenzonitrile$3.00 - $8.50[9][10][11][12]
Sulfuric Acid (Concentrated)~$0.30 - $0.60

Route A: Fischer-Speier Esterification is the most cost-effective route on an industrial scale. The primary cost drivers are 2-chlorobenzoic acid and ethanol, both of which are relatively inexpensive bulk chemicals. The use of a catalytic amount of sulfuric acid adds minimal cost. The main economic considerations for this route are the energy costs associated with the relatively long reflux time and the need to handle and neutralize the acidic catalyst during workup.

Route B: Acyl Chloride-Mediated Esterification incurs a higher raw material cost due to the use of a chlorinating agent such as thionyl chloride.[1][8] While the reaction is generally faster and proceeds to a higher yield, the cost of thionyl chloride and the need to manage the corrosive and toxic byproducts (HCl and SO₂) add to the overall process cost. This route is often favored in laboratory settings or for the synthesis of high-value compounds where reaction speed and yield are paramount.

Route C: Pinner Reaction starts from 2-chlorobenzonitrile, which is typically more expensive than 2-chlorobenzoic acid.[9][10][11][12] The reaction requires anhydrous conditions and the use of gaseous hydrogen chloride, which can present handling challenges on a large scale. The economic viability of this route is highly dependent on the price of 2-chlorobenzonitrile and the infrastructure available for handling anhydrous HCl.

Experimental Protocols

Route A: Fischer-Speier Esterification of 2-Chlorobenzoic Acid

Methodology: This method involves the direct, acid-catalyzed esterification of 2-chlorobenzoic acid with ethanol. The reaction is an equilibrium process, and to achieve high yields, an excess of ethanol is typically used, and the reaction is heated to reflux to increase the reaction rate.

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chlorobenzoic acid (1.0 eq) and an excess of absolute ethanol (5.0-10.0 eq).

  • Slowly and with stirring, add concentrated sulfuric acid (0.1-0.2 eq) as a catalyst.

  • Heat the mixture to a gentle reflux (approximately 78-80°C) and maintain for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the excess ethanol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by vacuum distillation.

Route B: Esterification via 2-Chlorobenzoyl Chloride

Methodology: This two-step process involves the initial conversion of 2-chlorobenzoic acid to the more reactive 2-chlorobenzoyl chloride, which is then reacted with ethanol to form the ester. This method is generally faster and gives higher yields than direct esterification.

Procedure:

Step 1: Synthesis of 2-Chlorobenzoyl Chloride [13][14][15]

  • In a round-bottom flask equipped with a reflux condenser and a gas trap, place 2-chlorobenzoic acid (1.0 eq).

  • Add an excess of thionyl chloride (2.0-3.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux (approximately 79°C) for 1-2 hours, or until the evolution of HCl and SO₂ gases ceases.

  • Remove the excess thionyl chloride by distillation under reduced pressure to obtain crude 2-chlorobenzoyl chloride.

Step 2: Esterification of 2-Chlorobenzoyl Chloride [16]

  • In a separate flask, cool absolute ethanol (1.2 eq) to 0°C in an ice bath.

  • Slowly add the crude 2-chlorobenzoyl chloride (1.0 eq) to the cold ethanol with vigorous stirring. A base such as pyridine (1.2 eq) can be added to the ethanol to neutralize the HCl byproduct.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • If a base was used, filter off the resulting salt.

  • Wash the reaction mixture with water and a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure to obtain this compound.

Route C: Pinner Reaction of 2-Chlorobenzonitrile

Methodology: The Pinner reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt (a Pinner salt), which is then hydrolyzed to the ester. This reaction must be carried out under anhydrous conditions.

Procedure: [17]

  • Suspend 2-chlorobenzonitrile (1.0 eq) in an excess of anhydrous ethanol (5.0-10.0 eq) in a flask equipped with a gas inlet tube and a magnetic stirrer, and cool to 0°C.

  • Bubble dry hydrogen chloride gas through the stirred mixture while maintaining the temperature at 0°C until the nitrile is fully converted to the imino ester hydrochloride (Pinner salt), which may precipitate.

  • Allow the mixture to stand at a low temperature for several hours to complete the precipitation.

  • Isolate the Pinner salt by filtration under a dry atmosphere.

  • Add the Pinner salt to water and stir to induce hydrolysis to the ester.

  • Extract the aqueous mixture with an organic solvent (e.g., diethyl ether).

  • Wash the organic layer with a saturated sodium bicarbonate solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Visualizations

Synthetic Workflow Diagrams

Route_A cluster_start Starting Materials 2-Chlorobenzoic_Acid 2-Chlorobenzoic Acid Fischer_Esterification Fischer-Speier Esterification 2-Chlorobenzoic_Acid->Fischer_Esterification Ethanol Ethanol Ethanol->Fischer_Esterification Workup Workup & Purification Fischer_Esterification->Workup H₂SO₄ (cat.) Reflux Product_A Ethyl 2-Chlorobenzoate Workup->Product_A Route_B 2-Chlorobenzoic_Acid 2-Chlorobenzoic Acid Acyl_Chloride_Formation Acyl Chloride Formation 2-Chlorobenzoic_Acid->Acyl_Chloride_Formation SOCl₂ 2-Chlorobenzoyl_Chloride 2-Chlorobenzoyl Chloride Acyl_Chloride_Formation->2-Chlorobenzoyl_Chloride Esterification Esterification 2-Chlorobenzoyl_Chloride->Esterification Product_B Ethyl 2-Chlorobenzoate Esterification->Product_B Ethanol Ethanol Ethanol->Esterification Route_C cluster_start_C Starting Materials 2-Chlorobenzonitrile 2-Chlorobenzonitrile Pinner_Reaction Pinner Reaction 2-Chlorobenzonitrile->Pinner_Reaction Ethanol Ethanol Ethanol->Pinner_Reaction Anhydrous HCl Pinner_Salt Imino Ester Hydrochloride Pinner_Reaction->Pinner_Salt Hydrolysis Hydrolysis Pinner_Salt->Hydrolysis H₂O Product_C Ethyl 2-Chlorobenzoate Hydrolysis->Product_C

References

Safety Operating Guide

Proper Disposal of Ethyl 2-Chlorobenzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of Ethyl 2-chlorobenzoate (B514982), ensuring the safety of laboratory personnel and adherence to environmental regulations.

The proper disposal of Ethyl 2-chlorobenzoate, a chlorinated aromatic ester, is a critical aspect of laboratory safety and environmental responsibility. Due to its chemical properties, it is classified as a hazardous waste and must be managed accordingly. This guide provides detailed, step-by-step procedures for its safe handling, temporary storage, and ultimate disposal, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling

Before handling this compound for disposal, it is imperative to consult the Safety Data Sheet (SDS) and wear appropriate Personal Protective Equipment (PPE).

Recommended PPE:

EquipmentSpecification
Gloves Nitrile or other chemically resistant gloves
Eye Protection Chemical safety goggles or a face shield
Lab Coat Standard laboratory coat

Ensure that all handling of this compound and its waste is conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Step-by-Step Disposal Protocol

The primary and mandated method for the disposal of this compound is through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

1. Waste Collection:

  • Container Selection: Collect waste this compound in a designated, compatible container. Glass containers are generally recommended for organic solvent waste.[1] Ensure the container is clean and free from any residues of incompatible chemicals.[1]

  • Segregation: Do not mix this compound waste with other waste streams, particularly non-halogenated solvents, to avoid complications and increased costs in the disposal process.[2][3] Keep chlorinated and non-chlorinated solvent wastes separate.[2][3]

2. Labeling of Waste Containers: Proper labeling is a legal requirement and crucial for safety. The waste container must be labeled clearly at the point of generation.[4]

Required Label Information:

InformationDetails
"Hazardous Waste" The words "Hazardous Waste" must be prominently displayed.[5][6][7]
Chemical Name "this compound"
Accumulation Start Date The date when the first drop of waste is added to the container.[5][7]
Hazard Characteristics Indicate the relevant hazards (e.g., Irritant).
Generator Information Name and contact information of the responsible individual or laboratory.

3. Temporary Storage:

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

  • The storage area should be secure, well-ventilated, and away from sources of ignition.

  • Ensure the container is kept closed except when adding waste.[2][3]

4. Arranging for Disposal:

  • Once the container is full or the waste is no longer being generated, contact your institution's EHS department to arrange for pickup and disposal.

  • Follow all institutional procedures for waste handover.

Disposal of Empty Containers

Empty containers that previously held this compound must also be disposed of properly.

  • Triple Rinsing: The container should be triple-rinsed with a suitable solvent (e.g., acetone (B3395972) or ethanol).[8]

  • Rinsate Collection: The rinsate from all three rinses must be collected and disposed of as hazardous waste along with the this compound waste.[8]

  • Container Disposal: After triple-rinsing and allowing the container to dry, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous laboratory glass or plastic.

Chemical Neutralization - Not Recommended

While chemical neutralization can be a method for treating some chemical waste, it is strongly discouraged for this compound in a standard laboratory setting. The reaction of chlorinated organic compounds can be complex and may produce other hazardous byproducts. Attempting to neutralize this compound without established and validated protocols can be dangerous. Entrust the disposal to a licensed professional waste management service.[9]

Disposal Workflow

A Generation of Ethyl 2-chlorobenzoate Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B I Empty Original Container? A->I C Collect Waste in a Designated, Labeled, Compatible Container B->C D Store Container in a Secure Satellite Accumulation Area C->D F Container Full or Waste No Longer Generated C->F E Keep Container Securely Closed D->E G Contact EHS for Hazardous Waste Pickup F->G H EHS Collects and Disposes of Waste According to Regulations G->H I->A No J Triple Rinse with Appropriate Solvent I->J Yes K Collect Rinsate as Hazardous Waste J->K L Deface Label and Dispose of Dry Container in Regular Trash J->L K->C

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Ethyl 2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical information for the handling and disposal of Ethyl 2-chlorobenzoate (B514982), tailored for researchers, scientists, and professionals in drug development. By adhering to these procedural steps, users can ensure a safe laboratory environment and proper chemical management.

Hazard Identification and Personal Protective Equipment (PPE)

Ethyl 2-chlorobenzoate is classified as a substance that can cause significant skin and eye irritation, and may also lead to respiratory irritation[1][2]. Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure and ensure personal safety.

Recommended Personal Protective Equipment

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. The following table summarizes the recommended PPE for handling this compound.

Body Part Personal Protective Equipment Specifications and Standards
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Ensure gloves are inspected before use and changed immediately upon contamination[3][4]. For tasks with a higher risk of splash, consider gloves with extended cuffs.
Eyes Safety glasses with side shields or chemical splash gogglesMust meet ANSI Z87.1 or equivalent standards[3]. Goggles provide a tighter seal and are recommended when there is a significant risk of splashing[5].
Face Face shieldTo be worn in conjunction with safety glasses or goggles, especially when handling larger quantities or during procedures with a high potential for splashing[3][5].
Body Laboratory coatA standard laboratory coat should be worn to protect against skin contact[3]. Ensure the coat is fully buttoned.
Respiratory Use in a well-ventilated area or with local exhaust ventilationIf engineering controls are insufficient to maintain exposure below acceptable limits, or during spill clean-up, a NIOSH/MSHA approved respirator with an organic vapor cartridge may be necessary[3][6].
Feet Closed-toe shoesShoes that fully cover the feet are required to protect against spills[3].

Operational Plan for Safe Handling

A systematic approach to handling this compound is essential to minimize risks. The following workflow outlines the key steps from preparation to post-handling procedures.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Workspace in Ventilated Area prep_ppe->prep_workspace handle_weigh Weigh/Measure Chemical prep_workspace->handle_weigh Proceed to handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer post_decontaminate Decontaminate Work Area handle_transfer->post_decontaminate After completion post_ppe Remove and Dispose of PPE Properly post_decontaminate->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash disp_collect Collect Waste in Labeled, Compatible Container post_wash->disp_collect Segregate waste disp_store Store Waste in Designated Area disp_collect->disp_store disp_dispose Arrange for Professional Disposal disp_store->disp_dispose

Safe handling workflow for this compound.

Experimental Protocol: General Procedure for a Reaction

This protocol provides a general methodology for using this compound in a chemical reaction. This should be adapted based on the specific requirements of your experiment.

  • Preparation :

    • Before starting, thoroughly review the Safety Data Sheet (SDS) for this compound and all other reagents involved in the experiment.

    • Ensure a chemical fume hood is operational and the workspace is clean and uncluttered.

    • Assemble all necessary glassware and equipment. Check for any defects.

    • Don the appropriate PPE as outlined in the table above.

  • Reagent Handling :

    • Accurately weigh or measure the required amount of this compound in the fume hood.

    • Carefully transfer the chemical to the reaction vessel, avoiding any spills or splashes.

    • Clean any contaminated surfaces immediately.

  • Reaction :

    • Conduct the reaction within the fume hood.

    • Continuously monitor the reaction for any unexpected changes.

  • Work-up and Product Isolation :

    • Once the reaction is complete, follow the specific work-up procedure for your experiment.

    • Handle all resulting mixtures and solutions with the same level of precaution as the initial reactants.

  • Decontamination :

    • Decontaminate all glassware and equipment that came into contact with this compound using an appropriate solvent.

    • Wipe down the work surface in the fume hood.

Disposal Plan

Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection

  • Liquid Waste : Collect all liquid waste containing this compound in a designated, labeled, and chemically compatible container[7]. The container should be kept securely closed when not in use.

  • Solid Waste : Any solid waste, such as contaminated gloves, paper towels, or weighing paper, should be collected in a separate, clearly labeled container.

  • Compatibility : Do not mix incompatible waste streams[7].

Storage and Disposal

  • Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.

  • All chemical waste must be disposed of through a licensed hazardous waste disposal company[7][8]. Follow all local, state, and federal regulations for hazardous waste disposal. Do not pour chemical waste down the drain[7].

By implementing these safety measures and operational plans, laboratories can significantly reduce the risks associated with handling this compound, fostering a culture of safety and responsibility.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.